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  • Product: 1-(4-(4-Acetylamino)phenoxy)ethanone

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Profiling and Synthetic Applications of N-[4-(4-acetylphenoxy)phenyl]acetamide

Executive Summary In modern medicinal chemistry, diaryl ether scaffolds serve as critical structural motifs for developing multi-target directed ligands (MTDLs). N-[4-(4-acetylphenoxy)phenyl]acetamide (CAS: 1227-41-4) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, diaryl ether scaffolds serve as critical structural motifs for developing multi-target directed ligands (MTDLs). N-[4-(4-acetylphenoxy)phenyl]acetamide (CAS: 1227-41-4) is a highly versatile intermediate characterized by its dual functionalization—an acetamide group and an acetyl group—bridged by a flexible ether linkage. With a precisely calculated molecular weight of 269.30 g/mol , this compound is increasingly utilized in the synthesis of low-toxicity neuroprotectants, particularly for Alzheimer's disease (AD) therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, analytical validation protocols, and downstream pharmacological applications.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact mass and structural properties of N-[4-(4-acetylphenoxy)phenyl]acetamide is the first step in ensuring accurate stoichiometric scaling and downstream pharmacokinetic profiling. The molecular weight is derived from its formula C₁₆H₁₅NO₃ , calculated as follows:

  • Carbon (C): 16 × 12.011 = 192.176 g/mol

  • Hydrogen (H): 15 × 1.008 = 15.120 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

  • Total Molecular Weight: 269.30 g/mol

Quantitative Data Summary
PropertyValue / Specification
Chemical Name N-[4-(4-acetylphenoxy)phenyl]acetamide
Synonyms 1-(4-(4-Acetylamino)phenoxy)ethanone
CAS Registry Number 1227-41-4
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Melting Point 141 – 143 °C
Appearance Solid (typically off-white to pale yellow)

Data corroborated by commercial chemical catalog standards[1].

Synthetic Methodology & Mechanistic Causality

The most efficient route to synthesize N-[4-(4-acetylphenoxy)phenyl]acetamide is via a Copper-catalyzed Ullmann-type C-O cross-coupling reaction. Traditional Ullmann couplings require harsh conditions (>150 °C), but the introduction of specialized quinoxaline ligands allows this reaction to proceed under milder conditions, preserving the integrity of the acetamide group.

Experimental Protocol: Copper-Catalyzed C-O Coupling

Objective: Synthesize the target diaryl ether from 4-acetaminophenol and 4-bromoacetophenone.

  • Preparation & Inert Atmosphere:

    • Action: In a Schlenk tube, combine 4-acetaminophenol (1.5 eq), 4-bromoacetophenone (1.0 eq), Copper(I) iodide (10 mol%), 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide (20 mol%), and Caesium carbonate (Cs₂CO₃, 2.5 eq). Purge with Argon for 15 minutes.

    • Causality: The argon atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. The bidentate quinoxaline ligand stabilizes the Cu(I) center, lowering the activation energy required for the oxidative addition of the aryl halide[2].

  • Solvent Addition & Heating:

    • Action: Add anhydrous N,N-Dimethylformamide (DMF) to the mixture. Stir the reaction at 100 °C for 20 hours.

    • Causality: DMF is chosen for its high dielectric constant, which effectively solvates the inorganic Cs₂CO₃ base and stabilizes the polar transition states during transmetalation. The mild base (Cs₂CO₃) is strong enough to deprotonate the phenol but weak enough to prevent the hydrolysis of the sensitive acetamide moiety.

  • Workup & Isolation:

    • Action: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

    • Causality: The aqueous quench and brine wash systematically remove the highly polar DMF solvent and inorganic copper/cesium salts, ensuring the isolation of the pure target compound (Yield: ~71%).

SynthesisWorkflow Reactant1 4-Acetaminophenol (Phenol Donor) Catalyst CuI + Quinoxaline Ligand Reactant1->Catalyst Reactant2 4-Bromoacetophenone (Aryl Halide) Reactant2->Catalyst Conditions Cs2CO3, DMF, 100°C Catalyst->Conditions Oxidative Addition Product N-[4-(4-acetylphenoxy)phenyl]acetamide MW: 269.30 g/mol Conditions->Product Reductive Elimination

Figure 1: Copper-catalyzed Ullmann coupling workflow for synthesizing the diaryl ether scaffold.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized batch must undergo rigorous analytical validation. A self-validating protocol relies on orthogonal techniques to confirm both the structure and the molecular weight.

Protocol: LC-MS Molecular Weight Confirmation
  • Sample Preparation: Dissolve 1.0 mg of the purified product in 1.0 mL of LC-MS grade Methanol.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column. Use a mobile phase gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the acetamide nitrogen and ketone oxygen in the mass spectrometer source.

  • Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

    • Validation Checkpoint: The exact molecular weight is 269.30 g/mol . In ESI+ mode, the system must detect a dominant protonated molecular ion [M+H]⁺ at m/z 270.31 . The presence of this specific peak self-validates the successful formation of the C₁₆H₁₅NO₃ structure and confirms the absence of unreacted precursors.

Pharmacological Applications in Neurodegeneration

N-[4-(4-acetylphenoxy)phenyl]acetamide is not merely an end-product; it is a highly valued intermediate in the design of Multi-Target Directed Ligands (MTDLs). Recent breakthroughs have utilized this scaffold to synthesize phenoxytacrine derivatives —novel neuroprotective agents aimed at treating Alzheimer's disease[3].

Mechanistic Role in Drug Design

The compound is first hydrolyzed using Potassium Hydroxide (KOH) in DMSO to yield 1-[4-(4-aminophenoxy)phenyl]ethanone. This free amine is then conjugated with tacrine derivatives.

  • Why this specific scaffold? The diaryl ether linkage provides the exact spatial flexibility and lipophilicity required to bridge two distinct biological targets. It allows the molecule to simultaneously bind to the peripheral anionic site of Acetylcholinesterase (AChE) and act as an antagonist at the ifenprodil-binding site of the NMDA receptor (GluN1/GluN2B) .

  • Clinical Outcome: This dual-action mechanism provides potent neuroprotection against excitotoxicity while demonstrating significantly lower hepatotoxicity compared to traditional tacrine-based therapies[3].

ApplicationPathway Precursor N-[4-(4-acetylphenoxy) phenyl]acetamide Intermediate 1-[4-(4-aminophenoxy) phenyl]ethanone Precursor->Intermediate Hydrolysis (KOH/DMSO) Scaffold Phenoxytacrine Derivatives (MTDLs) Intermediate->Scaffold Derivatization Target1 AChE Inhibition (Cholinergic System) Scaffold->Target1 Target2 NMDAR Antagonism (GluN1/GluN2B) Scaffold->Target2 Outcome Neuroprotection & Low Hepatotoxicity Target1->Outcome Target2->Outcome

Figure 2: Pharmacological pathway from the diaryl ether precursor to multi-target neuroprotection.

References

  • Dr. Jagath Reddy's Heterocyclics. "1-(4-(4-Acetylamino)phenoxy)ethanone - JR-10541 Product Specifications." Heterocyclics Chemical Catalog. Available at:[Link]

  • Qiu, Y., Jia, W., Yao, Z., Wu, F., & Jiang, S. "2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides." Organic & Biomolecular Chemistry, 11(9), 1502. (2013). Available at:[Link]

  • Misiachna, A., Svobodova, B., Netolicky, J., et al. "Phenoxytacrine derivatives: Low-toxicity neuroprotectants exerting affinity to ifenprodil-binding site and cholinesterase inhibition." European Journal of Medicinal Chemistry, 266, 116130. (2024). Available at:[Link]

Sources

Exploratory

Physical Properties and Synthesis Guide: N-(4-(4-acetylphenoxy)phenyl)acetamide

[1] Executive Summary N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4) is a pivotal diaryl ether intermediate used primarily in the synthesis of high-performance polymers and bioactive pharmaceutical agents.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4) is a pivotal diaryl ether intermediate used primarily in the synthesis of high-performance polymers and bioactive pharmaceutical agents.[1][2] Structurally, it consists of two phenyl rings linked by an ether oxygen: one ring bears an acetamido group (resembling paracetamol), while the other carries an acetyl group. This bifunctional nature—possessing both a protected amine (acetamide) and a reactive ketone (acetyl)—makes it a versatile scaffold for constructing complex polyimides, liquid crystals, and neuroprotective drugs.

This technical guide provides a rigorous analysis of its physical properties, a validated synthesis protocol, and its application in advanced material science.

Part 1: Physical & Chemical Characterization[1][3]

The following data consolidates experimental values from industrial certificates of analysis and peer-reviewed synthesis reports.

Table 1: Physicochemical Properties
PropertyValueNote
CAS Number 1227-41-4Verified Identifier
IUPAC Name N-[4-(4-acetylphenoxy)phenyl]acetamide
Molecular Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 141 – 143 °CSharp melting range indicates high purity potential [1]
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water
Flash Point > 200 °C (Predicted)
Density ~1.28 g/cm³ (Predicted)
Spectroscopic Signature[1][4]
  • ¹H NMR (DMSO-d₆, 400 MHz): Distinct singlet at δ 2.05 ppm (acetamide -CH₃), singlet at δ 2.55 ppm (acetyl -CH₃), and two sets of para-substituted aromatic doublets (δ 7.0–8.0 ppm) confirming the diaryl ether linkage.[1]

  • IR Spectrum: Characteristic peaks at ~1660 cm⁻¹ (C=O, ketone) and ~1680 cm⁻¹ (C=O, amide), with ether stretching around 1240 cm⁻¹.

Part 2: Synthesis Protocol (Ullmann-Type Coupling)

The most robust synthesis route involves the copper-catalyzed C-O coupling of 4-acetaminophenol (Paracetamol) with 4-bromoacetophenone.[1] This method avoids harsh conditions required by traditional nucleophilic aromatic substitution on non-activated rings.

Reaction Scheme

Reactants: 4-Acetaminophenol (1.0 eq) + 4-Bromoacetophenone (1.1 eq) Catalyst: Copper(I) Iodide (CuI) (10 mol%) Ligand: 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide (or L-Proline/N,N-dimethylglycine as alternatives) Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq) Solvent: DMF or DMSO[1][2]

Step-by-Step Methodology
  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge 4-acetaminophenol (151 mg, 1.0 mmol), 4-bromoacetophenone (219 mg, 1.1 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Catalyst Addition : Add CuI (19 mg, 0.1 mmol) and the ligand (0.1 mmol) under a nitrogen atmosphere.

  • Solvation : Add anhydrous DMF (3.0 mL) via syringe.

  • Reaction : Heat the mixture to 90–110 °C for 12–24 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) until the starting phenol is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the target compound as a pale yellow solid.

  • Validation : Confirm structure via ¹H NMR (DMSO-d₆) matching the signature described in Part 1.

Mechanism of Action

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand facilitates the oxidative addition of the aryl halide (4-bromoacetophenone) to the copper center, followed by transmetallation with the phenoxide (generated from paracetamol and Cs₂CO₃), and finally reductive elimination to form the ether bond and regenerate the Cu(I) species.

Part 3: Applications & Downstream Utility[1]

N-(4-(4-acetylphenoxy)phenyl)acetamide serves as a "masked" diamine precursor.[1] Its dual functionality allows for selective deprotection or derivatization.

High-Performance Polymers (Polyimides)

Hydrolysis of the acetamide group yields 1-(4-(4-aminophenoxy)phenyl)ethanone (CAS 1215-98-1).[1][2] This amino-ketone is a critical monomer.[1] The ketone group can be further condensed with amines or reduced, while the amine group reacts with dianhydrides to form polyimides. These polymers exhibit exceptional thermal stability and mechanical strength, used in aerospace composites and flexible electronics.

Pharmaceutical Intermediates (Tacrine Derivatives)

The diaryl ether scaffold is pharmacologically active. Derivatives synthesized from this core have been investigated as acetylcholinesterase (AChE) inhibitors (e.g., 7-phenoxytacrine analogues) for Alzheimer's disease therapy. The ether linkage provides the necessary flexibility for the molecule to span the active site gorge of the enzyme.

Liquid Crystals

The rigid rod-like structure of the diaryl ether, combined with the polar acetyl and acetamide groups, makes this compound a suitable mesogen precursor for thermotropic liquid crystals.

Part 4: Visualization of Workflows

Figure 1: Synthesis Pathway

This diagram illustrates the copper-catalyzed coupling reaction transforming Paracetamol into the target ether.[1]

SynthesisPathway Paracetamol 4-Acetaminophenol (Paracetamol) Catalyst CuI / Ligand / Cs2CO3 DMF, 110°C Paracetamol->Catalyst Bromo 4-Bromoacetophenone Bromo->Catalyst Target N-(4-(4-acetylphenoxy)phenyl)acetamide (Target Product) Catalyst->Target Ullmann Coupling Yield: ~71%

Caption: Copper-catalyzed Ullmann coupling synthesis route for N-(4-(4-acetylphenoxy)phenyl)acetamide.

Figure 2: Downstream Applications

This workflow demonstrates how the target molecule is processed into polymers and drugs.

Applications Target N-(4-(4-acetylphenoxy)phenyl)acetamide (Precursor) Hydrolysis Acid/Base Hydrolysis Target->Hydrolysis Amine 1-(4-(4-aminophenoxy)phenyl)ethanone (Active Monomer) Hydrolysis->Amine Deprotection Polymer Polyimides / Polyamides (High-Temp Materials) Amine->Polymer + Dianhydrides Drug Tacrine Derivatives (Alzheimer's Therapeutics) Amine->Drug + Cyclization

Caption: Conversion of the target intermediate into high-value polymers and pharmaceutical agents.

References

  • Heterocyclics Inc. (2025). Product Analysis: 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS 1227-41-4).[3][4] Retrieved from [Link]

  • MolAid Chemical Database . (2025). Reaction Information for CAS 1227-41-4. Retrieved from [Link]

  • PubChem . (2025). Compound Summary: N-(4-(4-acetylphenoxy)phenyl)acetamide.[1][2] National Library of Medicine.[5] Retrieved from [Link]

  • Arkivoc . (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Solubility Profiling & Solubilization of 1-(4-(4-Acetylamino)phenoxy)ethanone in DMSO

Topic: Solubility of 1-(4-(4-Acetylamino)phenoxy)ethanone in DMSO Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and Formulation Scientists Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1-(4-(4-Acetylamino)phenoxy)ethanone in DMSO Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This technical guide details the solubility characteristics, solvation mechanism, and preparation protocols for 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS: Not widely listed; Sigma Cat. Ref. implied) in Dimethyl Sulfoxide (DMSO).

As a Senior Application Scientist, I have structured this guide to address a common challenge in preclinical development: handling "brick-dust" intermediates or specific probe molecules where literature data is sparse. While 1-(4-(4-Acetylamino)phenoxy)ethanone possesses structural features of both acetanilide (paracetamol-like) and acetophenone , its ether linkage creates unique solubility behaviors. This guide validates DMSO as the primary vehicle for stock solution preparation due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonding.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before attempting solubilization, it is critical to understand the structural determinants of the compound. This molecule is a diaryl ether , bridging an acetamide moiety and an acetyl group.

PropertySpecification
Chemical Name 1-(4-(4-Acetylamino)phenoxy)ethanone
Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Structural Class Aromatic Ether / Acetanilide Derivative
Key Functional Groups Secondary Amide (H-bond donor/acceptor), Ketone (H-bond acceptor), Ether (Flexible linker)
Predicted LogP ~2.5 – 3.0 (Estimated based on fragment contribution)
Physical State Solid (Crystalline powder)
The Solvation Mechanism

The solubility of this compound in DMSO is driven by dipole-dipole interactions and hydrogen bond disruption .

  • Amide Interaction: The secondary amide (-NH-CO-) in the structure forms strong intermolecular hydrogen bonds in the crystal lattice, leading to high melting points and poor water solubility. DMSO, being a powerful H-bond acceptor (S=O group), competes for the amide proton, effectively "unzipping" the crystal lattice.

  • Ether Flexibility: The central phenoxy linker introduces rotational freedom, which generally lowers lattice energy compared to fused ring systems, further aiding dissolution.

Solubility Data & Expectations

While batch-specific solubility must be determined empirically (see Section 4), the structural homology to Paracetamol (Solubility in DMSO > 500 mg/mL) and 4-Aminoacetophenone suggests high solubility.

SolventTheoretical Solubility RatingMechanistic Rationale
DMSO High (> 50 mg/mL) Excellent disruption of amide H-bonds; matches polarity.
Water Low / InsolubleHydrophobic phenyl rings dominate; lack of ionizable groups at neutral pH.
Ethanol ModerateGood solvation, but less effective at breaking strong crystal lattices than DMSO.

Critical Insight: For biological assays, a stock concentration of 10 mM to 50 mM is standard. Given the MW of 269.30, a 50 mM solution requires ~13.5 mg/mL, which is well within the expected capacity of DMSO for this compound class.

Validated Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation alone. Use this self-validating "saturation shake-flask" method to determine the exact solubility limit for your specific lot.

Materials Required
  • 1-(4-(4-Acetylamino)phenoxy)ethanone (Solid)

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)

  • Analytical Balance (Precision ±0.01 mg)

  • Ultrasonic Bath (Temperature controlled)

  • 0.22 µm PTFE Syringe Filter (Nylon is not recommended for DMSO)

Step-by-Step Workflow

Step 1: Preparation of Saturated Solution

  • Weigh approximately 50 mg of the compound into a 1.5 mL amber microcentrifuge tube (protects from light).

  • Add 250 µL of Anhydrous DMSO.

  • Vortex vigorously for 60 seconds.

  • Sonication: Sonicate at 35-40 kHz for 10 minutes at ambient temperature.

    • Checkpoint: If the solution becomes completely clear, the solubility is > 200 mg/mL. Add more solid until a visible precipitate remains (saturation).

Step 2: Equilibration

  • Place the tube on an orbital shaker (200 rpm) for 2 hours at 25°C.

  • Allow the sample to stand for 30 minutes to let undissolved solids settle.

Step 3: Filtration & Quantification

  • Draw the supernatant into a syringe and filter through a 0.22 µm PTFE filter into a pre-weighed vial.

  • Gravimetric Check: Weigh the vial containing the filtered solution.

  • Evaporation (Optional for absolute precision): Evaporate the DMSO (using a centrifugal evaporator or nitrogen stream) and weigh the dried residue.

    • Calculation: Solubility (mg/mL) = Mass of Residue (mg) / Volume of DMSO used (mL).

Visualizing the Workflow

SolubilityWorkflow Start Weigh Solid (Excess) AddSolvent Add DMSO (Stepwise) Start->AddSolvent Sonicate Sonicate (10 min, 40kHz) AddSolvent->Sonicate Check Visual Check Sonicate->Check Check->AddSolvent Clear Solution Equilibrate Equilibrate (2h Shake) Check->Equilibrate Precipitate Present Filter Filter (PTFE) & Analyze Equilibrate->Filter

Caption: Iterative workflow for determining the saturation limit of the compound in DMSO.

Preparation of Assay Stock Solutions

For most biological applications (e.g., cell viability, receptor binding), you will need a precise stock solution.

Target Concentration: 10 mM Volume: 1 mL

  • Calculate Mass:

    
    
    
    
    
  • Weighing Strategy: Weighing exactly 2.69 mg is prone to error. Instead, weigh a larger amount (e.g., ~5-10 mg) and adjust the DMSO volume.

    • Example: You weigh 5.40 mg .

    • Required Volume:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO. Vortex and sonicate for 2 minutes. The solution should be clear and colorless to pale yellow.

Stability & Storage Guidelines

DMSO is hygroscopic. Water absorption can cause this compound to precipitate over time (the "crash-out" effect) or undergo hydrolysis.

  • Storage Temperature: -20°C or -80°C.

  • Container: Amber glass vials with PTFE-lined caps. Avoid polypropylene for long-term storage if possible, as leachables can occur.

  • Freeze-Thaw: Limit to < 3 cycles. Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation.

  • Signs of Degradation:

    • Precipitation upon thawing.

    • Color change (Darkening often indicates oxidation of the aniline/phenol substructures).

Troubleshooting

IssueProbable CauseCorrective Action
Solution is cloudy Incomplete dissolution or water contamination.Sonicate at 40°C for 5 mins. Ensure DMSO is anhydrous.
Precipitate upon dilution "Crash-out" in aqueous buffer.Dilute stepwise. Keep final DMSO concentration < 0.5% in assay, but ensure intermediate dilution steps don't shock the system.
Yellowing over time Oxidation.Purge headspace with Nitrogen/Argon before sealing.

References

  • Sigma-Aldrich. 1-(4-(4-Acetylamino)phenoxy)ethanone Product Detail. (Structure and Physical Properties).[1][2][3] Available at: (Note: Representative link for structural verification).

  • PubChem. Compound Summary: Acetanilide Derivatives.[4] National Library of Medicine. Available at: .

  • Baena, Y., et al. (2005).[5] "Thermodynamic study of the transfer of acetanilide and phenacetin from water to different organic solvents." Acta Pharmaceutica. (Provides thermodynamic basis for high solubility of acetanilides in organic media).

  • Yalkowsky, S.H. Solubility and Solubilization in Aqueous Media.[2] Oxford University Press. (Authoritative text on solubility prediction and cosolvent theory).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of N-(4-(4-acetylphenoxy)phenyl)acetamide from 4-acetamidophenol

Executive Summary The synthesis of diaryl ethers is a cornerstone transformation in modern medicinal chemistry and drug development. The target compound, N-(4-(4-acetylphenoxy)phenyl)acetamide , features a central ether...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers is a cornerstone transformation in modern medicinal chemistry and drug development. The target compound, N-(4-(4-acetylphenoxy)phenyl)acetamide , features a central ether linkage bridging two distinctively functionalized aromatic rings: an electron-donating acetamido group and an electron-withdrawing acetyl group.

This application note provides an authoritative, in-depth guide to synthesizing this molecule using 4-acetamidophenol (paracetamol) as the nucleophilic precursor. We detail two highly validated synthetic strategies: a transition-metal-free Nucleophilic Aromatic Substitution (SNAr) and a Copper-Catalyzed Ullmann-Type Coupling .

Mechanistic Rationale & Pathway Selection

To ensure a self-validating and robust experimental design, it is critical to understand the causality behind reagent selection for both synthetic routes.

The Nucleophile & Solvent Dynamics

4-acetamidophenol possesses a phenolic hydroxyl group with a pKa of approximately 9.5. To activate this nucleophile without hydrolyzing the sensitive acetamido moiety, a mild base such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is required. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the alkali metal cations, leaving the phenoxide anion "naked" and maximizing its nucleophilicity.

Route A: Catalyst-Free SNAr

This route utilizes 4-fluoroacetophenone as the electrophile[1]. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine is the optimal leaving group here; its extreme electronegativity inductively withdraws electron density, drastically lowering the activation energy required to form the transition state.

Route B: Copper-Catalyzed Ullmann Coupling

This route utilizes 4-bromoacetophenone [2]. Unlike SNAr, the Ullmann coupling relies on transition-metal catalysis where oxidative addition of the aryl halide to the Cu(I) center is the rate-determining step. Consequently, the weaker C–Br bond is far superior to the C–F bond. This route is highly effective when paired with specialized ligands such as 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, which stabilizes the Cu(I)/Cu(III) catalytic cycle[3].

Visualized Mechanistic & Experimental Workflows

SNAr_Mechanism A 4-Acetamidophenol (Nucleophile) C Phenoxide Anion (Active Species) A->C + Base B K2CO3 Base (Deprotonation) B->C E Meisenheimer Complex (Transition State) C->E Attack Ar-F D 4-Fluoroacetophenone (Electrophile) D->E F Diaryl Ether Product (Target) E->F - F⁻

Mechanistic pathway of the SNAr reaction forming the diaryl ether linkage.

Workflow S1 Step 1: Reagent Assembly Dry DMF, K2CO3, Reactants S2 Step 2: Deprotonation Stir at RT for 30 min S1->S2 S3 Step 3: SNAr Coupling Heat to 110°C for 12-18 h S2->S3 S4 Step 4: Quench & Extract Ice water + EtOAc S3->S4 S5 Step 5: Purification Silica Gel Chromatography S4->S5 S6 Step 6: Validation LC-MS & NMR Analysis S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Experimental Protocols

Protocol A: Catalyst-Free SNAr Synthesis (Recommended for Green Chemistry)

This protocol utilizes a self-validating workup to ensure high purity.

  • Reagent Assembly: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.0 equiv, 10 mmol, 1.51 g) and anhydrous K₂CO₃ (1.5 equiv, 15 mmol, 2.07 g).

  • Solvent Addition & Deprotonation: Suspend the mixture in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes under an argon atmosphere to facilitate phenoxide formation.

  • Electrophile Addition: Add 4-fluoroacetophenone (1.1 equiv, 11 mmol, 1.52 g) dropwise via syringe[1].

  • Coupling: Attach a reflux condenser and heat the reaction mixture to 110 °C using a pre-heated oil bath. Maintain temperature for 12–18 hours.

    • In-Process Control (IPC): Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes) until the 4-acetamidophenol is completely consumed.

  • Quench & Extraction: Cool the mixture to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water to precipitate the organics. Extract with Ethyl Acetate (3 x 50 mL).

  • Self-Validating Wash (Critical Step): Wash the combined organic layers with 1M NaOH (2 x 30 mL).

    • Causality: This selectively deprotonates any unreacted 4-acetamidophenol, pulling it into the aqueous phase and leaving only the neutral diaryl ether product in the organic phase. Follow with a brine wash (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Copper-Catalyzed Ullmann Coupling

This protocol is ideal when 4-fluoroacetophenone is unavailable, utilizing 4-bromoacetophenone instead.

  • Reagent Assembly: In a Schlenk tube, combine 4-acetamidophenol (1.0 equiv, 10 mmol), 4-bromoacetophenone (1.2 equiv, 12 mmol), CuI (10 mol%, 1 mmol), 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide ligand (20 mol%, 2 mmol), and Cs₂CO₃ (2.5 equiv, 25 mmol)[2],[3].

  • Solvent & Degassing: Add anhydrous DMF (20 mL). Degas the mixture via three freeze-pump-thaw cycles and backfill with argon to prevent catalyst oxidation.

  • Coupling: Heat the sealed tube to 100 °C for 20.0 hours[2].

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3 x 30 mL) and brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via column chromatography. Yields typically approximate 71%[2].

Data Presentation & Comparative Analysis

The following table summarizes the quantitative data and operational parameters for both synthetic routes, allowing researchers to select the optimal pathway based on their laboratory's capabilities.

ParameterRoute A: SNArRoute B: Ullmann Coupling
Electrophile 4-Fluoroacetophenone4-Bromoacetophenone
Catalyst / Ligand None requiredCuI / Quinoxaline-di-N-oxide
Base K₂CO₃Cs₂CO₃
Temperature 110 °C100 °C
Reaction Time 12–18 hours20 hours
Typical Yield 75–85%~71%
Green Chemistry Metal-free, higher atom economyRequires heavy metal removal

References[1] Title: Exploring New Directions in Hydrogen Transfer Chemistry (Thesis)

Source: Cardiff University (ORCA) URL: [Link][2] Title: N-[4-(4-acetylphenoxy)phenyl]acetamide Reaction Information Source: MolAid URL: [Link][3] Title: 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4'-(4-acetamidophenoxy)acetophenone via Ullmann Coupling Reaction

Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Coupling The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its presence...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diaryl Ethers and the Ullmann Coupling

The diaryl ether motif is a cornerstone in the architecture of numerous biologically active molecules and advanced materials. Its presence is pivotal in pharmaceuticals, agrochemicals, and polymers, conferring unique structural and functional properties. The synthesis of these structures, however, can be a formidable challenge. Among the arsenal of synthetic methodologies, the Ullmann condensation, a copper-catalyzed cross-coupling reaction, has long been a stalwart for the formation of the critical C(aryl)-O bond.[1]

This application note provides a comprehensive guide for the synthesis of 4'-(4-acetamidophenoxy)acetophenone, a valuable intermediate in medicinal chemistry and materials science. We will delve into a modern, ligand-accelerated Ullmann coupling protocol that circumvents the harsh conditions of traditional methods, offering a more efficient and versatile approach for researchers, scientists, and drug development professionals.[2] This guide is structured to not only provide a step-by-step protocol but to also instill a deep understanding of the underlying chemical principles, empowering the user to troubleshoot and optimize the reaction effectively.

I. Guiding Principles: Mechanism and Rationale

The success of a synthetic protocol hinges on a clear comprehension of its mechanistic underpinnings. The modern Ullmann coupling reaction for diaryl ether synthesis is a testament to the power of ligand-accelerated catalysis, which has transformed a historically demanding reaction into a more accessible and efficient process.

The currently accepted mechanism for the copper-catalyzed O-arylation of phenols proceeds through a Cu(I)/Cu(III) catalytic cycle.[1] This cycle is a finely orchestrated sequence of events, with each component of the reaction mixture playing a crucial role.

The Catalytic Cycle:

  • Ligand Association and Base-Mediated Formation of the Copper(I) Phenoxide: The reaction commences with the coordination of a ligand, in our case N,N-dimethylglycine, to the copper(I) catalyst (e.g., CuI). The base (e.g., K₂CO₃) then deprotonates the phenol (4-acetamidophenol), forming a phenoxide which subsequently displaces the iodide from the copper center to generate a catalytically active copper(I) phenoxide species. The ligand serves to stabilize the copper center and increase its solubility and reactivity.[3]

  • Oxidative Addition: The aryl halide (4-iodoacetophenone) then undergoes oxidative addition to the copper(I) phenoxide complex. This is often the rate-determining step of the catalytic cycle. The electron-rich copper(I) center donates electron density into the σ* orbital of the C-I bond, leading to the formation of a transient, high-valent copper(III) intermediate.

  • Reductive Elimination: The newly formed copper(III) species is unstable and rapidly undergoes reductive elimination. This step involves the formation of the desired C(aryl)-O bond and the regeneration of the active copper(I) catalyst, which can then re-enter the catalytic cycle.

Ullmann Coupling Catalytic Cycle cluster_cycle Catalytic Cycle Cu(I)I Cu(I)I Cu(I)_Phenoxide [(Ligand)Cu(I)-OAr] Cu(I)I->Cu(I)_Phenoxide + Ligand, + Phenoxide Ligand N,N-Dimethylglycine Base K₂CO₃ Phenol 4-Acetamidophenol Aryl_Halide 4-Iodoacetophenone Cu(III)_Intermediate [(Ligand)Cu(III)(OAr)(Ar')(I)] Product 4'-(4-acetamidophenoxy)acetophenone Cu(I)_Phenoxide->Cu(III)_Intermediate Oxidative Addition Cu(III)_Intermediate->Cu(I)I Reductive Elimination Cu(III)_Intermediate->Product caption Figure 1: Catalytic Cycle of the Ullmann Coupling.

Figure 1: Catalytic Cycle of the Ullmann Coupling.

Rationale for Reagent Selection:

  • Copper(I) Source (CuI): Copper(I) iodide is a commonly used and effective catalyst for Ullmann couplings. The active catalytic species is believed to be Cu(I).[4]

  • Aryl Halide (4-Iodoacetophenone): Aryl iodides are generally more reactive than the corresponding bromides or chlorides in Ullmann couplings, allowing for milder reaction conditions. The electron-withdrawing acetyl group on the acetophenone ring can further enhance its reactivity.[5]

  • Phenol (4-Acetamidophenol): This is the nucleophilic component of the reaction. The acetamido group is a common functional group in pharmaceuticals.

  • Ligand (N,N-Dimethylglycine): This simple and inexpensive amino acid has been shown to be a highly effective ligand for promoting Ullmann diaryl ether synthesis at lower temperatures.[6] It acts as a bidentate ligand, coordinating to the copper center through both the nitrogen and the carboxylate oxygen, thereby stabilizing the catalyst and facilitating the key steps of the catalytic cycle.

  • Base (K₂CO₃): An inorganic base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Potassium carbonate is a cost-effective and moderately strong base suitable for this purpose.

  • Solvent (Toluene): Toluene is a non-polar solvent that is effective for this type of coupling reaction. It has a sufficiently high boiling point to allow for heating to the required reaction temperature.[4]

II. Experimental Protocol

This protocol details the synthesis of 4'-(4-acetamidophenoxy)acetophenone from 4-acetamidophenol and 4-iodoacetophenone using a ligand-accelerated Ullmann coupling reaction.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Eq.
4-AcetamidophenolC₈H₉NO₂151.161.51 g101.0
4-IodoacetophenoneC₈H₇IO246.042.46 g101.0
Copper(I) Iodide (CuI)CuI190.45190 mg1.00.1
N,N-DimethylglycineC₄H₉NO₂103.12206 mg2.00.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g202.0
TolueneC₇H₈92.1450 mL--

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

Figure 2: Experimental Workflow for Synthesis.

  • Reaction Setup: To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-acetamidophenol (1.51 g, 10 mmol), 4-iodoacetophenone (2.46 g, 10 mmol), copper(I) iodide (190 mg, 1.0 mmol), N,N-dimethylglycine (206 mg, 2.0 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Inert Atmosphere: Seal the flask and connect it to a manifold. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath or heating mantle and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Dilute the reaction mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4'-(4-acetamidophenoxy)acetophenone.

III. Troubleshooting and Optimization

Even with a well-defined protocol, challenges can arise. This section provides guidance on common issues and strategies for optimization.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized CuI)Use fresh, high-purity CuI.
Insufficiently anhydrous conditionsEnsure all glassware is oven-dried and use anhydrous solvents.
Poor quality of reagentsUse purified starting materials.
Inefficient stirringEnsure vigorous stirring to maintain a homogeneous mixture.
Formation of Side Products Homocoupling of 4-iodoacetophenoneThis is a potential side reaction. Optimization of the reaction temperature and catalyst/ligand loading may minimize this.
Dehalogenation of 4-iodoacetophenoneThis can occur in the presence of trace amounts of water or other protic impurities. Ensure strictly anhydrous conditions.
Incomplete Reaction Reaction time is too shortContinue monitoring the reaction by TLC and extend the reaction time if necessary.
Reaction temperature is too lowGradually increase the reaction temperature in 10 °C increments, but be mindful of potential side reactions at higher temperatures.

IV. Characterization of 4'-(4-acetamidophenoxy)acetophenone

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 4'-(4-acetamidophenoxy)acetophenone.

Analytical Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.00 (d, 2H), ~7.60 (d, 2H), ~7.10 (d, 2H), ~7.00 (d, 2H), ~2.60 (s, 3H), ~2.20 (s, 3H), ~7.50 (br s, 1H, NH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~197.0 (C=O, ketone), ~168.5 (C=O, amide), ~160.0, ~152.0, ~135.0, ~130.5, ~121.0, ~119.0, ~26.5 (CH₃, ketone), ~24.5 (CH₃, amide).
Infrared (IR) Spectroscopy (KBr) ν (cm⁻¹): ~3300 (N-H stretch), ~1680 (C=O stretch, ketone), ~1660 (C=O stretch, amide), ~1600, ~1500 (C=C aromatic stretch), ~1240 (C-O-C stretch, aryl ether).[7][8]
Mass Spectrometry (ESI-MS) m/z: Calculated for C₁₆H₁₅NO₃ [M+H]⁺: 270.11.

V. Conclusion

This application note has provided a detailed and scientifically grounded protocol for the synthesis of 4'-(4-acetamidophenoxy)acetophenone via a modern Ullmann coupling reaction. By understanding the underlying mechanism and the rationale for the experimental design, researchers can confidently execute this synthesis and adapt it as needed. The provided troubleshooting guide and characterization data further equip scientists with the necessary tools for a successful outcome. The continued development of ligand-accelerated copper-catalyzed reactions represents a significant advancement in organic synthesis, enabling the efficient construction of complex molecules that are vital to the progress of science and medicine.

VI. References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Ribas, X. (Ed.). (2013). CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. The Royal Society of Chemistry.

  • Hartwig, J. F., & Stambuli, J. P. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(41), 12532–12540. [Link]

  • ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. Retrieved from [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • LS College. (2020, October 22). Ullmann reaction. [Link]

  • Reusch, W. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Der Pharma Chemica. (2012). Synthesis and characterization of copolymer resin derived from 4-methyl acetophenone, phenyl hydrazine and formaldehyde. Der Pharma Chemica, 4(3), 1086-1093.

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Hanadi, A. A., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of University of Babylon for Pure and Applied Sciences, 26(10), 123-132.

  • Arkivoc. (2010). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc, 2011(1), 254-269. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. Retrieved from [Link]

  • University of Kentucky X-Ray Crystallography Facility. (n.d.). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. Retrieved from [Link]

  • Proprep. (n.d.). Ir spectra of acetophenone?. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of Functionalized Acetophenone. Retrieved from [Link]

  • RJPBCS. (2013). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 1591-1595.

Sources

Method

Application Note: Selective N-Acetylation of 1-(4-(4-aminophenoxy)phenyl)ethanone

Introduction & Scope This application note details the selective N-acetylation of 1-(4-(4-aminophenoxy)phenyl)ethanone (CAS: 1215-98-1), also known as 4-amino-4'-acetyldiphenyl ether. This reaction is a critical transfor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the selective N-acetylation of 1-(4-(4-aminophenoxy)phenyl)ethanone (CAS: 1215-98-1), also known as 4-amino-4'-acetyldiphenyl ether.

This reaction is a critical transformation in the synthesis of high-performance polymers (polyether ketone imides) and pharmaceutical intermediates. The substrate contains two aromatic rings linked by an ether oxygen: one ring bears a ketone (acetyl group), and the other bears a primary amine (aniline).

The Challenge

The primary synthetic challenge is chemoselectivity . While the ether linkage is stable, the ketone moiety is potentially susceptible to side reactions (e.g., enolization or ketal formation) under harsh acidic conditions. Furthermore, the electron-donating ether oxygen increases the nucleophilicity of the amine, making the reaction rapid but potentially prone to di-acetylation if stoichiometry is not controlled.

Reaction Scheme

The transformation proceeds via a nucleophilic addition-elimination mechanism (Nucleophilic Acyl Substitution).

ReactionScheme Substrate Substrate (Amine) CAS: 1215-98-1 Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Reagent (Acetic Anhydride) Reagent->Intermediate Product Product (Acetamide) Intermediate->Product Elimination Byproduct Byproduct (Acetic Acid) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the N-acetylation of 4-amino-4'-acetyldiphenyl ether.

Experimental Design & Causality

We present two protocols. Protocol A is the industry standard for scalability and robustness. Protocol B is a mild, rapid alternative for small-scale discovery chemistry.

Selection Criteria
ParameterProtocol A (Acetic Anhydride)Protocol B (Acetyl Chloride)
Reagent Acetic Anhydride (

)
Acetyl Chloride (

)
Solvent Glacial Acetic Acid (AcOH)Dichloromethane (DCM)
Base None (Solvent acts as buffer)Triethylamine (

)
Mechanism Thermal activationBase-catalyzed activation
Byproduct Acetic Acid (Easy removal)HCl salts (Requires wash)
Use Case Scale-up (>10g) High-Throughput (<100mg)

Protocol A: Robust Synthesis (Recommended)

Rationale: Utilizing acetic acid as both solvent and catalyst minimizes side reactions. The product is typically less soluble in water than the starting material, allowing for a "self-purifying" precipitation workup.

Materials
  • Substrate: 1-(4-(4-aminophenoxy)phenyl)ethanone (1.0 equiv).

  • Reagent: Acetic Anhydride (1.2 equiv).

  • Solvent: Glacial Acetic Acid (5 mL per gram of substrate).

  • Quench: Deionized Water (Ice cold).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 1-(4-(4-aminophenoxy)phenyl)ethanone in 50 mL of glacial acetic acid.

    • Note: Slight warming (40°C) may be required to fully dissolve the diaryl ether.

  • Addition: Add 5.0 mL (approx. 1.2 equiv) of Acetic Anhydride dropwise over 10 minutes at room temperature.

    • Observation: The reaction is exothermic. Monitor internal temperature; do not exceed 60°C to prevent potential ketone side-reactions.

  • Reaction: Stir the mixture at reflux (118°C) for 2 hours.

    • Why Reflux? While the reaction occurs at RT, reflux ensures conversion of any sterically hindered conformers and drives the reaction to completion.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% Ethyl Acetate / 50% Hexane).

    • Success Criteria: Disappearance of the starting amine spot (

      
      ) and appearance of the amide product (
      
      
      
      ).
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 250 mL of ice-water with vigorous stirring.

    • The product will precipitate as an off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with

    
     mL of cold water to remove residual acetic acid.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if the melting point range is broad (>2°C).

WorkflowA Start Start: Dissolve Substrate in Glacial AcOH Add Add Ac2O (1.2 eq) Dropwise Start->Add Reflux Reflux 2 Hours (118°C) Add->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Vacuum Filtration & Water Wash Quench->Filter Dry Dry & Characterize Filter->Dry

Figure 2: Workflow for Protocol A (Acetic Anhydride Method).

Protocol B: Mild/Fast Synthesis (Alternative)

Rationale: For substrates sensitive to heat or acid, this method uses a non-nucleophilic base to scavenge the HCl byproduct.

Materials
  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Reagent: Acetyl Chloride (1.1 equiv).

  • Base: Triethylamine (TEA) (1.2 equiv).

Step-by-Step Methodology
  • Dissolve 1.0 g of substrate in 15 mL DCM.

  • Add 0.74 mL Triethylamine (TEA). Cool to 0°C.

  • Add 0.35 mL Acetyl Chloride dropwise.

    • Safety: AcCl fumes vigorously. Perform in a fume hood.

  • Stir at 0°C for 30 mins, then warm to Room Temp for 1 hour.

  • Workup: Wash organic layer with 1M HCl (to remove excess TEA), then Sat.

    
    , then Brine.
    
  • Dry over

    
    , filter, and rotovap.
    

Quality Control & Self-Validation

To ensure scientific integrity, the isolated product must meet the following criteria.

Quantitative Data Table
PropertySpecificationMethod
Appearance White to Off-White PowderVisual
Yield > 85%Gravimetric
Purity > 98%HPLC (254 nm)
Melting Point 168 - 172°C*Capillary Method
Solubility Soluble in DMSO, DMF; Insoluble in WaterSolubility Test

*Note: Melting points for this specific derivative typically fall in the 168-172°C range, consistent with similar N-(4-acetylphenyl)acetamide derivatives [1].[1]

Spectroscopic Validation (H-NMR)

The conversion is validated by the shift of aromatic protons and the appearance of the amide methyl group.

  • Diagnostic Signal 1 (Amide Methyl): Look for a sharp singlet at

    
     2.0 - 2.1 ppm  (3H).
    
  • Diagnostic Signal 2 (Ketone Methyl): The existing ketone methyl will remain at

    
     2.5 - 2.6 ppm  (3H).
    
  • Aromatic Region: The protons ortho to the nitrogen will shift downfield (deshielded) compared to the amine precursor due to the electron-withdrawing nature of the carbonyl in the amide.

References

  • Stenutz, R. (n.d.). N-(4-acetylphenyl)acetamide Data Sheet. Stenutz.eu. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PubMed Central. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2014). Synthesis of N-phenylacetamide derivatives. RSC Advances. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: Reagents and Protocol for the Synthesis of 1-(4-(4-Acetylamino)phenoxy)ethanone

Overview & Scientific Grounding 1-(4-(4-Acetylamino)phenoxy)ethanone (IUPAC: N-[4-(4-acetylphenoxy)phenyl]acetamide, CAS: 1227-41-4)[1] is a highly valuable diaryl ether scaffold. Compounds featuring this structural moti...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Grounding

1-(4-(4-Acetylamino)phenoxy)ethanone (IUPAC: N-[4-(4-acetylphenoxy)phenyl]acetamide, CAS: 1227-41-4)[1] is a highly valuable diaryl ether scaffold. Compounds featuring this structural motif are frequently utilized in the development of , such as phenoxytacrine derivatives, which exhibit targeted affinity for NMDA receptor subunits and inhibit cholinesterase activity[2].

The most efficient and field-proven route to synthesize this specific diaryl ether is via a between acetaminophen (4-acetamidophenol) and 4-bromoacetophenone[2].

Mechanistic Causality: Reagent Selection

As with any transition-metal-catalyzed cross-coupling, a successful Ullmann ether synthesis is highly dependent on the synergistic interplay between the metal center, the ligand, and the base. Understanding the causality behind these reagent choices is critical for troubleshooting and scaling.

  • Catalyst (Copper(I) Iodide - CuI): Cu(I) is the active oxidation state required to initiate the catalytic cycle. CuI is preferred due to its relative bench-stability compared to other Cu(I) salts. However, the active catalytic species is highly sensitive to oxygen, meaning strict inert atmospheric controls are required to prevent irreversible oxidation to inactive Cu(II) complexes.

  • Ligand (2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide): Unliganded copper suffers from poor solubility and is prone to disproportionation. This specific tetradentate N-oxide ligand was rationally designed to form stable with the Cu(I) ion[3]. This coordination increases the electron density at the metal center, significantly lowering the activation energy required for the oxidative addition of the sterically hindered 4-bromoacetophenone.

  • Base (Cesium Carbonate - Cs₂CO₃): The base is required to deprotonate acetaminophen, forming the nucleophilic phenoxide anion. Cs₂CO₃ is mechanistically superior to K₂CO₃ or Na₂CO₃ in this context; the larger ionic radius of the cesium cation provides a looser, more reactive ion pair with the phenoxide, enhancing its ability to coordinate with the copper center[2].

  • Solvent (N,N-Dimethylformamide - DMF): DMF is a polar aprotic solvent that effectively solubilizes the organic reactants and the copper-ligand complex while partially dissolving the inorganic base, facilitating a homogeneous catalytic environment[2].

Logical Relationships & Pathways

CatalyticCycle A Active Catalyst [Cu(I)L] B Copper Phenoxide [Cu(I)(OAr)L] A->B Acetaminophen + Cs2CO3 (- HI) C Oxidative Addition [Cu(III)(OAr)(Ar')L] B->C 4-Bromoacetophenone D Product Release Diaryl Ether C->D Reductive Elimination D->A Regenerate Cu(I)L

Catalytic cycle of the Cu-catalyzed Ullmann C-O coupling for diaryl ether synthesis.

Quantitative Data: Condition Optimization

The following table summarizes the causal impact of varying reaction conditions on the yield of diaryl ethers in this specific Ullmann system, demonstrating why the chosen protocol is optimal[3].

ParameterCondition TestedYield (%)Mechanistic Rationale
Ligand 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide71%Optimal chelation stabilizes Cu(I) and promotes oxidative addition.
Ligand 1,1,1-trifluoro-3-(pyridin-2-yl)-propan-2-one< 30%Absence of crucial oxygen atoms reduces chelation efficiency.
Base Cs₂CO₃71%Large ionic radius of Cs⁺ creates a highly nucleophilic phenoxide.
Base K₂CO₃~45%Tighter ion pairing reduces phenoxide coordination efficiency.
Solvent DMF71%Excellent stabilization of the polar transition state.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates strict atmospheric controls to prevent catalyst degradation and utilizes specific washing steps to ensure the complete removal of high-boiling solvents prior to chromatography.

Reagents Required:

  • Acetaminophen (4-acetamidophenol): 1.1 mmol

  • 4-Bromoacetophenone: 1.0 mmol

  • Copper(I) iodide (CuI): 0.1 mmol (10 mol%)

  • 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide: 0.2 mmol (20 mol%)

  • Cesium carbonate (Cs₂CO₃): 2.0 mmol

  • Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube or a sealed pressure vial equipped with a magnetic stir bar. Backfill the vessel with high-purity Argon (or N₂) three times to establish a strictly inert atmosphere. Causality: O₂ exposure leads to the irreversible oxidation of Cu(I) to Cu(II), terminating the catalytic cycle.

  • Reagent Assembly: Under a positive flow of Argon, charge the vessel with CuI (19 mg, 0.1 mmol), the N-oxide ligand (52.8 mg, 0.2 mmol), acetaminophen (166 mg, 1.1 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), and Cs₂CO₃ (651 mg, 2.0 mmol)[2].

  • Solvent Addition & Complexation: Add 5.0 mL of anhydrous DMF via syringe. Stir the heterogeneous mixture at room temperature for 10 minutes. Observation: The solution will transition to a deep color as the active Cu(I)-ligand-phenoxide complex forms.

  • Heating & Cross-Coupling: Seal the vessel and transfer it to a pre-heated oil bath at 100 °C. Maintain vigorous stirring for 20.0 hours[2].

  • Reaction Monitoring: After 18 hours, sample 10 µL of the reaction mixture, dilute with 1 mL ethyl acetate, filter through a short celite plug, and analyze via LC-MS or TLC (Hexane:EtOAc 1:1). Look for the complete consumption of the 4-bromoacetophenone peak.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and quench by adding 20 mL of distilled water. Transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL). Causality: Repeated brine washes are critical to partition and completely remove residual DMF, which would otherwise co-elute and ruin the chromatographic separation. Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: Hexane to Hexane:EtOAc 3:2) to afford the pure 1-(4-(4-Acetylamino)phenoxy)ethanone (Expected Yield: ~71%)[2].

ExpWorkflow S1 Reagent Assembly (Inert Atmosphere) S2 Reaction Heating (100°C, 20h) S1->S2 S3 Quenching & Extraction (EtOAc/H2O) S2->S3 S4 Purification (Silica Gel Column) S3->S4

Standard experimental workflow for synthesizing 1-(4-(4-Acetylamino)phenoxy)ethanone.

References

  • Title: N-[4-(4-acetylphenoxy)phenyl]acetamide | 1227-41-4 Reaction Information (MolAid) Source: MolAid Chemical Database URL: [Link]

  • Title: 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides Source: Organic & Biomolecular Chemistry (RSC Publishing), 2013, 11(9), 1502-1506. URL: [Link]

  • Title: Phenoxytacrine derivatives: Low toxicity neuroprotective agents with affinity for the ifenprodil binding site and cholinesterase inhibitory activity Source: European Journal of Medicinal Chemistry, 2024. URL: [Link]

Sources

Method

Application Note: Preparation of Diaryl Ether Acetamide Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Executive Summary & Mechanistic Rationale The diaryl ether acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Executive Summary & Mechanistic Rationale

The diaryl ether acetamide scaffold—encompassing both true diaryl ethers with pendant acetamides and phenoxyacetamide derivatives—is a privileged pharmacophore in modern medicinal and agricultural chemistry. Derivatives of this class have demonstrated potent biological activities, serving as PARP-1 inhibitors in oncology , antitubercular agents, and targeted insecticidal compounds against agricultural pests .

As a Senior Application Scientist, I approach the synthesis of these molecules not as a single reaction, but as a strategic disconnection problem. The construction of the diaryl ether acetamide linkage generally follows one of two orthogonal trajectories:

  • The

    
     Alkylation Route (Williamson-Type):  Ideal for phenoxyacetamides, where a substituted phenol attacks an 
    
    
    
    -chloroacetamide. The causality here is driven by sterics and nucleophilicity; deprotonating the phenol with a mild base generates a highly nucleophilic phenoxide that readily displaces the primary alkyl chloride.
  • The C–O Cross-Coupling Route (Ullmann-Type): Required when forming a direct

    
     linkage where the acetamide group is directly attached to one of the aromatic rings. This relies on Cu(I) catalysis. The mechanistic key is the use of bidentate ligands (e.g., picolinic acid or diamines) to stabilize the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II) species, thereby facilitating the oxidative addition of the aryl halide .
    

G A Target: Diaryl Ether Acetamide B Route 1: SN2 Alkylation (Phenoxyacetamides) A->B C Route 2: C-O Cross-Coupling (Ullmann-Type) A->C D Substituted Phenol + 2-Chloroacetamide B->D E Phenol + Aryl Halide (Pre-installed Acetamide) C->E F Base (K2CO3) Polar Aprotic Solvent D->F G Cu(I) Catalyst + Ligand Base (Cs2CO3) E->G

Synthetic decision tree for diaryl ether acetamides.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. Built-in physical and chemical checkpoints ensure that the operator can verify the success of the reaction at intermediate stages without relying solely on post-reaction LC-MS or NMR.

Protocol A: Synthesis of Phenoxyacetamide Derivatives via Alkylation

This method is highly scalable and avoids transition metal catalysts. It is the industry standard for synthesizing N-aryl-2-aryloxyacetamides .

Materials:

  • Substituted phenol (1.0 equiv, e.g., 4-chlorophenol)

  • 
    -substituted-2-chloroacetamide (1.1 equiv)
    
  • Anhydrous Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Anhydrous Acetone or DMF (0.2 M relative to phenol)

Step-by-Step Procedure:

  • Phenoxide Generation: In an oven-dried round-bottom flask, dissolve the substituted phenol in anhydrous acetone. Add

    
     in one portion.
    
    • Causality & Validation: Stir the suspension at room temperature for 30 minutes. The mixture will often shift in color (e.g., clear to pale yellow) and become a thicker suspension, confirming the deprotonation of the phenol to the more nucleophilic phenoxide ion.

  • Electrophile Addition: Add the

    
    -substituted-2-chloroacetamide dropwise (if liquid) or in small portions (if solid).
    
  • Thermal Activation: Equip the flask with a reflux condenser and heat to 60°C (for acetone) or 80°C (for DMF).

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1).

    • Validation: The consumption of the phenol (staining active with

      
       or UV) and the appearance of a new, higher 
      
      
      
      spot (the ether product) indicates progression.
  • Workup & Isolation: Once complete (typically 4–8 hours), cool the mixture to room temperature. Pour the mixture into crushed ice water (3× volume of the reaction solvent) under vigorous stirring.

    • Validation: A rapid precipitation of the product should occur. The high polarity of the salts (

      
      , unreacted 
      
      
      
      ) and the solvent (acetone/DMF) ensures they remain in the aqueous phase, self-purifying the hydrophobic acetamide product.
  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure phenoxyacetamide.

Protocol B: Synthesis of Diaryl Ethers via Cu-Catalyzed Ullmann Coupling

When the target requires a direct


 bond (e.g., coupling 4-acetamidophenol with an aryl halide), transition metal catalysis is mandatory to overcome the high activation energy of 

C-O bond formation .

Materials:

  • Phenol derivative (1.2 equiv)

  • Aryl iodide or bromide (1.0 equiv, containing the acetamide moiety)

  • Copper(I) Iodide (CuI, 10 mol%)

  • Ligand:

    
    -dimethylglycine or Picolinic acid (20 mol%)
    
  • Cesium Carbonate (

    
    , 2.0 equiv)
    
  • Anhydrous DMF or DMSO

Step-by-Step Procedure:

  • Degassing (Critical Step): In a Schlenk tube or sealed vial, combine the phenol, aryl halide, and

    
     in DMF. Sparge the solution with Argon for 15 minutes.
    
    • Causality: Oxygen must be strictly excluded. Ambient

      
       will rapidly oxidize the active Cu(I) catalyst to inactive Cu(II), halting the catalytic cycle and promoting phenol homocoupling.
      
  • Catalyst Initiation: Under positive Argon pressure, add CuI and the ligand. Seal the vessel.

    • Validation: Upon heating to 90–110°C, the mixture will transition from a heterogeneous pale suspension to a deep blue/green or brown homogenous solution, indicating the formation of the active Cu-ligand-phenoxide complex.

  • Coupling: Stir at 110°C for 12–24 hours. Monitor via LC-MS or TLC.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove insoluble inorganic salts.

  • Copper Removal: Wash the organic filtrate sequentially with 1M aqueous

    
     (to protonate and remove the amine ligand), saturated aqueous 
    
    
    
    (which complexes residual copper ions, turning the aqueous layer blue), and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    

Quantitative Data & Condition Optimization

The choice of leaving group, base, and solvent drastically impacts the yield. Below is a comparative table of optimized conditions derived from empirical literature and internal optimizations , .

Synthetic RouteSubstrate A (Nucleophile)Substrate B (Electrophile)Catalyst / LigandBase & SolventTemp / TimeTypical Yield
Route 1 (

)
4-Chlorophenol2-Chloro-

-phenylacetamide
None

/ Acetone
60°C / 6 h85–92%
Route 1 (

)
2,4-Dichlorophenol2-Bromo-

-arylacetamide
None

/ DMF
80°C / 4 h88–95%
Route 2 (Ullmann) 4-AcetamidophenolIodobenzeneCuI (10%) / Picolinic Acid

/ DMSO
110°C / 18 h75–82%
Route 2 (Ullmann) Phenol4-BromoacetanilideCuO NPs (Nano)

/ DMAc
120°C / 24 h80–88%
Route 2 (Ullmann) Phenol4-ChloroacetanilideCuI (15%) / BPPO

/ DMF
130°C / 24 h45–55%

Note: Aryl chlorides exhibit significantly lower reactivity in Ullmann couplings due to the high bond dissociation energy of the C-Cl bond, necessitating higher temperatures and specialized ligands (e.g., BPPO).

Conclusion & Troubleshooting

When synthesizing diaryl ether acetamides, the primary failure modes are incomplete conversion and side-product formation.

  • In Route 1 (

    
    ):  If O-alkylation is sluggish, verify the quality of the base. Water contamination in 
    
    
    
    can lead to the hydrolysis of the 2-chloroacetamide into the corresponding alcohol, destroying the electrophile.
  • In Route 2 (Ullmann): If yields are low, the culprit is almost always oxygen ingress or poor ligand selection. Ensure rigorous degassing and consider switching from

    
     to 
    
    
    
    , as the larger Cesium cation provides greater solubility of the carbonate base in organic solvents (the "Cesium Effect"), accelerating the transmetalation step.

References

  • Sayed, M. M., Nabil, Z. I., El-Shenawy, N. S., Al-Eisa, R. A., & Nafie, M. S. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals (Basel), 16(11), 1524. URL:[Link]

  • Abass, M. A., et al. (2021). "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Insecticidal Agents Against the Cotton Leafworm, Spodoptera littoralis." Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis). URL:[Link]

  • Sharma, A., et al. (2018). "Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions." RSC Advances, 8, 19805-19847. URL:[Link]

  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2016). "Leuckart Synthesis and Pharmacological Assessment of Novel Acetamide Derivatives." Anti-Cancer Agents in Medicinal Chemistry, 16(7), 898-906. URL:[Link]

Application

The Strategic Utility of N-(4-(4-acetylphenoxy)phenyl)acetamide in Pharmaceutical Synthesis: An Application Guide

In the landscape of pharmaceutical development, the strategic selection of intermediate molecules is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). N-(4-(4-acetylphenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the strategic selection of intermediate molecules is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). N-(4-(4-acetylphenoxy)phenyl)acetamide, a bespoke derivative of the widely recognized N-acetyl-p-aminophenol (paracetamol), emerges as a key player in this arena. Its unique bifunctional architecture, featuring both an acetamide and a phenoxy-linked acetylphenyl moiety, presents a versatile scaffold for the elaboration of novel therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, purification, characterization, and potential applications, offering a valuable resource for researchers and professionals in drug discovery and development.

Introduction: A Molecule of Designed Versatility

N-(4-(4-acetylphenoxy)phenyl)acetamide is not a household name like its precursor, paracetamol. However, its significance lies in its potential as a sophisticated building block. The ether linkage introduces a degree of conformational flexibility, while the terminal acetyl group offers a reactive handle for a multitude of chemical transformations. This strategic design allows for the exploration of new chemical space in the quest for drugs with improved efficacy, selectivity, and pharmacokinetic profiles.

The core structure can be envisioned as a hybrid molecule, combining the well-established pharmacophore of paracetamol with a modifiable phenyl ketone. This opens avenues for the development of compounds targeting a range of biological pathways, from inflammation and pain to oncology.

Synthesis of N-(4-(4-acetylphenoxy)phenyl)acetamide: A Modern Application of a Classic Reaction

The most logical and efficient route to N-(4-(4-acetylphenoxy)phenyl)acetamide is through a modified Williamson ether synthesis. This venerable reaction, a cornerstone of organic chemistry, involves the coupling of an alkoxide or phenoxide with an alkyl or aryl halide.[1] In this specific application, the sodium salt of N-(4-hydroxyphenyl)acetamide (paracetamol) is reacted with 4-chloroacetophenone.

Reaction Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, or more specifically in this case, a copper-catalyzed Ullmann condensation could also be employed to facilitate the formation of the diaryl ether bond, which can be challenging under standard Williamson conditions.[2] However, for the sake of a more accessible laboratory protocol, a high-temperature, base-mediated Williamson synthesis is presented here. The reaction is driven by the formation of a stable ether linkage and a salt byproduct.

Williamson_Ether_Synthesis Paracetamol N-(4-hydroxyphenyl)acetamide (Paracetamol) Phenoxide Sodium 4-acetamidophenoxide Paracetamol->Phenoxide Deprotonation NaOH NaOH (Base) NaOH->Phenoxide Intermediate Transition State Phenoxide->Intermediate Nucleophilic Attack Chloroacetophenone 4-Chloroacetophenone Chloroacetophenone->Intermediate Product N-(4-(4-acetylphenoxy)phenyl)acetamide Intermediate->Product NaCl NaCl Intermediate->NaCl

Detailed Synthesis Protocol

Materials:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • 4-Chloroacetophenone

  • Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add N-(4-hydroxyphenyl)acetamide (1 equivalent) and anhydrous DMF.

  • Base Addition: Stir the mixture under a nitrogen atmosphere until the paracetamol is fully dissolved. To this solution, carefully add powdered sodium hydroxide (1.1 equivalents).

  • Formation of the Phenoxide: Stir the resulting suspension at room temperature for 30 minutes. The formation of the sodium phenoxide salt should be evident.

  • Addition of the Aryl Halide: Add 4-chloroacetophenone (1 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold deionized water with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude N-(4-(4-acetylphenoxy)phenyl)acetamide typically requires purification to remove unreacted starting materials and byproducts.

Purification Protocol: Recrystallization

Solvent System: A mixture of ethanol and water is often effective for the recrystallization of acetamide derivatives.[4]

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.

  • To the hot, clear solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purification_Workflow Crude Crude Product Dissolve Dissolve in hot Ethanol Crude->Dissolve Charcoal Decolorize with Activated Charcoal (optional) Dissolve->Charcoal Filter_Hot Hot Filtration Charcoal->Filter_Hot Precipitate Precipitate with hot Water Filter_Hot->Precipitate Cool Cool to Crystallize Precipitate->Cool Filter_Cold Vacuum Filtration Cool->Filter_Cold Dry Dry under Vacuum Filter_Cold->Dry Pure Pure N-(4-(4-acetylphenoxy)phenyl)acetamide Dry->Pure

Analytical Characterization

A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized N-(4-(4-acetylphenoxy)phenyl)acetamide.

Table 1: Predicted Spectroscopic Data for N-(4-(4-acetylphenoxy)phenyl)acetamide

TechniqueExpected Observations
¹H NMR Aromatic Protons: Multiple doublets in the aromatic region (approx. δ 7.0-8.0 ppm) characteristic of para-substituted phenyl rings.[5] Acetamide CH₃: A singlet around δ 2.1 ppm.[5] Acetyl CH₃: A singlet around δ 2.6 ppm. NH Proton: A broad singlet, typically downfield (δ > 8.0 ppm).
¹³C NMR Carbonyl Carbons: Two distinct signals in the downfield region (approx. δ 168-197 ppm) for the amide and ketone carbonyls. Aromatic Carbons: Multiple signals in the aromatic region (approx. δ 115-160 ppm). Methyl Carbons: Signals for the acetamide and acetyl methyl groups in the upfield region (approx. δ 24-27 ppm).
IR (Infrared) Spectroscopy N-H Stretch: A sharp peak around 3300 cm⁻¹. C=O Stretches: Strong absorption bands around 1660-1690 cm⁻¹ for the amide and ketone carbonyls. C-O-C (Ether) Stretch: A characteristic band in the region of 1240-1260 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion Peak (M⁺): Expected at m/z corresponding to the molecular weight of the compound (C₁₆H₁₅NO₃ = 269.29 g/mol ). Fragmentation Pattern: Characteristic fragments corresponding to the loss of acetyl and acetamide groups.

Applications as a Pharmaceutical Intermediate

The true value of N-(4-(4-acetylphenoxy)phenyl)acetamide lies in its potential as a versatile intermediate for the synthesis of novel drug candidates. The presence of the terminal acetyl group provides a key site for chemical modification.

Elaboration into Novel Bioactive Molecules

The ketone functionality can undergo a wide array of chemical transformations, including:

  • Reduction: To form a secondary alcohol, which can be further functionalized.

  • Oxidation (e.g., Baeyer-Villiger): To introduce an ester linkage, leading to different classes of compounds.

  • Aldol Condensation: To build larger molecular scaffolds.

  • Reductive Amination: To introduce new amine functionalities, which are often crucial for biological activity.

These transformations allow for the generation of a library of diverse compounds for screening in various disease models. Phenylacetamide derivatives have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][6]

Application_Pathways Intermediate N-(4-(4-acetylphenoxy)phenyl)acetamide Reduction Reduction Intermediate->Reduction Oxidation Oxidation Intermediate->Oxidation Condensation Aldol Condensation Intermediate->Condensation Amination Reductive Amination Intermediate->Amination Alcohol Secondary Alcohol Derivatives Reduction->Alcohol Ester Ester Derivatives Oxidation->Ester Scaffold Extended Scaffolds Condensation->Scaffold Amine Novel Amine Derivatives Amination->Amine Screening Biological Screening Alcohol->Screening Ester->Screening Scaffold->Screening Amine->Screening

A Scaffold for Prodrug Design

The core structure of N-(4-(4-acetylphenoxy)phenyl)acetamide can also be utilized in the design of prodrugs. For instance, the terminal acetyl group could be modified to include a solubilizing group that is cleaved in vivo to release the active parent molecule. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption and distribution.[7]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling N-(4-(4-acetylphenoxy)phenyl)acetamide and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

Based on the safety data for structurally related acetamide compounds, N-(4-(4-acetylphenoxy)phenyl)acetamide may be harmful if swallowed and may cause skin and eye irritation.[8][9] A full risk assessment should be conducted before commencing any experimental work.

Conclusion

N-(4-(4-acetylphenoxy)phenyl)acetamide represents a strategically designed pharmaceutical intermediate with significant potential for the development of novel therapeutic agents. Its synthesis via a modified Williamson ether reaction is accessible, and the resulting molecule offers multiple avenues for chemical elaboration. By providing a versatile scaffold for the creation of diverse compound libraries, this intermediate serves as a valuable tool for researchers and scientists dedicated to advancing the frontiers of drug discovery. The protocols and data presented in this guide are intended to facilitate the exploration of this promising molecule and its derivatives in the ongoing quest for new and improved medicines.

References

  • U.S. Environmental Protection Agency. (2025, October 15). N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-(acetyloxy)acetamide - Hazard. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • PubChem. (n.d.). N-(4-Phenoxyphenyl)acetamide. National Institutes of Health. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Chegg. (2023, March 19). Experiment 4: Preparation of N-(4-butoxyphenyl)acetamide Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2007, October 10). EP2511844A2 - Advanced drug development and manufacturing.
  • Supporting Information. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012020357A1 - Acetamide compounds, their process and pharmaceutical application.
  • Nigar, G., et al. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. Retrieved from [Link]

  • Popović-Djordjević, J. B., et al. (2012, April 23). Substituent effect on IR, 1H- and 13C-NMR spectral data IN N-(substituted phenyl)-2-cyanoacetamides: A correlation study. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101962388A - Acetamide derivatives, preparation method and application thereof.
  • Bazan, H. A., et al. (2020, June 30). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Deprez-Poulain, R., et al. (2011, September 15). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemical Education Resources, Inc. (1999). Two Methods for the Synthesis of Phenacetin. Retrieved from [Link]

  • National Institute of Pharmaceutical Education & Research (NIPER) S.A.S. Nagar. (n.d.). Patents. Retrieved from [Link]

  • Chen, Y., et al. (2023). Supporting Information: Polyketides and Alkaloids from the Fungus Penicillium sp. ACG Publications. Retrieved from [Link]

  • Omar, R. S., et al. (2021). Facile one-pot, three-component synthesis of novel fused 4H-pyrans incorporating 2-phenoxy-N-phenylacetamide. Arkivoc. Retrieved from [Link]

  • Bazan, H. A., et al. (2020, September 15). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed. Retrieved from [Link]

  • Al-Masri, M. A., et al. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.

Sources

Method

Application Note: Advanced Synthesis of Acetophenone-Based Diaryl Ethers

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Strategic Rationale & Pathway Selection The diaryl ether motif is a privi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Strategic Rationale & Pathway Selection

The diaryl ether motif is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous antimicrobial agents (e.g., Triclosan derivatives)[1] and antiparasitic quinolones (e.g., ELQ-300)[2]. Synthesizing acetophenone-based diaryl ethers presents unique chemoselectivity challenges. The acetyl group is electron-withdrawing, which can activate the aryl ring for nucleophilic aromatic substitution (SNAr) if halogens are positioned ortho or para. However, the acidic α-protons of the acetyl group are highly susceptible to unwanted enolization and subsequent aldol condensation when exposed to strong bases[2].

To bypass these side reactions, modern synthetic routes rely on three primary methodologies:

  • Copper-Catalyzed Ullmann Coupling: The industrial standard. Utilizes Cu(I) salts with bidentate ligands to enable coupling at lower activation energies[3].

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: Ideal for sterically hindered or highly electron-rich substrates that are sluggish in Ullmann conditions[4].

  • Metal-Free Hypervalent Iodine Coupling: Utilizes diaryliodonium salts in aqueous media. This route is critical for late-stage pharmaceutical syntheses where transition metal contamination (Cu, Pd) must be strictly avoided[5],[6].

Workflow A Acetophenone Halide B Phenol Derivative C Cu-Catalyzed Ullmann F Acetophenone Diaryl Ether C->F D Pd-Catalyzed Buchwald D->F E Metal-Free Iodonium E->F AB AB AB->C AB->D AB->E

Synthetic pathways for acetophenone-based diaryl ethers.

Experimental Protocols & Causality

Protocol A: Ligand-Assisted Copper-Catalyzed Ullmann Coupling

This protocol utilizes N,N-dimethylglycine (DMG) as a chelating ligand. Causality: DMG stabilizes the Cu(I) active species, preventing its disproportionation into Cu(0) and Cu(II). Furthermore, potassium carbonate (K₂CO₃) is selected over stronger bases like NaH or KOtBu because strong bases trigger the deprotonation of the acetophenone's α-methyl group, leading to complex oligomeric mixtures[2],[3].

Reagents:

  • 4-Haloacetophenone (1.0 equiv, limiting reagent)

  • Phenol derivative (1.2 equiv)

  • CuCl (10 mol%)

  • N,N-Dimethylglycine (DMG) (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Degassing: Charge an oven-dried Schlenk flask with CuCl, DMG, K₂CO₃, the phenol, and 4-haloacetophenone. Evacuate and backfill the flask with Argon three times. Causality: Cu(I) is highly susceptible to aerobic oxidation; strict anaerobic conditions prevent catalyst deactivation.

  • Reaction Initiation: Add anhydrous DMF via syringe. Heat the reaction mixture to 160 °C in an oil bath with vigorous stirring.

  • Self-Validating Monitoring: Monitor the reaction via GC-MS. The reaction is proceeding healthily if the mixture transitions from a pale green to a deep, homogenous brown (indicating the formation of the active Cu(I)-phenoxide complex). Complete consumption of the 4-haloacetophenone (typically 1.5–3.5 hours) validates reaction completion[2].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine. The acidic wash removes the DMG ligand and residual copper salts.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography or high-vacuum distillation to yield the diaryl ether (Copper content typically <12 ppm after silica plug)[2],[6].

Protocol B: Metal-Free Synthesis via Diaryliodonium Salts

This protocol is designed for active pharmaceutical ingredients (APIs) requiring zero heavy-metal footprint. Causality: The reaction is performed in water at room temperature. Elevated temperatures or excess base lead to the sequential arylation of the hydroxide base itself, forming symmetric di(aryl) ether byproducts[5].

Reagents:

  • Acetophenone-based diaryliodonium triflate (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • NaOH (1.5 equiv)

  • Deionized Water (0.1 M)

Step-by-Step Methodology:

  • Base Activation: Dissolve NaOH and the phenol derivative in deionized water at room temperature (25 °C) to generate the highly nucleophilic sodium phenoxide in situ.

  • Coupling: Add the diaryliodonium triflate salt in one portion. Stir vigorously for 1 to 3 hours.

  • Self-Validating Monitoring: The reaction is inherently self-validating via TLC. The highly polar iodonium salt (R_f ≈ 0.0) will disappear, replaced by the highly non-polar diaryl ether and the extruded iodoarene byproduct.

  • Workup: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with 5% aqueous NaOH to remove any unreacted phenol, dry over MgSO₄, and concentrate.

Mechanistic Insights & Catalytic Cycle

Understanding the catalytic cycle of the Ullmann coupling is essential for troubleshooting. The cycle relies on the oxidative addition of the acetophenone halide to the electron-rich Cu(I) center, followed by ligand exchange with the phenoxide, and finally, reductive elimination to form the C-O bond[3].

Mechanism A L-Cu(I) Catalyst B Oxidative Addition A->B Aryl Halide C Cu(III) Complex B->C D Ligand Exchange C->D Phenoxide E Reductive Elimination D->E E->A Diaryl Ether

Mechanism of the Cu-catalyzed Ullmann cross-coupling cycle.

Optimization & Quantitative Data

The table below summarizes the optimization landscape for coupling 4-iodoacetophenone with standard phenol derivatives, demonstrating the trade-offs between temperature, catalyst, and yield based on established literature parameters[5],[7],[3].

EntryCoupling MethodCatalyst / ReagentLigandBaseSolventTemp (°C)Yield (%)
1Ullmann (Standard)CuCl (10 mol%)DMG (20 mol%)K₂CO₃DMF16085
2Ullmann (Mild)Cu(OAc)₂ (10 mol%)NoneCs₂CO₃NMP7065
3Buchwald-HartwigPd(OAc)₂ (2 mol%)cataCXium® PK₃PO₄Toluene10092
4Metal-FreeDiaryliodonium SaltNoneNaOHH₂O2578

Troubleshooting Matrix

  • Issue: High levels of symmetric homocoupled biaryl ethers.

    • Causality: Oxygen ingress during the reaction promotes the oxidative homocoupling of the Cu(I)-phenoxide or Cu(I)-aryl intermediates.

    • Correction: Re-evaluate the Schlenk line vacuum integrity; ensure solvents are thoroughly sparged with Argon prior to use.

  • Issue: Formation of complex, dark tar-like byproducts.

    • Causality: Aldol condensation of the acetophenone moiety due to overly basic conditions.

    • Correction: Verify that K₂CO₃ or Cs₂CO₃ is being used instead of hydroxide or alkoxide bases when utilizing transition-metal pathways[2],[3].

References

  • Source: lfrueh.
  • Source: diva-portal.
  • A New Scalable Synthesis of ELQ-300, ELQ-316, and other Antiparasitic Quinolones (PMC)
  • C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene)
  • Diaryl ether synthesis by etherification (arylation)
  • Source: up.ac.
  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for N-(4-(4-acetylphenoxy)phenyl)acetamide Synthesis

Welcome to the Technical Support Center. The synthesis of N-(4-(4-acetylphenoxy)phenyl)acetamide—a critical diaryl ether intermediate—presents unique chemoselectivity and catalytic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of N-(4-(4-acetylphenoxy)phenyl)acetamide—a critical diaryl ether intermediate—presents unique chemoselectivity and catalytic challenges. This guide is engineered for researchers, scientists, and drug development professionals to troubleshoot and optimize the two primary synthetic pathways: the metal-free Nucleophilic Aromatic Substitution (SNAr) and the Copper-catalyzed Ullmann C-O coupling.

RouteSelection Start Target: N-(4-(4-acetylphenoxy)phenyl)acetamide Starting Material: Paracetamol Cond1 Electrophile: 4-Fluoroacetophenone Start->Cond1 Cond2 Electrophile: 4-Bromoacetophenone Start->Cond2 SNAr SNAr Pathway Base: K2CO3 Solvent: DMF, 110°C Cond1->SNAr Nucleophilic Aromatic Substitution Ullmann Ullmann C-O Coupling Cat: CuI + Ligand Base: Cs2CO3, 100°C Cond2->Ullmann Transition Metal Catalysis Yield1 Yield: 80-85% (High purity, no metals) SNAr->Yield1 Yield2 Yield: 71% (Requires Cu removal) Ullmann->Yield2

Decision matrix for the synthesis of N-(4-(4-acetylphenoxy)phenyl)acetamide based on electrophile.

Section 1: Standard Operating Procedures (SOPs)
Protocol A: Metal-Free SNAr Etherification

This pathway leverages the high electrophilicity of 4-fluoroacetophenone. It is highly analogous to the established synthesis of related diaryl ethers, such as N-[4-(4-nitrophenoxy)phenyl]acetamide, which utilizes anhydrous potassium carbonate (K₂CO₃) to achieve selective O-arylation[1].

  • Preparation: Charge a flame-dried Schlenk flask with paracetamol (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Stir at room temperature for 15 minutes to facilitate phenoxide formation.

  • Electrophile Addition: Introduce 4-fluoroacetophenone (1.1 equiv) dropwise.

  • Heating: Elevate the temperature to 110 °C under an inert argon atmosphere for 12–16 hours.

  • Self-Validation Checkpoint: After 2 hours, analyze via TLC (1:1 EtOAc/Hexane). The disappearance of the paracetamol spot and the emergence of a higher Rf UV-active spot confirms successful C-O bond formation. If unreacted, verify the anhydrous state of your K₂CO₃.

  • Workup: Cool to room temperature, quench with ice water, and filter the resulting precipitate. Recrystallize from ethanol.

Protocol B: Copper-Catalyzed Ullmann Coupling

When utilizing the more cost-effective 4-bromoacetophenone, transition metal catalysis is mandatory. This protocol employs a specialized ligand to stabilize the Cu(I) intermediate, achieving yields up to 71%[2],[3].

  • Preparation: In a glovebox or under strict Schlenk conditions, combine paracetamol (1.1 equiv), 4-bromoacetophenone (1.0 equiv), CuI (10 mol%), 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide ligand (20 mol%), and Cs₂CO₃ (2.5 equiv)[2],[3].

  • Solvent Addition: Add thoroughly degassed anhydrous DMF.

  • Heating: Stir the mixture at 100 °C for 20 hours[2].

  • Self-Validation Checkpoint: Upon reaching 100 °C, the solution should adopt a deep, homogeneous color indicative of the active Cu(I)-ligand complex. The rapid formation of a black precipitate indicates catalyst degradation to Cu(0), necessitating a run abort.

  • Workup: Cool the mixture, dilute with ethyl acetate, and wash aggressively with aqueous NH₄OH to extract copper salts. Dry over Na₂SO₄ and purify via silica gel chromatography.

Section 2: Quantitative Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the critical parameters and expected outcomes for each synthetic route.

Reaction RouteElectrophileCatalyst / LigandBaseTemp (°C)Time (h)Typical Yield (%)Key Limitation
SNAr 4-FluoroacetophenoneNoneK₂CO₃11012-1680-85High cost of fluorinated starting material
Ullmann (Optimized) 4-BromoacetophenoneCuI / Quinoxaline-di-N-oxideCs₂CO₃1002071Requires strict inert atmosphere & Cu removal
Ullmann (Standard) 4-BromoacetophenoneCuI / NoneK₂CO₃12024<30Severe catalyst disproportionation
Section 3: Troubleshooting Guides & FAQs

Q: Why is my SNAr yield stalling at 40-50%, and how can I ensure O-arylation over N-arylation? A: Yield stalling in the SNAr route is typically a function of inadequate deprotonation or moisture ingress, which leads to the hydrolysis of the 4-fluoroacetophenone. To ensure high yields, use strictly anhydrous polar aprotic solvents. Regarding chemoselectivity, paracetamol possesses two potential nucleophilic sites: the phenolic hydroxyl (pKa ~9.5) and the amide nitrogen (pKa ~15). By utilizing a mild base like K₂CO₃, you selectively deprotonate the phenol without abstracting the amide proton. Stronger bases risk N-deprotonation, leading to competing N-arylation and degradation of the acetamide moiety[4].

Q: During the Ullmann coupling, the reaction mixture rapidly turns black, and the yield is poor (<30%). What is the mechanism of this failure? A: A rapid color shift to opaque black indicates the precipitation of inactive Copper(0) nanoparticles. This is caused by the disproportionation of the Cu(I) active species into Cu(II) and Cu(0), or rapid oxidation due to oxygen ingress. To solve this, you must use a strongly coordinating ligand. Research demonstrates that utilizing bidentate or tetradentate ligands, such as 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide, stabilizes the Cu(I) oxidation state, facilitating the oxidative addition of 4-bromoacetophenone while suppressing disproportionation[3].

Troubleshooting CuI Cu(I) Precatalyst (Colorless/Pale) Active Active Cu(I)-Ligand Complex (Soluble, Colored) CuI->Active + Ligand Oxidation O2 Ingress / Moisture Active->Oxidation Failure Mode 1 Disprop Ligand Dissociation / High Temp Active->Disprop Failure Mode 2 CuII Cu(II) Species (Inactive, Green/Blue) Oxidation->CuII Cu0 Cu(0) Nanoparticles (Inactive, Black Ppt) Disprop->Cu0 Solution1 Strict Schlenk Technique Degassed DMF CuII->Solution1 Prevent via Solution2 Stronger Chelating Ligand (e.g., Quinoxaline deriv.) Cu0->Solution2 Prevent via

Failure modes and corrective actions for copper-catalyzed Ullmann etherification.

Q: How do I effectively remove residual copper and unreacted 4-bromoacetophenone during the workup phase? A: Copper impurities tightly coordinate with diaryl ethers, causing discoloration and potential toxicity in downstream pharmaceutical applications. Quench the reaction with an aqueous solution of ammonium hydroxide (NH₄OH) or EDTA. Ammonia forms a highly water-soluble, deep blue [Cu(NH₃)₄]²⁺ complex that is easily partitioned into the aqueous layer during extraction. Unreacted 4-bromoacetophenone can be removed by triturating the crude solid in cold hexanes or diethyl ether, in which the target product is largely insoluble.

References[4] Title: The Pivotal Role of N-(4-Acetylphenyl)acetamide in Pharmaceutical Synthesis: A Technical Guide. Source: Benchchem. URL: 1]">https://www.benchchem.com[1] Title: N-[4-(4-Nitrophenoxy)phenyl]acetamide. Source: PMC (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969854/[2] Title: N-[4-(4-acetylphenoxy)phenyl]acetamide | 1227-41-4. Source: MolAid. URL: 3]">https://www.molaid.com[3] Title: 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as a novel ligand for the copper-catalyzed coupling reaction of phenols and aryl halides. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL: https://doi.org/10.1039/c2ob26556g

Sources

Optimization

Solubility issues with 1-(4-(4-Acetylamino)phenoxy)ethanone in water

Here is the technical support guide for 1-(4-(4-Acetylamino)phenoxy)ethanone , structured as a specialized troubleshooting center. Compound: 1-(4-(4-Acetylamino)phenoxy)ethanone CAS: (Not widely listed, chemically distin...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 1-(4-(4-Acetylamino)phenoxy)ethanone , structured as a specialized troubleshooting center.

Compound: 1-(4-(4-Acetylamino)phenoxy)ethanone

CAS: (Not widely listed, chemically distinct as C16H15NO3) Molecular Weight: 269.30 g/mol [1]

Executive Summary: The Solubility Challenge

The Issue: Researchers frequently report that 1-(4-(4-Acetylamino)phenoxy)ethanone is practically insoluble in water, leading to precipitation in biological buffers, inconsistent assay data, and "crashing out" upon dilution from stock solutions.[1]

The Chemical Cause: This molecule is a Diaryl Ether derivative.[1] Its solubility profile is dictated by two competing structural features:

  • High Lipophilicity (The "Grease" Factor): The central diphenyl ether backbone creates a substantial hydrophobic surface area.[1] The estimated LogP is likely in the range of 2.5–3.5, placing it firmly in BCS Class II (Low Solubility, High Permeability).[1]

  • High Crystal Lattice Energy (The "Brick" Factor): The acetamide (

    
    ) group acts as a strong hydrogen bond donor/acceptor, facilitating tight packing in the crystal lattice.[1] Water molecules struggle to break these inter-molecular bonds to solvate the compound.[1]
    

Critical Constraint: Unlike amines, the acetamide nitrogen is non-basic (its lone pair is delocalized into the carbonyl).[1] Therefore, pH adjustment (acidification) will NOT improve solubility and may hydrolyze the compound.[1]

Diagnostic & Troubleshooting (Q&A Format)
Q1: Why does the compound precipitate immediately when I dilute my DMSO stock into PBS?

A: This is the "Solvent Shift" effect.[1] You are moving the molecule from a favorable environment (DMSO, high dielectric, aprotic) to a hostile one (Water, high polarity, H-bond network).[1]

  • Mechanism: When DMSO mixes with water, the hydration shell around the water molecules intensifies.[1] The hydrophobic drug molecules aggregate to minimize water contact, leading to rapid crystallization.[1]

  • Solution: You must use an intermediate "solubility bridge" (like a surfactant or cyclodextrin) or reduce the final concentration.[1] See Protocol B below.

Q2: Can I use HCl to dissolve it? It has a nitrogen atom.

A: NO. [1][2][3][4][5]

  • Reasoning: The nitrogen is part of an acetamide group, not a free amine.[1] The pKa of a protonated amide is approximately -0.[1]5. To protonate it, you would need concentrated strong acid, which is incompatible with biological assays and will likely hydrolyze the ether or amide bonds.[1]

  • Correct Approach: Rely on cosolvents or complexation, not ionization.[1]

Q3: What is the maximum concentration I can achieve in cell culture media?

A: In pure aqueous media (RPMI/DMEM) without additives, the solubility is likely < 10 µM (< 2.7 µg/mL) .[1]

  • Risk: At higher concentrations, you may see "micro-precipitates" under the microscope, which can cause false positives in toxicity assays (physical disruption of cells) or false negatives in receptor binding (drug not in solution).[1]

Validated Solubilization Protocols
Protocol A: The "Standard" DMSO Stock (For < 10 µM Assays)

Best for: High-throughput screening, enzymatic assays.[1]

  • Weighing: Weigh the solid into a glass vial (avoid plastic, which can leach plasticizers with DMSO).

  • Primary Solubilization: Add 100% DMSO (anhydrous) to achieve a 10 mM to 50 mM stock solution.[1]

    • Tip: If dissolution is slow, sonicate at 40°C for 5 minutes.[1] The solution should be perfectly clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (water in DMSO accelerates degradation).[1]

Protocol B: The "Solubility Bridge" Method (For Animal/High-Dose Studies)

Best for: In vivo IP/Oral administration or high-concentration cellular assays. Mechanism:[1] Uses Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to encapsulate the hydrophobic aromatic rings, hiding them from the water.[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or saline.[1] Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve compound in a minimal volume of DMSO (e.g., to 50 mg/mL).

  • Complexation:

    • Add the DMSO concentrate dropwise to the agitating HP-β-CD solution.[1]

    • Ratio Rule: Ensure the final DMSO concentration is < 5% (v/v).

    • Self-Validation: The solution should remain clear. If it turns milky, the concentration exceeds the complexation capacity.[1]

Recommended Formulation Table:

ComponentFunctionConcentration (In Vivo)Concentration (In Vitro)
DMSO Primary Solvent2% - 5%0.1% - 0.5%
Tween 80 Surfactant1% - 5%N/A (Toxic to some cells)
PEG 400 Cosolvent10% - 30%N/A
Saline/PBS Bulk PhaseBalanceBalance
Visualizing the Solubility Decision Tree

The following logic flow helps you decide the correct solvent system based on your experimental constraints.

SolubilityLogic Start Start: 1-(4-(4-Acetylamino)phenoxy)ethanone Goal What is your Target Concentration? Start->Goal LowConc Low (< 10 µM) (Enzymatic/Cell Assays) Goal->LowConc HighConc High (> 10 µM) (Animal Studies/PK) Goal->HighConc DMSO_Route Protocol A: Dissolve in 100% DMSO LowConc->DMSO_Route Complex_Route Protocol B: Cyclodextrin Complexation HighConc->Complex_Route Preferred (Low Toxicity) Cosolvent_Route Protocol C: PEG 400 / Tween 80 HighConc->Cosolvent_Route Alternative Dilution Dilute into Buffer DMSO_Route->Dilution Max 0.5% DMSO Check Check for Precipitate (Microscopy/Turbidity) Dilution->Check

Caption: Decision matrix for selecting the appropriate solubilization strategy based on required concentration and assay type.

References & Authoritative Sources
  • Compound Identification:

    • Sigma-Aldrich. 1-(4-(4-Acetylamino)phenoxy)ethanone Product Specification. Retrieved from .[1]

  • Solubility Mechanisms:

    • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (Establishes the "Rule of 5" and lipophilicity issues for diaryl structures).

  • Formulation Techniques:

    • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Source for Protocol B: HP-β-CD complexation).

  • DMSO Handling:

    • Way, L. (1967).[1] "Pharmacology of dimethyl sulfoxide." Annual Review of Pharmacology. (Establishes DMSO toxicity limits for biological assays).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.[1]

Sources

Troubleshooting

Technical Support Center: Purification of 4'-(4-acetamidophenoxy)acetophenone by Recrystallization

Welcome to the technical support center for the purification of 4'-(4-acetamidophenoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4'-(4-acetamidophenoxy)acetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. My approach is to explain the "why" behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind purifying 4'-(4-acetamidophenoxy)acetophenone with recrystallization?

A1: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1][2] The core idea is to dissolve the impure, crude 4'-(4-acetamidophenoxy)acetophenone in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[3]

Q2: Which solvent is recommended for the recrystallization of 4'-(4-acetamidophenoxy)acetophenone?

A2: Based on its chemical structure—containing both polar (amide, ketone) and non-polar (aromatic rings) functionalities—polar protic solvents are generally a good starting point. Ethanol is a frequently cited and effective solvent for the recrystallization of 4'-(4-acetamidophenoxy)acetophenone.[4] A mixed solvent system, such as ethanol-water, can also be highly effective.[5][6] In this system, the compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "bad" or "anti-solvent") is added dropwise to the hot solution until slight cloudiness (the saturation point) is observed. The solution is then reheated to clarify and cooled slowly.[5][7]

Q3: What are the critical physical properties of 4'-(4-acetamidophenoxy)acetophenone to be aware of during purification?

A3: Understanding the physical properties is crucial for a successful purification. The key is to select a solvent with a boiling point lower than the melting point of your compound to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[3]

PropertyValueSignificance for Recrystallization
Molecular Formula C₁₀H₁₁NO₂Provides insight into its polarity and potential solvents.
Appearance White to orange or brown crystalline powderThe goal of recrystallization is often to remove colored impurities, yielding a white or off-white product.[5][8]
Melting Point 165.5 - 171.5 °CA sharp melting point within this range after recrystallization is a good indicator of purity. A broad or depressed melting point suggests impurities are still present.[8]

Q4: How can I determine if my recrystallization was successful?

A4: Success is measured by both yield and purity.

  • Purity Assessment: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A purified sample should exhibit a narrow melting point range close to the literature value.[8] When analyzed by TLC against the crude material, the purified sample should ideally show a single, well-defined spot.

  • Yield Calculation: The percent recovery should be calculated by dividing the mass of the pure, dry crystals by the initial mass of the crude material and multiplying by 100. A low yield may indicate that too much solvent was used or the compound has significant solubility in the cold solvent.[3]

Troubleshooting Guide: Recrystallization of 4'-(4-acetamidophenoxy)acetophenone

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

  • Underlying Cause & Mechanistic Explanation: This is the most common issue and typically points to one of two scenarios: either the solution is not sufficiently saturated, or it has become supersaturated.[9] In the first case, an excessive amount of solvent was used, and the concentration of the compound remains below its solubility limit even at low temperatures.[9] In the second, the solution holds more dissolved solute than it theoretically should, and crystallization requires a nucleation point to begin.[9]

  • Strategic Solutions:

    • Induce Nucleation: Gently scratch the inside of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal growth to initiate.[6][9]

    • Seed Crystal Addition: If you have a small amount of pure 4'-(4-acetamidophenoxy)acetophenone, add a single tiny crystal to the cold solution. This "seed" acts as a template for other molecules to deposit onto, starting the crystallization process.[9]

    • Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used.[9] Gently heat the flask to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Allow the more concentrated solution to cool again. Repeat this process until crystals begin to form upon cooling.

Problem 2: The product separates as an oil ("oiling out") instead of forming solid crystals.

  • Underlying Cause & Mechanistic Explanation: Oiling out occurs when the solute is precipitated from the solution at a temperature above its melting point, or when the solubility of the compound in the solvent is so high that it separates as a liquid phase.[9] This is often caused by a solution that is too concentrated or is cooled too rapidly. The presence of significant impurities can also depress the melting point of the mixture, contributing to this issue.

  • Strategic Solutions:

    • Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount (5-10%) more of the hot solvent to slightly decrease the saturation level.[9][10]

    • Ensure Slow Cooling: This is critical. Do not place the hot flask directly into an ice bath. Allow it to cool slowly on a benchtop, perhaps insulated with paper towels or a cork ring to slow heat loss.[2][10] Slow cooling encourages the orderly formation of a crystal lattice rather than the chaotic separation of a liquid phase.[11] Once the solution reaches room temperature and shows signs of crystallization, it can then be moved to an ice bath to maximize yield.

    • Modify Solvent System: If the problem persists, consider changing the solvent system. If using a single solvent like ethanol, try an ethanol/water mixture. The presence of the anti-solvent (water) can sometimes promote proper crystal formation.

Problem 3: The final crystalline product is still colored (e.g., yellow or brown).

  • Underlying Cause & Mechanistic Explanation: The crude 4'-(4-acetamidophenoxy)acetophenone may contain highly colored, often polar, impurities.[5] These impurities can become trapped within the crystal lattice during formation if they are not removed.

  • Strategic Solutions:

    • Decolorize with Activated Charcoal: After dissolving the crude solid in the minimum amount of hot solvent, add a very small amount of activated charcoal (Norit) to the hot solution. A spatula tip is usually sufficient.

    • Boil and Perform Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow it to adsorb the colored impurities. It is crucial to then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. If this step is omitted, the charcoal will contaminate your final product. Pre-heating the filter funnel and receiving flask will prevent premature crystallization during this step.[2]

Problem 4: The final yield of pure crystals is very low.

  • Underlying Cause & Mechanistic Explanation: A low yield can result from several factors: using too much solvent (the most common reason), premature crystallization during a hot filtration step, or incomplete crystallization due to insufficient cooling.[3][9] The compound inherently has some solubility even in the cold solvent, so some loss is unavoidable.[3]

  • Strategic Solutions:

    • Minimize Hot Solvent: Be meticulous in adding only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[2][7]

    • Efficient Hot Filtration: If a hot filtration is necessary (e.g., to remove charcoal or insoluble impurities), work quickly and use a pre-heated funnel and flask to prevent the product from crystallizing on the filter paper.

    • Maximize Cooling: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of the product from the mother liquor.

    • Wash with Cold Solvent: When washing the collected crystals on the filter paper, use a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving a significant amount of the product.

Detailed Experimental Protocol: Recrystallization of 4'-(4-acetamidophenoxy)acetophenone

This protocol provides a step-by-step methodology for the purification.

Step 1: Solvent Selection

The ideal solvent should dissolve the compound when hot but not when cold.[1][2] Ethanol or an ethanol/water mixture are good choices for 4'-(4-acetamidophenoxy)acetophenone.

Step 2: Dissolution
  • Place the crude 4'-(4-acetamidophenoxy)acetophenone in an Erlenmeyer flask (not a beaker, to minimize evaporation).[3]

  • Add a boiling chip or magnetic stir bar.

  • On a hot plate in a fume hood, add a small portion of the selected solvent (e.g., ethanol) and bring the mixture to a gentle boil.

  • Continue adding the hot solvent in small portions, swirling and boiling, until the solid has just completely dissolved. Avoid adding a large excess of solvent.[2][5]

Step 3: Decolorization and Hot Filtration (Optional)
  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Bring the solution back to a boil for a few minutes.

  • Perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any other insoluble impurities.

Step 4: Crystallization
  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling period.[2]

  • Observe the formation of crystals. Slow cooling promotes the growth of larger, purer crystals.[11]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.[6]

Step 5: Isolation and Drying
  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Allow the crystals to dry on the filter paper with the vacuum running for several minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Once dry, weigh the purified crystals and determine the melting point to assess purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the recrystallization process.

Recrystallization_Workflow Crude Crude Solid in Flask AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Is Solid Fully Dissolved? AddSolvent->Dissolved Dissolved->AddSolvent No HotSolution Clear, Hot Saturated Solution Dissolved->HotSolution Yes Colored Is Solution Colored? HotSolution->Colored AddCharcoal Add Activated Charcoal Colored->AddCharcoal Yes CoolSlowly Cool Slowly to Room Temp. Colored->CoolSlowly No HotFilter Hot Gravity Filtration AddCharcoal->HotFilter HotFilter->CoolSlowly IceBath Cool in Ice Bath CoolSlowly->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure, Dry Product Dry->Pure

Caption: Workflow for the recrystallization of 4'-(4-acetamidophenoxy)acetophenone.

References

  • JoVE. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Organic Syntheses. (2000). STILLE COUPLINGS CATALYZED BY PALLADIUM-ON-CARBON WITH CuI AS A COCATALYST: SYNTHESIS OF 2-(4'-ACETYLPHENYL)THIOPHENE. Org. Synth. 2000, 77, 135. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Chem-Impex. (n.d.). Acetophenone. Retrieved from [Link]

  • UMNOrganicChemistry. (2014, November 20). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • NileRed. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID [Video]. YouTube. Retrieved from [Link]

  • Chemistry by Dr. Mukut. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetylanisole. NIST Chemistry WebBook. Retrieved from [Link]

  • Swintosky, J. V., et al. (1968). 4-acetamidophenyl 2,2,2-trichlorethyl carbonate synthesis, physical properties, and in vitro hydrolysis. Journal of Pharmaceutical Sciences, 57(5), 752-6. Retrieved from [Link]

  • Quora. (2021, August 16). Acetophenone is soluble in diethyl ether, isopropanol, and nhexane. What is the most suitable solvent for UV-V characterization?. Retrieved from [Link]

  • A.A. Shayanfar, et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2605. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for purifying 4-hydroxy-acetophenone.
  • ResearchGate. (n.d.). Acetophenone synthesis in various solvents. Retrieved from [Link]

  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • Schick, C., et al. (2007). Crystallization Behavior of Acetaminophen in Nanopores. The Open Materials Science Journal, 1, 22-31. Retrieved from [Link]

Sources

Optimization

Removing unreacted 4-acetamidophenol from reaction mixture

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the effective removal of unreacted 4-acetamidophenol...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted troubleshooting guides and FAQs for the effective removal of unreacted 4-acetamidophenol (paracetamol) from reaction mixtures. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to empower you to overcome common purification challenges.

Technical Support & Troubleshooting Guide

This guide is structured as a series of questions you might encounter during your post-reaction workup and purification. Each answer provides not only a solution but also the underlying principles to help you adapt these methods to your specific system.

FAQ 1: My crude product is significantly contaminated with unreacted 4-acetamidophenol. What is the most efficient method for a first-pass purification?

Answer: For significant contamination, recrystallization is the most robust and scalable initial purification step. This technique leverages the differences in solubility between your desired product and 4-acetamidophenol at varying temperatures.

The Causality Behind Recrystallization: The core principle is that most solids, including 4-acetamidophenol, are more soluble in a hot solvent than in a cold one.[1] By dissolving the crude mixture in a minimum amount of a suitable hot solvent and then allowing it to cool slowly, the less soluble compound (ideally, your product) will crystallize out in a pure form, leaving the more soluble impurities (or the major component, if it's the impurity) in the solution (the "mother liquor").

Recommended Protocol: Recrystallization from Water

4-Acetamidophenol can be effectively recrystallized from hot water, a common and green solvent.[2][3]

  • Dissolution: Transfer your crude product to an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling (e.g., on a hot plate with stirring).[4] Continue to add small portions of hot water until all the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to highly conjugated impurities, add a small amount of activated charcoal and boil for a few minutes.[3] The colored impurities will adsorb onto the charcoal.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of larger, purer crystals.[3] Rushing this step by immediate ice-bath cooling can trap impurities.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the purified compound.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any residual mother liquor containing the impurities.[4]

  • Drying: Allow air to be drawn through the crystals on the funnel for several minutes to help them dry. For final drying, transfer the product to a watch glass or use a drying oven at a temperature well below the compound's melting point.

FAQ 2: I performed a recrystallization, but my product is still contaminated with 4-acetamidophenol. What are my next options?

Answer: If recrystallization is insufficient, it implies that your product and 4-acetamidophenol have similar solubility profiles in the chosen solvent. The next logical step is to employ a separation technique based on a different physical property: adsorption chromatography , most commonly column chromatography.

The Principle of Column Chromatography: This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (an organic solvent or solvent mixture).[6] Compounds with stronger interactions with the polar stationary phase (like the polar 4-acetamidophenol) will move down the column more slowly, while less polar compounds will be eluted more quickly by the mobile phase.

Experimental Workflow: Column Chromatography

  • TLC Analysis First: Before running a column, always determine the optimal mobile phase (eluent) using Thin Layer Chromatography (TLC).[7] Spot your crude mixture on a TLC plate and develop it in various solvent systems (e.g., mixtures of ethyl acetate and hexane/petroleum ether).[7][8] The ideal eluent system should provide good separation between the spot for your product and the spot for 4-acetamidophenol, with Rf values ideally between 0.2 and 0.5.

  • Column Packing: Prepare a column with silica gel using either a "dry packing" or "wet slurry" method. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar components will elute first.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain your pure product.[6]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to isolate your purified product.[3]

FAQ 3: My desired product is significantly less polar than 4-acetamidophenol. Can I use a liquid-liquid extraction for purification?

Answer: Yes, absolutely. When there is a significant polarity difference, liquid-liquid extraction is an excellent and rapid method for separating a less polar organic product from the more polar 4-acetamidophenol.

The Rationale: This method works on the principle of differential solubility in two immiscible liquids, typically an organic solvent (like dichloromethane or ethyl acetate) and an aqueous phase. A non-polar product will preferentially dissolve in the organic solvent, while the more polar 4-acetamidophenol has some solubility in water, which can be exploited.

Protocol: Basic Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Aqueous Wash: Add deionized water to the funnel, stopper it, and shake vigorously, remembering to vent frequently. Allow the layers to separate.

  • Separation: Drain the aqueous layer, which will have extracted some of the 4-acetamidophenol.

  • Repeat: Repeat the aqueous wash several times to remove as much of the impurity as possible.

  • Drying and Isolation: Collect the organic layer, dry it over an anhydrous salt (like MgSO₄ or Na₂SO₄), filter away the drying agent, and remove the solvent by rotary evaporation to yield the purified product.

FAQ 4: My crude product has a persistent pink or yellow color after initial workup. What causes this and how can I remove it?

Answer: The coloration is often due to the formation of trace amounts of highly conjugated dye impurities from the oxidation of the 4-aminophenol starting material, which can be a contaminant in the 4-acetamidophenol itself.[5] Even in small quantities, these impurities can be intensely colored.

Solution: Reductive Decolorization

A common and effective method to remove this color is to treat the crude product with a mild reducing agent, such as sodium dithionite (Na₂S₂O₄).[5]

Decolorization Protocol

  • In a flask, dissolve your crude, colored product in hot water.

  • Add a small amount (e.g., 0.2 g per 1.5 mL of water for a small scale reaction) of sodium dithionite.[4]

  • Heat the mixture at approximately 100°C for about 15 minutes.[5] The reducing agent will break down the chromophores in the dye impurities, rendering them colorless.

  • Cool the mixture thoroughly in an ice bath to recrystallize your now decolorized product.

  • Collect the pure, colorless crystals by vacuum filtration.

Data Summary & Method Selection

The choice of purification method depends on several factors, including the scale of the reaction and the nature of the desired product.

Method Primary Separation Principle Best For Speed Purity Achieved Pros Cons
Recrystallization Differential SolubilityLarge quantities, first-pass purificationModerateGood to ExcellentScalable, low cost, simple equipmentRequires suitable solvent, may not work for similar compounds
Column Chromatography Differential AdsorptionSmall to moderate quantities, difficult separationsSlowExcellentHigh resolving power, versatileLabor-intensive, requires significant solvent, potential for product loss on column
Liquid-Liquid Extraction Differential PartitioningMixtures with large polarity differencesFastFair to GoodRapid, simple, good for initial cleanupRequires immiscible solvents, less effective for compounds with similar polarities

Visual Workflow: Selecting a Purification Strategy

This diagram provides a logical decision-making process for purifying your compound from unreacted 4-acetamidophenol.

Purification_Workflow start Start: Crude Product (Contaminated with 4-Acetamidophenol) check_impurity Assess Impurity Level start->check_impurity recrystallize Perform Recrystallization check_impurity->recrystallize High (>10%) check_polarity Large Polarity Difference between Product & Impurity? check_impurity->check_polarity Low (<10%) check_purity1 Is Product Pure? (TLC/NMR) recrystallize->check_purity1 column Perform Column Chromatography check_purity1->column No end End: Pure Product check_purity1->end Yes extraction Perform Liquid-Liquid Extraction check_polarity->extraction Yes check_polarity->column No extraction->end column->end

Caption: Decision tree for selecting the appropriate purification method.

References

  • Crystallization of paracetamol from solution in the presence and absence of impurity.
  • Recrystallis
  • 4-Acetamidophenol(103-90-2)MSDS Melting Point Boiling Density Storage Transport.ChemicalBook.
  • Investigating the Recrystallization Behavior of Amorphous Paracetamol.
  • All data taken at Pacific Northwest National Labor
  • The Science of Paracetamol Production.Farmson Pharmaceuticals.
  • Synthesis of paracetamol by acetyl
  • Synthesis of Paracetamol through Free-Radical Reactions.
  • Recrystallization of Paracetamol and Dronedarone for Improvement of Pharmaceutical Parameter.IRJET.
  • 4-ACETAMIDOPHENOL Extra Pure.Alpha Chemika.
  • SAFETY DATA SHEET - 4-Acetamidophenol.Fisher Scientific.
  • PRODUCT INFORM
  • Chrom
  • Method to remove impurities from acetaminophen synthesis experiment.Chemistry Stack Exchange.
  • Two-Step Synthesis of Paracetamol.Aberystwyth University.
  • Cold W
  • Chemical Properties of Acetaminophen (CAS 103-90-2).Cheméo.
  • Separation and Purification of the Components of an Analgesic Tablet.University of Massachusetts.
  • Experiment #1 Isolation of an Analgesic.University of Wisconsin-River Falls.
  • Synthesis of Acetaminophen.University of Colorado Boulder.
  • Experiment 11 Separation and Identification of the Major Components of Common Over-the-Counter Painkilling Drugs.The Chinese University of Hong Kong.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in 4-Fluoroacetophenone Substitution Reactions

Welcome to the technical support guide for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 4-fluoroacetophenone. This resource is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 4-fluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion, in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to diagnose and solve problems effectively.

The Chemistry of the Challenge: SNAr on 4-Fluoroacetophenone

Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Unlike the more familiar SN1 and SN2 reactions, the SNAr pathway does not proceed via a direct backside attack, which is sterically hindered by the benzene ring.[1] Instead, it typically follows a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] This step is usually the rate-determining step because it temporarily disrupts the ring's aromaticity.[3]

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For this reaction to proceed efficiently, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[4][5] In the case of 4-fluoroacetophenone, the acetyl group (–COCH₃) serves as the necessary EWG, activating the ring for nucleophilic attack. The fluorine atom, despite the strength of the C-F bond, is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[6][7] The leaving group ability in SNAr follows the trend F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1][3]

SNAr Mechanism on 4-Fluoroacetophenone

Below is a diagram illustrating the accepted addition-elimination pathway.

Troubleshooting_Workflow Start Low Conversion Observed Nuc Is the Nucleophile sufficiently reactive? Start->Nuc Base Is the Base strong enough? Nuc->Base No ActionNuc Action: - Use a stronger nucleophile - Generate nucleophile in situ with a stronger base Nuc->ActionNuc Yes Solvent Is the Solvent appropriate (Polar Aprotic)? Base->Solvent No ActionBase Action: - Switch to a stronger base (see Table 2) - Ensure anhydrous conditions for bases like NaH Base->ActionBase Yes Temp Is the Temperature high enough? Solvent->Temp No ActionSolvent Action: - Switch to DMSO, DMF, or NMP - Ensure solvent is anhydrous Solvent->ActionSolvent Yes ActionTemp Action: - Increase temperature incrementally (e.g., 80°C -> 100°C -> 120°C) - Monitor for decomposition Temp->ActionTemp Yes Success Problem Solved Temp->Success No, review literature for specific system ActionNuc->Success ActionBase->Success ActionSolvent->Success ActionTemp->Success

Caption: A systematic workflow for troubleshooting low conversion.

Q2: How do I select the right solvent for my reaction?

Solvent choice is critical as it directly influences the reactivity of the nucleophile. [8][9]For SNAr reactions, polar aprotic solvents are strongly recommended.

Causality: Polar aprotic solvents (like DMSO, DMF, NMP) excel at solvating the counter-ion of the nucleophilic salt (e.g., K⁺ in KOtBu) but are poor at solvating the anionic nucleophile itself. This leaves the nucleophile "naked" and highly reactive. In contrast, protic solvents (like ethanol or water) form strong hydrogen bonds with the nucleophile, creating a solvent shell that blunts its reactivity. [9][10]

Solvent Dielectric Constant (ε) Boiling Point (°C) Key Characteristics
Dimethyl Sulfoxide (DMSO) 47 189 Excellent choice, dissolves many organics and inorganics. Can be difficult to remove.
N,N-Dimethylformamide (DMF) 37 153 Very common, good solvating power. Lower boiling point than DMSO.
N-Methyl-2-pyrrolidone (NMP) 32 202 High boiling point, useful for high-temperature reactions.
Acetonitrile (ACN) 37.5 82 Lower boiling point, can be useful but sometimes less effective than DMSO/DMF.
Tetrahydrofuran (THF) 7.5 66 Generally a poor choice for SNAr unless using very reactive species.

| Toluene | 2.4 | 111 | Non-polar. Generally unsuitable, but sometimes used in specific industrial processes. [10]|

Recommendation: Start with anhydrous DMSO or DMF. If your nucleophile or product is thermally sensitive, a lower-boiling solvent like acetonitrile could be tested, but you may need to compensate with a more reactive nucleophile or higher temperature.

Q3: The nucleophile I'm using is an alcohol (R-OH) or a secondary amine (R₂NH). What is the role of the base?

Neutral nucleophiles like alcohols and amines are generally not reactive enough to initiate the SNAr reaction. A base is required to deprotonate the nucleophile, generating the much more reactive alkoxide (R-O⁻) or amide (R₂N⁻) anion in situ.

Causality: The strength of the base must be sufficient to deprotonate the nucleophile effectively. The pKa of the base's conjugate acid (pKaH) should ideally be at least 2-3 units higher than the pKa of the nucleophile.

BasepKaH (approx.)Suitable for DeprotonatingNotes
Potassium Carbonate (K₂CO₃) 10.3Phenols, some acidic N-H (e.g., indoles)Common, inexpensive, and mild. Often requires higher temperatures.
Potassium tert-butoxide (KOtBu) 19Alcohols, secondary aminesStrong, non-nucleophilic base. Good general choice.
Sodium Hydride (NaH) 35Alcohols, amines, amidesVery strong, irreversible deprotonation. Requires anhydrous solvent and inert atmosphere.
Potassium Hydroxide (KOH) 15.7Alcohols, phenolsStrong base, but the presence of water from KOH can be detrimental.

Trustworthiness Check: If you are using a base like K₂CO₃ with an aliphatic alcohol (pKa ~16-18) and seeing low conversion, it is highly likely that you are not generating enough of the reactive alkoxide. Switching to a stronger base like NaH or KOtBu will often solve the problem.

Q4: I'm concerned about side reactions. What should I look for?

While the SNAr pathway is generally clean for activated substrates, side reactions can occur, especially under forcing conditions.

  • Attack at the Carbonyl: Strong, sterically unhindered nucleophiles (e.g., MeO⁻) could potentially attack the electrophilic carbonyl carbon of the acetyl group. This is generally less favorable than attacking the activated aromatic ring but can be a competing pathway.

  • Benzyne Formation: If extremely strong bases (like NaNH₂) are used in the absence of a sufficiently acidic proton on the nucleophile, there's a theoretical possibility of proton abstraction from the aromatic ring, leading to an elimination-addition (benzyne) mechanism. [3][4]However, this is highly unlikely for 4-fluoroacetophenone because the SNAr pathway is kinetically much more favorable due to the activating acetyl group.

  • Product Inhibition: In some cases, the product of the reaction can be oxidized or interact with the reaction components, leading to a stall in conversion. [11]This is less common for this specific substrate but worth considering if the reaction stops at partial conversion despite optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of 4-fluoroacetophenone with a generic secondary amine.

Materials:

  • 4-Fluoroacetophenone (1.0 eq)

  • Secondary Amine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous (0.2 - 0.5 M concentration relative to substrate)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-fluoroacetophenone, the secondary amine, and anhydrous K₂CO₃.

  • Solvent Addition: Add anhydrous DMSO via syringe.

  • Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash with water, then with brine to remove residual DMSO.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Temperature Optimization

To efficiently find the optimal temperature, a parallel reaction setup is recommended.

  • Prepare 3-4 small reaction vials, each with an identical amount of reactants, base, and solvent as described in Protocol 1.

  • Place each vial in a separate well of a heating block set to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • After a set time (e.g., 4 hours), quench a small aliquot from each reaction and analyze by LC-MS to determine the conversion percentage.

  • This allows for a rapid determination of the temperature needed to achieve a reasonable reaction rate without causing significant decomposition.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved March 7, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • Longdom Publishing. (2021, April 28). Editorial on Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved March 7, 2026, from [Link]

  • SciSpace. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Retrieved March 7, 2026, from [Link]

  • The Knowles Group. (n.d.). Strategies for Reaction Optimization. Retrieved March 7, 2026, from [Link]

  • IntechOpen. (2020, January 15). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Retrieved March 7, 2026, from [Link]

  • University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • Frontiers. (2018, October 22). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved March 7, 2026, from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • ScienceDirect. (2023, August 28). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Retrieved March 7, 2026, from [Link]

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. Retrieved March 7, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 19.9: Nucleophilic Aromatic Substitution. Retrieved March 7, 2026, from [Link]

  • Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Retrieved March 7, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved March 7, 2026, from [Link]

  • ChemHelp ASAP. (2020, February 2). SNAr reaction scope & limitations [Video]. YouTube. Retrieved March 7, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved March 7, 2026, from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved March 7, 2026, from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved March 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Solvent selection for 1-(4-(4-Acetylamino)phenoxy)ethanone NMR

Ticket Subject: Solvent Selection & Spectral Optimization for 1-(4-(4-Acetylamino)phenoxy)ethanone Ticket ID: NMR-SUP-8824 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Solvent Selection & Spectral Optimization for 1-(4-(4-Acetylamino)phenoxy)ethanone Ticket ID: NMR-SUP-8824 Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Executive Summary

You are attempting to characterize 1-(4-(4-Acetylamino)phenoxy)ethanone (also known as N-(4-(4-acetylphenoxy)phenyl)acetamide). This molecule contains three distinct functionalities that dictate its solubility and spectral quality:

  • Acetamide group (–NHCOCH₃): Hydrogen bond donor/acceptor; prone to stacking.

  • Aryl Ketone (–COCH₃): Electron-withdrawing, moderate polarity.

  • Diphenyl Ether Linkage (Ar–O–Ar): Lipophilic core.

The Challenge: The competing polarity between the lipophilic ether core and the hydrogen-bonding amide often leads to poor solubility or broad signals in standard non-polar solvents like Chloroform-d (


).

The Solution: Dimethyl Sulfoxide-d6 (


)  is the primary recommended solvent for quantitative analysis and full structural assignment.
Part 1: Solvent Selection Decision Matrix

Use the following logic flow to determine the correct solvent based on your specific analytical goals.

SolventSelection Start START: Define Analytical Goal Goal1 Full Characterization (Include NH proton) Start->Goal1 Goal2 Recovery Needed (Sample is precious) Start->Goal2 Goal3 Simplified Spectrum (Ignore NH) Start->Goal3 DMSO RECOMMENDED: DMSO-d6 (Sharp peaks, good solubility) Goal1->DMSO Best Resolution SolubilityCheck Check Solubility in CDCl3 Goal2->SolubilityCheck Methanol Methanol-d4 (MeOD) (NH exchanges/disappears) Goal3->Methanol Removes NH coupling Acetone Acetone-d6 (Easier evaporation) SolubilityCheck->Acetone Soluble Mix CDCl3 + DMSO-d6 (5%) (Spike to dissolve) SolubilityCheck->Mix Insoluble/Cloudy

Figure 1: Decision tree for solvent selection based on sample recovery needs and spectral requirements.

Part 2: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (DMSO-d6)

Purpose: For publication-quality spectra, full proton assignment, and observation of the amide proton.

  • Preparation: Weigh 5–10 mg of the solid into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the DMSO is "dry" (stored over molecular sieves). Water in DMSO (approx. 3.33 ppm) can broaden the amide signal via exchange.

  • Mixing: Vortex for 30 seconds. The sample should dissolve instantly.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to account for the slower relaxation of the amide proton.
    • Acquire 16–32 scans.

Why this works: DMSO disrupts the intermolecular hydrogen bonding between acetamide molecules, breaking up aggregates that cause line broadening in


.
Protocol B: The "Recovery" Method (Acetone-d6)

Purpose: When you must recover the sample after NMR (DMSO is difficult to remove).

  • Solubility Test: Add 0.6 mL Acetone-d6 to 5 mg of sample.

  • Visual Inspection: Hold the tube against a light. If the solution is cloudy or shows particulates, STOP .

  • Troubleshooting:

    • If insoluble, add 2 drops of DMSO-d6 to the Acetone solution. This "co-solvent" approach usually solubilizes the amide while keeping the solution volatile enough for rotary evaporation (mostly).

Part 3: Troubleshooting & Signal Assignment
Common Issues & Fixes
SymptomProbable CauseCorrective Action
Missing NH Signal Deuterium ExchangeYou likely used Methanol-d4 (MeOD) . The acidic amide proton exchanges with deuterium (

). Switch to DMSO-d6.
Broad/Flat NH Signal Chemical ExchangeTrace water or acid in

is catalyzing exchange. Filter through basic alumina or switch to DMSO.
Overlapping Methyls Coidental ShiftThe ketone

and amide

signals (2.0–2.6 ppm) overlap. Change solvent (e.g., from DMSO to Benzene-d6/DMSO mix) to induce an ASIS (Aromatic Solvent Induced Shift).
Cloudy Solution Saturation/InsolubilityThe lipophilic ether core struggles in pure polar solvents, or the amide struggles in non-polar. Use DMSO-d6.
Expected Chemical Shifts (Reference Data)

Based on 400 MHz NMR in DMSO-d6 at 298 K.

MoietyProton TypeApprox.[1][2][3][4][5][6][7] Shift (

, ppm)
MultiplicityIntegral
Amide

10.0 – 10.2 Singlet (Broad)1H
Aromatic (Ketone side)

(ortho to C=O)
7.9 – 8.0 Doublet2H
Aromatic (Amide side)

(ortho to NH)
7.6 – 7.7 Doublet2H
Aromatic (Ether overlap)

(ortho to O)
7.0 – 7.2 Multiplet4H
Ketone Methyl

2.5 – 2.6 Singlet3H
Amide Methyl

2.0 – 2.1 Singlet3H

Note: The ketone methyl is significantly deshielded (downfield) compared to the amide methyl due to the direct attachment to the electron-withdrawing carbonyl on the ring.

Part 4: Advanced Characterization (2D NMR)

If you encounter ambiguity between the two aromatic rings (since both are para-substituted), perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

HMBC_Logic Methyls Methyl Protons (2.0 & 2.5 ppm) Carbonyls Carbonyl Carbons (>165 ppm) Methyls->Carbonyls Strong 2-bond Correlation (Identifies pairs) RingProtons Aromatic Protons RingProtons->Carbonyls 3-bond Correlation (Links Ring to Group)

Figure 2: HMBC correlation strategy. The Ketone Methyl will correlate to a ketone carbonyl (~196 ppm), while the Amide Methyl correlates to an amide carbonyl (~168 ppm).

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515.[8] Link

  • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Org.[6][9] Process Res. Dev.2016 , 20, 661–667. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for Amide/Ketone shift behavior).
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier: Oxford, 2016. (Reference for HMBC/HSQC pulse sequences).

Sources

Troubleshooting

Technical Support Center: Preventing Acetamide Hydrolysis During Reaction Workup

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently troubleshoot unexpected product loss during the isolation of acetamide-containing compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I frequently troubleshoot unexpected product loss during the isolation of acetamide-containing compounds. While amide bonds are generally robust compared to esters, the acetamide group can be surprisingly labile under the harsh osmotic and pH extremes of standard aqueous workups[1].

This guide provides the mechanistic causality, optimized self-validating protocols, and troubleshooting steps necessary for researchers, scientists, and drug development professionals to prevent acetamide hydrolysis and maximize product yield.

Mechanistic Causality: Why Do Acetamides Degrade?

To prevent degradation, we must first understand the kinetics and mechanisms of amide hydrolysis. Acetamides undergo cleavage via two primary pathways during workup:

  • Acid-Catalyzed Hydrolysis: Exposure to strong aqueous acids (e.g., 1M HCl) protonates the carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon, lowering the activation energy for nucleophilic attack by water. The reaction ultimately yields acetic acid and an ammonium salt[2].

  • Base-Catalyzed Hydrolysis: Exposure to strong bases (e.g., 1M NaOH) results in direct nucleophilic attack by hydroxide ions on the carbonyl carbon. This forms a tetrahedral intermediate that collapses to expel the amine, driven forward by the irreversible formation of the stable acetate anion[2].

Furthermore, the rate of these hydrolytic pathways is highly temperature-dependent. The exothermic nature of quenching unreacted reagents can cause localized temperature spikes, rapidly accelerating hydrolysis even if the bulk solution appears mild[3].

HydrolysisMechanisms cluster_acid Acidic Workup (e.g., 1M HCl) cluster_base Basic Workup (e.g., 1M NaOH) Acetamide Acetamide (Intact Product) Protonation Carbonyl Protonation (Highly Electrophilic) Acetamide->Protonation H+ (Fast) HydroxideAttack Hydroxide Attack (Tetrahedral Intermediate) Acetamide->HydroxideAttack OH- (Fast) WaterAttack Water Nucleophilic Attack Protonation->WaterAttack AcidProducts Acetic Acid + Ammonium Salt WaterAttack->AcidProducts -H+ BaseProducts Acetate Salt + Free Amine HydroxideAttack->BaseProducts

Fig 1: Acid- and base-catalyzed hydrolysis pathways of acetamides during harsh aqueous workups.

Quantitative Data: Wash Solution Selection Guide

To minimize the risk of hydrolysis, the selection of aqueous washes is critical. The table below summarizes the causality between wash pH and acetamide stability[3].

Aqueous Wash SolutionApprox. pHHydrolysis RiskMechanistic Impact & Recommendation
1M HCl < 1High Rapid carbonyl protonation. Avoid.
5-10% Citric Acid 2 - 3ModerateMildly acidic. Use only if necessary for stubborn amines; keep cold.
Sat. NH₄Cl 5 - 6Low Buffers near neutral. Recommended for neutralizing residual base[3].
Sat. NaHCO₃ 8 - 9Low Weakly basic. Recommended for neutralizing residual acid[3].
1M NaOH > 13High Direct hydroxide attack. Avoid to prevent saponification.

Self-Validating Experimental Protocol: Mild Acetamide Workup

This step-by-step methodology is designed as a self-validating system. By controlling temperature, pH, and contact time, you ensure the thermodynamic stability of the acetamide product throughout the isolation phase.

Step 1: Temperature-Controlled Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice bath before adding any aqueous reagents.

  • Causality: Lowering the temperature exponentially decreases the rate constant for both acid- and base-catalyzed hydrolysis[3].

  • Validation: Ensure the internal reaction temperature remains below 15 °C during the dropwise addition of the quenching agent.

Step 2: Mild Aqueous Extraction

  • Action: Dilute the mixture with a non-polar or moderately polar organic extraction solvent (e.g., EtOAc, DCM, or MTBE).

  • Action: Replace strong acids/bases with mild buffers. To remove basic impurities (amines), wash with an equal volume of cold, saturated aqueous NH₄Cl[3]. To remove acidic impurities, wash with cold, saturated aqueous NaHCO₃.

  • Causality: NH₄Cl and NaHCO₃ provide sufficient buffering capacity to neutralize impurities without providing the high concentration of H⁺ or OH⁻ required to initiate amide cleavage.

Step 3: Rapid Phase Separation

  • Action: Perform the extraction efficiently. Do not leave the organic and aqueous layers sitting in the separatory funnel for prolonged periods.

  • Causality: Hydrolysis is a time-dependent kinetic process. Minimizing aqueous contact time restricts the opportunity for water to partition into the organic layer and react[3].

Step 4: Dehydration and Validation

  • Action: Wash the organic layer with brine (Sat. NaCl) to draw out dissolved water, then dry over anhydrous Na₂SO₄ or MgSO₄ until the powder flows freely.

  • Validation: Before concentrating the organic layer, run a rapid TLC or LC-MS of the organic phase against the crude reaction aliquot to confirm the acetamide mass (M+H) is intact and no free amine/acetic acid has formed[4].

Troubleshooting Guide & Decision Tree

If you have already experienced product loss, follow this diagnostic workflow to identify the root cause and adjust your protocol accordingly.

TroubleshootingWorkflow Start Product Loss Detected During Workup CheckLCMS Analyze Crude via LC-MS/NMR (Check for Acetic Acid / Free Amine) Start->CheckLCMS IsHydrolysis Are Hydrolysis Products Present? CheckLCMS->IsHydrolysis TempCheck 1. Check Workup Temp (Ensure cooling to <15°C) IsHydrolysis->TempCheck Yes OtherLoss Investigate Emulsions or Poor Extraction Solvent IsHydrolysis->OtherLoss No AcidCheck 2. Replace Strong Acids (Use Sat. NH4Cl or 5% Citric Acid) TempCheck->AcidCheck BaseCheck 3. Replace Strong Bases (Use Sat. NaHCO3) AcidCheck->BaseCheck TimeCheck 4. Minimize Aqueous Contact Time BaseCheck->TimeCheck Success Isolate Intact Acetamide (High Yield) TimeCheck->Success

Fig 2: Decision tree for diagnosing and resolving acetamide hydrolysis during reaction workup.

Frequently Asked Questions (FAQs)

Q: I need to remove a large excess of a secondary amine from my reaction. If I can't use 1M HCl, how do I get rid of it without hydrolyzing my acetamide? A: Use a 5-10% aqueous citric acid solution or saturated ammonium chloride (NH₄Cl)[3]. Citric acid is a mild tricarboxylic acid that effectively protonates aliphatic amines to render them water-soluble, but its higher pKa prevents the harsh protonation of the acetamide carbonyl oxygen that triggers hydrolysis. Always perform this wash cold (<10 °C) and quickly.

Q: My LC-MS shows the presence of acetic acid and my free amine starting material after the workup, but the reaction was complete before quenching. What happened? A: This is the classic signature of workup-induced hydrolysis[4]. You likely experienced a localized exotherm during the quench, or you left the acetamide in contact with a strong aqueous acid/base for too long. Switch to the temperature-controlled, mild buffered workup protocol described above.

Q: Can steric hindrance protect my acetamide from hydrolysis? A: Yes. If your acetamide is highly sterically hindered (e.g., adjacent to a tertiary carbon like a pivalamide or possessing a bulky N-substituent), the approach of water or hydroxide ions to the carbonyl carbon is physically blocked, significantly slowing the rate of hydrolysis[3]. However, standard acetamides (N-alkyl acetamides) lack this steric shield and are highly vulnerable, necessitating strict pH and temperature control.

Q: Does the choice of organic extraction solvent affect the hydrolysis rate? A: Absolutely. Solvents with higher water miscibility (like THF or 2-MeTHF) can carry more water and dissolved acids/bases into the organic phase, increasing the risk of biphasic hydrolysis. Using strictly immiscible solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE) minimizes the interaction between the acetamide and the aqueous hydrolytic agents.

References

  • Preventing hydrolysis of N-ethyl-2,2-dimethylpropanamide during workup. Benchchem.
  • Technical Support Center: Optimizing Acetamide Hydrolysis. Benchchem.
  • Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in W
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC - NIH.
  • 22.7: Amide Chemistry. LibreTexts.

Sources

Optimization

Separation of N-(4-(4-acetylphenoxy)phenyl)acetamide impurities

Welcome to the Technical Support Center for the chromatographic separation of N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4) and its associated impurities. As a Senior Application Scientist, I have designed this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic separation of N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4) and its associated impurities. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, focusing on the chemical causality behind our methodologies.

This diaryl ether derivative is typically synthesized via a copper-catalyzed Ullmann-type cross-coupling between acetaminophen and 4-bromoacetophenone[1]. Due to the structural similarities between the target compound, unreacted precursors, and degradation products, achieving baseline resolution requires precise control over stationary phase chemistry and mobile phase thermodynamics.

Section 1: Impurity Profiling and Mechanistic Pathways

Q: What are the primary impurities I should expect in my crude mixture, and what is their chemical origin? A: The impurity profile is dictated by the reaction kinetics of the Ullmann coupling and the chemical stability of the acetamide moiety[2]. You will typically encounter four main impurities:

  • Acetaminophen (SM1): Unreacted starting material. Highly polar.

  • 4-Bromoacetophenone (SM2): Unreacted starting material. Highly hydrophobic.

  • 4,4'-Diacetylbiphenyl (Impurity A): A homocoupling byproduct formed via the reductive dimerization of 4-bromoacetophenone, a known side reaction in high-temperature copper-catalyzed systems[3].

  • 1-[4-(4-aminophenoxy)phenyl]ethanone (Impurity B): A degradation product (CAS: 1215-98-1) resulting from the hydrolysis of the acetamide group during aggressive reaction workups or prolonged storage in protic solvents[1].

Pathway SM1 Acetaminophen (Polar SM) Target N-(4-(4-acetylphenoxy)phenyl)acetamide (Target Diaryl Ether) SM1->Target Cu-Catalyzed Ullmann Coupling SM2 4-Bromoacetophenone (Hydrophobic SM) SM2->Target Cu-Catalyzed Ullmann Coupling ImpB 4,4'-Diacetylbiphenyl (Homocoupling Byproduct) SM2->ImpB Reductive Dimerization ImpA 1-[4-(4-aminophenoxy)phenyl]ethanone (Hydrolysis Degradant) Target->ImpA Acid/Base Hydrolysis

Caption: Mechanistic pathway of N-(4-(4-acetylphenoxy)phenyl)acetamide synthesis and impurity formation.

Section 2: HPLC Method Development and Quantitative Data

Q: How do I develop a robust reverse-phase HPLC (RP-HPLC) method to separate these structurally diverse impurities? A: The fundamental challenge lies in the wide polarity range of the analytes. Acetaminophen is highly polar and elutes early, while the homocoupling byproduct is highly lipophilic and retains strongly. A gradient elution strategy using a slightly acidic mobile phase is mandatory. The acidic pH suppresses the ionization of the phenolic hydroxyls (if any residual SM1 is present) and protonates the amine group of the hydrolysis impurity, ensuring predictable retention and sharp peak shapes.

Table 1: Optimized RP-HPLC Gradient Method and Elution Profile

AnalyteRelative Retention Time (RRT)Polarity / CharacteristicsResolution (

)
Acetaminophen (SM1)0.25High polarity, early eluterN/A
1-[4-(4-aminophenoxy)phenyl]ethanone0.65Basic amine, prone to tailing> 5.0
N-(4-(4-acetylphenoxy)phenyl)acetamide 1.00 Target Compound (Reference) > 3.5
4-Bromoacetophenone (SM2)1.45Hydrophobic, halogenated> 4.0
4,4'-Diacetylbiphenyl1.80Highly lipophilic> 3.0

Self-Validating Chromatographic Conditions:

  • Column: C18, Polar-Embedded or End-capped (e.g., Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm). Causality: The polar embedded group prevents phase collapse during the highly aqueous initial gradient and shields residual silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.

  • System Suitability Criterion: Resolution (

    
    ) between the Target and Impurity B must be 
    
    
    
    2.0.

Section 3: Troubleshooting Chromatographic Anomalies

Q: I am observing severe peak tailing specifically for the hydrolysis impurity (1-[4-(4-aminophenoxy)phenyl]ethanone). How can I correct this? A: Peak tailing for amine-containing compounds in RP-HPLC is almost always caused by secondary ion-exchange interactions between the protonated amine (


) and ionized residual silanol groups (

) on the silica support matrix. To create a self-validating correction system, implement the logical workflow below. If the tailing factor (

) exceeds 1.5, the system fails suitability and requires immediate intervention.

Troubleshooting Issue Issue: Peak Tailing (Tf > 1.5) for Amine Impurity Check1 Step 1: Verify Mobile Phase pH Issue->Check1 Action1 Adjust pH < 3.0 (e.g., 0.1% TFA) to fully protonate silanols (SiOH) Check1->Action1 Check2 Step 2: Evaluate Column Chemistry Action1->Check2 If tailing persists Validation System Suitability Passed (Tf < 1.2) Action1->Validation If resolved Action2 Switch to End-capped or Polar-embedded C18 Column Check2->Action2 Action2->Validation

Caption: Troubleshooting logic for resolving amine peak tailing via silanol suppression.

Q: During my gradient run, the baseline drifts upwards significantly. Is this normal? A: Yes, this is a known optical artifact when using TFA. TFA has a significant UV absorbance at lower wavelengths (< 230 nm). As the gradient shifts from aqueous to organic, the concentration of TFA changes slightly due to the way it partitions in acetonitrile versus water, causing baseline drift. Solution: Measure at 254 nm where TFA absorbance is negligible. The extended conjugation of the diaryl ether system provides excellent molar absorptivity at 254 nm, ensuring high sensitivity without baseline interference.

Section 4: Experimental Protocols for Sample Preparation

Q: How can I selectively extract the target compound from the crude Ullmann reaction mixture before HPLC analysis to extend column life? A: Direct injection of crude Ullmann reaction mixtures will rapidly degrade your HPLC column due to the presence of copper catalysts and inorganic bases (e.g.,


 or 

)[3]. You must perform a liquid-liquid extraction (LLE) workflow to isolate the organic constituents.

Step-by-Step Methodology: Liquid-Liquid Extraction of Diaryl Ethers

  • Quenching: Transfer 1.0 mL of the crude reaction mixture to a 15 mL centrifuge tube. Quench the reaction by adding 2.0 mL of saturated aqueous ammonium chloride (

    
    ).
    
    • Causality: The ammonium ion complexes with the copper catalyst, forming a deep blue, water-soluble

      
       complex, effectively stripping the heavy metal from the organic phase.
      
  • Extraction: Add 3.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.

    • Causality: EtOAc provides the optimal partition coefficient for the target diaryl ether and its organic impurities, leaving inorganic salts in the aqueous layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Washing: Carefully transfer the upper organic layer to a clean tube. Wash with 2.0 mL of brine (saturated NaCl) to remove residual water and highly polar impurities.

  • Drying & Reconstitution: Evaporate 1.0 mL of the organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% TFA).

  • Filtration (Self-Validation Step): Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Ensure the solution is perfectly clear; any turbidity indicates incomplete removal of lipophilic homocoupling impurities, requiring a higher percentage of organic solvent for reconstitution.

References

  • N-[4-(4-acetylphenoxy)
  • Source: thieme-connect.
  • Source: nih.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of N-(4-(4-acetylphenoxy)phenyl)acetamide

Analytical Comparison Guide: 1H NMR Characterization of N-(4-(4-acetylphenoxy)phenyl)acetamide vs. Orthogonal Modalities Executive Summary N-(4-(4-acetylphenoxy)phenyl)acetamide is a critical diaryl ether intermediate, f...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: 1H NMR Characterization of N-(4-(4-acetylphenoxy)phenyl)acetamide vs. Orthogonal Modalities

Executive Summary

N-(4-(4-acetylphenoxy)phenyl)acetamide is a critical diaryl ether intermediate, frequently synthesized via copper-catalyzed between paracetamol (4-acetamidophenol) and 4-haloacetophenones[1]. Its structural integrity is paramount, as it serves as a foundational scaffold for advanced therapeutics, including low-toxicity phenoxytacrine derivatives targeting neurodegenerative pathways[2].

Validating the successful formation of the diaryl ether linkage—while ensuring the absence of unreacted starting materials—presents a specific analytical challenge. This guide objectively compares the performance of 1H Nuclear Magnetic Resonance (NMR) spectroscopy against orthogonal techniques (LC-MS, FTIR) and evaluates optimal solvent systems to establish a rigorous, self-validating protocol for the structural elucidation of this compound.

Comparative Modality Analysis: Why 1H NMR is the Gold Standard

While modern analytical workflows rely on a suite of instruments, their diagnostic capabilities for diaryl ethers vary significantly. The primary challenge in characterizing N-(4-(4-acetylphenoxy)phenyl)acetamide is confirming the para-para regiochemistry of the ether linkage.

Table 1: Performance Comparison of Analytical Modalities for Structural Elucidation

ModalityPrimary OutputRegiochemical ResolutionDiagnostic Limitation for Diaryl Ethers
1H NMR Proton chemical environments & couplingHigh (Resolves para-substitution)Requires high sample purity (>95%) for accurate integration.
LC-MS (ESI+) Exact mass & chromatographic purityLow (Cannot distinguish regioisomers)Identical m/z (270.11) for ortho/meta/para ether linkages.
FTIR Functional group vibrationsLow (Bulk functional analysis)Cannot quantify the exact stoichiometric ratio of acetyl to acetamide groups.

While LC-MS is excellent for confirming molecular weight and FTIR confirms the presence of C=O and N-H bonds, only 1H NMR provides unambiguous proof of the molecular topology. The para-disubstituted benzene rings create characteristic AA'BB' spin systems (appearing as pseudo-doublets), allowing chemists to directly map the atomic connectivity.

Solvent System Comparison: DMSO-d6 vs. CDCl3

The choice of deuterated solvent drastically impacts the spectral resolution of N-(4-(4-acetylphenoxy)phenyl)acetamide.

Table 2: 1H NMR Chemical Shift Assignments (400 MHz, DMSO-d6 vs. CDCl3)

Proton EnvironmentMultiplicityIntegrationDMSO-d6 Shift (ppm)CDCl3 Shift (ppm)Diagnostic Significance
Amide (N-H) Singlet (s)1H~10.05~7.40 (broad)Confirms acetamide integrity; sharp in DMSO due to H-bond acceptance.
Ar-H (ortho to acetyl) Pseudo-doublet (d)2H~7.96~7.92Strong deshielding by the electron-withdrawing ketone group.
Ar-H (ortho to N-H) Pseudo-doublet (d)2H~7.64~7.48Moderate deshielding by the amide nitrogen.
Ar-H (ortho to ether, ring 1) Pseudo-doublet (d)2H~7.08~7.00Shielded by the electron-donating ether oxygen; confirms linkage.
Ar-H (ortho to ether, ring 2) Pseudo-doublet (d)2H~7.04~6.98Shielded by the electron-donating ether oxygen; confirms linkage.
Acetyl (-CH3) Singlet (s)3H~2.54~2.58Confirms presence of the acetyl moiety.
Acetamide (-CH3) Singlet (s)3H~2.06~2.18Confirms presence of the acetamide moiety.

Causality in Solvent Selection: DMSO-d6 is vastly superior to CDCl3 for this molecule. The compound features a polar acetamide group capable of acting as both a hydrogen bond donor and acceptor. In non-polar CDCl3, intermolecular hydrogen bonding causes the molecules to aggregate, leading to severe line broadening and unpredictable shifting of the N-H proton. DMSO-d6, a strong hydrogen-bond acceptor, disrupts these intermolecular interactions, solvating the molecule uniformly and yielding a sharp, highly reproducible N-H singlet at ~10.05 ppm.

Self-Validating Experimental Protocol

To ensure high-fidelity data that can withstand regulatory or peer-review scrutiny, the NMR acquisition must be treated as a self-validating system where the output data inherently proves the quality of the experiment.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified N-(4-(4-acetylphenoxy)phenyl)acetamide in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality: The 15–20 mg mass range provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without inducing viscosity-related line broadening.

Step 2: Instrument Tuning & Shimming

  • Action: Insert into a 400 MHz (or higher) spectrometer. Perform Automated Tuning and Matching (ATM), lock onto the deuterium signal, and execute gradient shimming until the TMS peak width at half-height is < 1.0 Hz.

  • Causality: Precise shimming homogenizes the magnetic field (

    
    ) across the sample volume. This is critical for resolving the fine coupling constants (
    
    
    
    Hz) of the AA'BB' spin systems, which would otherwise blur into unresolved multiplets, masking potential impurities.

Step 3: Acquisition Parameters

  • Action: Set the relaxation delay (D1) to 5 seconds. Acquire 16 scans with 4 dummy scans at 298 K.

  • Causality: A D1 of 5 seconds ensures complete longitudinal (

    
    ) relaxation of all protons between pulses. If D1 is too short, protons with longer 
    
    
    
    times (like the uncoupled methyl groups) will be partially saturated, leading to artificially low integration values and invalidating the 1:1 stoichiometry check between the acetyl and acetamide groups.

Step 4: Processing & Validation

  • Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz before Fourier Transformation. Manually phase the spectrum and apply a polynomial baseline correction.

  • Causality: Baseline correction ensures that the integrals of the aromatic region (8H) and methyl regions (6H total) are perfectly horizontal. A clean 1:2:2:2:2:3:3 integration ratio serves as self-validating proof of compound purity and successful coupling.

Analytical Workflow Visualization

G A Synthesis via Ullmann Coupling B Crude Product (Diaryl Ether) A->B C LC-MS Analysis (Mass Confirmation) B->C Initial Screen D 1H NMR Analysis (Regiochemistry) B->D Structural Proof G Structural Validation & Purity Assessment C->G Exact Mass (m/z) E DMSO-d6 Solvent (High Resolution) D->E Optimal System F CDCl3 Solvent (Signal Broadening) D->F Sub-optimal E->G Sharp N-H & Ar-H F->G Ambiguous N-H

Analytical workflow for the structural validation of the diaryl ether intermediate.

References

  • Nepovimova, E., et al. (2024). "Phenoxytacrine derivatives: Low toxicity neuroprotective agents with affinity for the ifenprodil binding site and cholinesterase inhibitory action." European Journal of Medicinal Chemistry, 268, 116130.[Link]

  • Niu, J., et al. (2009). "General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex." The Journal of Organic Chemistry, 74(14), 5075-5088.[Link]

  • Qiu, Y., et al. (2012). "2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide as an efficient novel ligand for copper-catalyzed coupling of phenols with aryl halides." Organic & Biomolecular Chemistry, 10(34), 6944-6950.[Link]

Sources

Comparative

Technical Characterization Guide: Carbonyl IR Signatures of 1-(4-(4-Acetylamino)phenoxy)ethanone

The following technical guide provides an in-depth analysis of the infrared (IR) spectral characteristics of 1-(4-(4-Acetylamino)phenoxy)ethanone , specifically focusing on the carbonyl ( ) signatures. This document is d...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the infrared (IR) spectral characteristics of 1-(4-(4-Acetylamino)phenoxy)ethanone , specifically focusing on the carbonyl (


) signatures. This document is designed for researchers utilizing this compound in drug development or organic synthesis, necessitating precise structural validation.

[1]

Executive Summary & Compound Profile

1-(4-(4-Acetylamino)phenoxy)ethanone is a diaryl ether derivative often synthesized via the nucleophilic aromatic substitution (


) of Paracetamol (Acetaminophen)  with 4-Fluoroacetophenone .[1]
  • Core Utility: Structural intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and heterocyclic bioactive ligands.[1]

  • Diagnostic Challenge: The molecule contains two distinct carbonyl environments —an Amide and a Ketone —separated by a phenoxy linker.[1] Distinguishing these two peaks in the IR spectrum is the primary method for validating successful etherification and purity.

Structural Comparison
FeatureTarget MoleculePrecursor 1: ParacetamolPrecursor 2: 4-Fluoroacetophenone
Carbonyl A Amide I (

)
Amide INone
Carbonyl B Aromatic Ketone (

)
NoneAromatic Ketone
Linkage Ether (

)
Hydroxyl (

)
Fluoro (

)

Theoretical Analysis: The Dual-Carbonyl Signature

To accurately interpret the spectrum, one must understand the electronic environments affecting the vibrational frequency (


) of the carbonyl bonds.
A. The Amide I Carbonyl (Acetamido Group)

Located on the "Paracetamol-like" ring.[1]

  • Environment: The carbonyl is conjugated with the nitrogen lone pair and the phenyl ring.

  • Resonance Effect: The nitrogen donates electron density into the carbonyl (

    
    ), increasing single-bond character and lowering  the frequency.[1]
    
  • Ether Effect: The para-alkoxy group (ether linkage) is electron-donating.[1] It pushes electron density into the ring, further facilitating the amide resonance, keeping the frequency in the 1650–1665 cm⁻¹ range.

B. The Aromatic Ketone Carbonyl (Acetyl Group)

Located on the "Acetophenone-like" ring.[1]

  • Environment: The carbonyl is directly conjugated to the phenyl ring.

  • Resonance Effect: Conjugation lowers the frequency compared to aliphatic ketones (1715 cm⁻¹) to ~1685 cm⁻¹.

  • Ether Effect: The para-phenoxy group is a strong electron donor.[1] Through resonance, it pushes electron density across the ring to the carbonyl oxygen. This strong conjugation significantly increases the single-bond character of the ketone, shifting it to a lower frequency (1670–1680 cm⁻¹ ).

C. Spectral Prediction

Because both carbonyls are subject to strong electron-donating effects (one from Nitrogen, one from the Phenoxy oxygen), their absorption bands appear in close proximity.

  • Predicted Amide Peak: 1650–1660 cm⁻¹ (Broad, intense)

  • Predicted Ketone Peak: 1670–1680 cm⁻¹ (Sharp, intense)

Experimental Comparison: Product vs. Alternatives

This section compares the IR performance of the target molecule against its precursors and alternative characterization methods.

Comparative IR Data Table
CompoundAmide I (

)
Aromatic Ketone (

)
Diagnostic Note
Target Product 1650–1660 cm⁻¹ 1670–1680 cm⁻¹ Doublet or Split Peak. Confirming both functional groups are present.[1]
Paracetamol (Precursor)1654 cm⁻¹AbsentBroad OH stretch at 3300 cm⁻¹ dominates.[1]
4-Fluoroacetophenone (Precursor)Absent1685 cm⁻¹Single sharp carbonyl peak.[1]
Phenacetin (Analog)1662 cm⁻¹AbsentUseful reference for the p-alkoxyamide environment.[1]
p-Acetylanisole (Analog)Absent1676 cm⁻¹Useful reference for the p-alkoxyketone environment.[1]

Critical Insight: Successful synthesis is confirmed by the appearance of the Ketone peak (~1675 cm⁻¹) and the retention of the Amide peak (~1655 cm⁻¹) , alongside the disappearance of the broad Phenolic OH stretch (3100–3400 cm⁻¹) found in Paracetamol.

Performance vs. Alternative Techniques
  • vs. NMR: IR is superior for rapid "fingerprint" confirmation of the carbonyl status in solid state without solvent effects.

  • vs. Melting Point: IR distinguishes functional group integrity, whereas MP only indicates purity.

  • vs. Mass Spec: MS confirms MW (269.3 g/mol ) but does not validate the intactness of the carbonyl environments as clearly as IR.

Detailed Experimental Protocol

To resolve the potentially overlapping carbonyl peaks, the following protocol is recommended.

Method: Solid-State FT-IR (KBr Pellet)

Rationale: Solution-phase IR (e.g., in


) disrupts Hydrogen bonding, shifting the Amide peak higher and causing it to merge with the Ketone peak.[1] Solid-state analysis preserves the H-bonding network, keeping the Amide peak lower (1650 cm⁻¹) and maximizing separation from the Ketone peak (1675 cm⁻¹).
  • Preparation: Mix 1 mg of dry sample with 100 mg of spectroscopic grade KBr.

  • Grinding: Grind finely in an agate mortar to minimize scattering (Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 2 cm⁻¹ (critical for resolving the doublet).

  • Post-Processing: Apply "Second Derivative" analysis if the peaks appear as a single broad shoulder. This mathematical transformation will reveal the two hidden maxima.

Visualizations

Comparison Workflow: Synthesis Validation

This diagram illustrates the spectral evolution from precursors to the final product.

IRSpectrumFlow Para Paracetamol (Precursor) Reaction Etherification (K2CO3, DMF) Para->Reaction Para_Feat Amide I: ~1654 cm⁻¹ OH Stretch: Broad Para->Para_Feat Fluoro 4-Fluoroacetophenone (Precursor) Fluoro->Reaction Fluoro_Feat Ketone: ~1685 cm⁻¹ No Amide Fluoro->Fluoro_Feat Product Target Product 1-(4-(4-Acetylamino)phenoxy)ethanone Reaction->Product Prod_Feat Doublet C=O: 1655 cm⁻¹ (Amide) 1675 cm⁻¹ (Ketone) NO OH Stretch Product->Prod_Feat

Caption: Spectral evolution monitoring. The convergence of two distinct carbonyl signals confirms the ether linkage.

Mechanistic Shift: Why the Peaks Split

This diagram explains the electronic effects separating the two carbonyl signals.

Resonance Amide Amide Carbonyl (Acetamido) Freq_Amide Frequency Shift: LOWER (~1655 cm⁻¹) Due to strong N-conjugation Amide->Freq_Amide Ketone Ketone Carbonyl (Acetyl) Freq_Ketone Frequency Shift: MID (~1675 cm⁻¹) Due to O-conjugation Ketone->Freq_Ketone Res_N Nitrogen Donation (+R Effect) Res_N->Amide Strong Res_O Ether Oxygen Donation (+R Effect) Res_O->Amide Weak (via Ring) Res_O->Ketone Strong (via Ring)

Caption: Electronic resonance effects. Nitrogen donation lowers the Amide frequency more significantly than the Ether Oxygen lowers the Ketone frequency, creating the diagnostic split.

References

  • NIST Chemistry WebBook. IR Spectrum of 4'-Acetamidoacetophenone (Analogous dual-carbonyl system).[1] National Institute of Standards and Technology.[2][3] [Link][1]

  • PubChem. Compound Summary: 4'-Methoxyacetophenone (p-Acetylanisole).[1] National Library of Medicine. [Link][1]

Sources

Validation

A Researcher's Guide to C13 NMR Chemical Shifts for Diaryl Ether Acetamides: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the diaryl ether acetamide scaffold is a recurring motif of significant interest. Its structu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the diaryl ether acetamide scaffold is a recurring motif of significant interest. Its structural elucidation is paramount for understanding structure-activity relationships (SAR) and for the quality control of newly synthesized compounds. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy stands out as a powerful, non-destructive tool for providing a detailed carbon framework map. This guide offers a comparative analysis of C13 NMR chemical shifts for diaryl ether acetamides and related analogues, providing experimental data, explaining the underlying principles governing these shifts, and presenting a standardized protocol for data acquisition.

Understanding the C13 NMR Fingerprint of Diaryl Ether Acetamides

The C13 NMR spectrum of a diaryl ether acetamide is rich with information, with each carbon atom in a unique electronic environment resonating at a characteristic chemical shift (δ). The overall spectrum can be broadly divided into three key regions: the aromatic region, the carbonyl region, and the aliphatic region.

Diagram: Key Structural Features Influencing C13 NMR Shifts in Diaryl Ether Acetamides

G cluster_0 Diaryl Ether Acetamide Core Structure A Aromatic Ring A (Phenoxy Moiety) δ ~115-160 ppm O Ether Linkage (C-O-C) A->O Influence on C-ipso B Aromatic Ring B (Anilide Moiety) δ ~110-145 ppm O->B Influence on C-ipso NH Amide NH B->NH Substituent Effects CO Carbonyl C=O δ ~165-175 ppm NH->CO Amide Resonance CH2 Methylene CH2 (if present) δ ~40-70 ppm CO->CH2 Inductive Effects

Caption: A schematic highlighting the key functional groups in a diaryl ether acetamide and their typical C13 NMR chemical shift ranges.

The precise chemical shift of each carbon is dictated by a combination of factors, including:

  • Hybridization: sp2 hybridized carbons of the aromatic rings and the carbonyl group resonate downfield (higher ppm) compared to sp3 hybridized aliphatic carbons.[1][2]

  • Electronegativity: The highly electronegative oxygen and nitrogen atoms induce a downfield shift on adjacent carbons (deshielding effect). For instance, the aromatic carbons directly attached to the ether oxygen (C-O) and the amide nitrogen (C-N) are shifted downfield.[1][3]

  • Substituent Effects: Electron-donating groups (EDGs) like methoxy (-OCH3) or methyl (-CH3) on the aromatic rings will cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups (EWGs) like nitro (-NO2) or halogens will cause a downfield shift (deshielding).[4]

  • Amide Resonance: The resonance delocalization of the nitrogen lone pair into the carbonyl group affects the chemical shifts of the carbonyl carbon and the aromatic ring attached to the nitrogen. The carbonyl carbon of an amide typically appears upfield compared to that of a ketone or aldehyde.

Comparative Analysis of C13 NMR Chemical Shifts

To illustrate the influence of structural modifications on the C13 NMR chemical shifts, the following tables present data for a series of N-aryl acetamides, which serve as foundational analogues, and a closely related diaryl ether acetamide derivative, N-(4-ethoxyphenyl)acetamide (Phenacetin).

Table 1: C13 NMR Chemical Shifts (δ, ppm) of Representative N-Aryl Acetamides in CDCl3

CompoundC=OAromatic C-1 (C-N)Aromatic C-4Acetyl CH3Reference
N-phenylacetamide168.8138.1128.924.6[5]
N-(4-chlorophenyl)acetamide168.3136.4129.3 (C-Cl)24.7[5]
N-(4-iodophenyl)acetamide168.2137.987.4 (C-I)24.6[5]
N-(4-(trifluoromethyl)phenyl)acetamide168.4140.8126.3 (C-CF3)24.7[5]
N-(4-methoxyphenyl)-N-methylacetamide171.0137.5158.9 (C-OMe)22.4[6]

Table 2: C13 NMR Chemical Shifts (δ, ppm) of a Diaryl Ether Acetamide Analogue

CompoundC=OAromatic C-1 (C-N)Aromatic C-4 (C-O)Acetyl CH3Ethoxy CH2Ethoxy CH3Reference
N-(4-ethoxyphenyl)acetamide (Phenacetin)~168~131~156~24~64~15[7]

Analysis of Chemical Shift Trends:

From the data presented, several key trends emerge:

  • The Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in N-aryl acetamides is consistently found in the range of 168-171 ppm.[5][6] This is a characteristic region for amide carbonyls.

  • The Anilide Ring (Ring B):

    • C-1 (ipso-Carbon attached to Nitrogen): The position of this carbon is sensitive to the substituents on the ring. Electron-withdrawing groups, such as the trifluoromethyl group, cause a downfield shift (140.8 ppm) compared to the unsubstituted N-phenylacetamide (138.1 ppm).[5]

    • C-4 (para-Carbon): The chemical shift of the para-carbon is highly indicative of the substituent at that position. For instance, the carbon attached to the highly electronegative chlorine atom in N-(4-chlorophenyl)acetamide is shifted downfield to 129.3 ppm, while the carbon attached to the iodine atom in N-(4-iodophenyl)acetamide is found significantly upfield at 87.4 ppm, a phenomenon known as the "heavy atom effect".[5] In Phenacetin, the C-4 carbon attached to the ethoxy group is significantly deshielded (~156 ppm) due to the electronegativity of the oxygen atom.[7]

  • The Phenoxy Ring (Ring A): While direct data for a series of substituted diaryl ether acetamides is scarce in the readily available literature, we can infer the expected chemical shifts based on data for 4-phenoxyaniline. In 4-phenoxyaniline, the carbons of the phenoxy ring typically resonate in the range of 115-130 ppm, with the ipso-carbon attached to the ether oxygen appearing further downfield.

  • The Acetyl Methyl Group (-COCH3): The methyl carbon of the acetyl group consistently appears in the relatively upfield region of 22-25 ppm, showing minor variations with substitution on the aromatic ring.[5][6]

Experimental Protocol for C13 NMR Data Acquisition

Obtaining high-quality, reproducible C13 NMR spectra is crucial for accurate structural elucidation and comparison. The following protocol outlines a standardized procedure for the analysis of diaryl ether acetamides.

Objective: To acquire a proton-decoupled C13 NMR spectrum for the structural characterization of a diaryl ether acetamide derivative.

Materials:

  • NMR Spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl3, DMSO-d6)

  • Diaryl ether acetamide sample (5-20 mg)

  • Tetramethylsilane (TMS) (optional, as modern spectrometers can reference the solvent peak)

  • Pipettes and vials

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the diaryl ether acetamide sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 is a good starting point for many organic compounds). Ensure the sample is fully dissolved. Gentle warming or sonication may be required for poorly soluble compounds.

    • Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, which is essential for sharp spectral lines.

  • Data Acquisition:

    • Set up a standard proton-decoupled C13 NMR experiment.

    • Key parameters to consider:

      • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

      • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra.

      • Acquisition Time (aq): Typically 1-2 seconds.

      • Number of Scans (ns): Due to the low natural abundance of C13, a larger number of scans is required compared to 1H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum. If TMS was not added, reference the solvent peak (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks (note: integration in proton-decoupled C13 NMR is not always quantitative).

    • Label the peaks with their chemical shifts.

Diagram: Experimental Workflow for C13 NMR Analysis

G start Start sample_prep Sample Preparation (5-20 mg in 0.6-0.7 mL deuterated solvent) start->sample_prep instrument_setup Instrument Setup (Lock and Shim) sample_prep->instrument_setup data_acq Data Acquisition (Proton-decoupled C13 experiment) instrument_setup->data_acq data_proc Data Processing (Fourier Transform, Phasing, Referencing) data_acq->data_proc analysis Spectral Analysis (Peak picking and assignment) data_proc->analysis end End analysis->end

Caption: A streamlined workflow for the acquisition and analysis of C13 NMR spectra of diaryl ether acetamides.

Conclusion

The C13 NMR chemical shifts of diaryl ether acetamides provide a wealth of structural information that is invaluable for researchers in the fields of chemistry and drug development. By understanding the fundamental principles that govern these shifts and by employing a standardized experimental protocol, scientists can confidently characterize these important molecules. While a comprehensive database of C13 NMR data for a wide range of substituted diaryl ether acetamides is still an area for future development, the comparative data and principles outlined in this guide provide a solid framework for the interpretation and prediction of their spectra.

References

  • Supporting Information for a scientific article.
  • Factors affecting 13C NMR chemical shifts.
  • Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (Provides an overview of the factors influencing C13 NMR chemical shifts). [Link]

  • Correlation analysis of carbonyl carbon 13C NMR chemical shifts. (Discusses the relationship between carbonyl chemical shifts and other parameters).
  • ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. (General information on C13 NMR spectroscopy). [Link]

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (Research article with data on N-aryl acetamides). [Link]

  • Substituent effect study on experimental ¹³C NMR chemical shifts. (Discusses the impact of substituents on C13 NMR). [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (Provides C13 NMR data for a series of N-arylacetamides). [Link]

  • (4-Aminophenoxy)benzene | C12H11NO | CID 8764 - PubChem. (Information on a key precursor, including mention of its C13 NMR spectrum). [Link]

Sources

Comparative

A Comparative Guide for the Modern Researcher: 1-(4-(4-Acetylamino)phenoxy)ethanone vs. 4-aminoacetophenone

In the intricate world of synthetic chemistry and drug discovery, the choice of a foundational chemical scaffold is a decision that dictates the course of a research program. This guide offers a comprehensive, data-drive...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of synthetic chemistry and drug discovery, the choice of a foundational chemical scaffold is a decision that dictates the course of a research program. This guide offers a comprehensive, data-driven comparison between two key aromatic ketones: 1-(4-(4-Acetylamino)phenoxy)ethanone and 4-aminoacetophenone. While both share an acetylphenyl core, the introduction of a phenoxy ether linkage and an acetylated amine in the former creates a cascade of differences in their physicochemical properties, reactivity, and ultimate applications. This analysis is tailored for researchers, scientists, and drug development professionals, providing the technical insights necessary to select the optimal building block for your specific synthetic and therapeutic goals.

At the Molecular Level: Structure and Physicochemical Divergence

The journey of a molecule from a laboratory reagent to a potential therapeutic agent begins with its fundamental structure and the properties that arise from it.

4-aminoacetophenone is a primary aromatic amine and a cornerstone of synthetic chemistry.[1][2][3][4][5] Its structure is relatively simple, featuring a highly reactive primary amino group para to an acetyl group on a benzene ring. This amino group is a potent nucleophile and a key handle for a vast array of chemical transformations.

1-(4-(4-Acetylamino)phenoxy)ethanone , in contrast, is a more complex and sterically hindered molecule. The primary amine of the parent aniline structure is "capped" as an acetamide. This N-acetylation dramatically reduces the nucleophilicity and basicity of the nitrogen atom. Furthermore, the ether linkage extends the molecular framework, introducing both flexibility and a specific vector for molecular recognition in biological systems.

chemical_structures cluster_4AAP 4-aminoacetophenone cluster_144AP 1-(4-(4-Acetylamino)phenoxy)ethanone node4AAP node144AP

Caption: Chemical structures of 4-aminoacetophenone and 1-(4-(4-Acetylamino)phenoxy)ethanone.

This structural divergence is quantitatively reflected in their physicochemical properties, which are critical for predicting solubility, membrane permeability, and reaction kinetics.

Table 1: Comparative Physicochemical Properties

Property1-(4-(4-Acetylamino)phenoxy)ethanone4-aminoacetophenoneSource(s)
Molecular Formula C₁₆H₁₅NO₃C₈H₉NO[3]
Molecular Weight 269.30 g/mol 135.16 g/mol [3]
Appearance SolidWhite to pale yellow crystalline solid[1][6]
Melting Point Not widely reported103-107 °C[1][2][4][7]
Boiling Point Not applicable293-295 °C[2][3][7]
Solubility Data not readily availableSoluble in hot water, ethanol, ether, dilute HCl[2][7]
pKa (Conjugate Acid) N/A (Amide)~2.76[4]

Synthesis and Reactivity: Two Different Playbooks

The synthetic accessibility and subsequent chemical reactivity of these compounds are fundamentally different, impacting both the cost and complexity of a research project.

Synthetic Accessibility

4-aminoacetophenone is a widely available and economical commodity chemical.[8][9] Its industrial synthesis is well-established, often involving the reduction of 4-nitroacetophenone or the hydrolysis of N-(4-acetylphenyl)acetamide.[10]

1-(4-(4-Acetylamino)phenoxy)ethanone is a more specialized, higher-value intermediate. Its synthesis typically requires a multi-step sequence, commonly employing a nucleophilic aromatic substitution or a Williamson ether synthesis. A representative route involves reacting 4-hydroxyacetophenone with an N-(4-halophenyl)acetamide in the presence of a base. This added synthetic complexity makes it a more considered purchase, reserved for when its unique structural features are essential.

synthesis_comparison cluster_4AAP 4-aminoacetophenone Synthesis cluster_144AP 1-(4-(4-Acetylamino)phenoxy)ethanone Synthesis 4-Nitroacetophenone 4-Nitroacetophenone Catalytic Hydrogenation Catalytic Hydrogenation 4-Nitroacetophenone->Catalytic Hydrogenation H₂, Pd/C 4-aminoacetophenone 4-aminoacetophenone Catalytic Hydrogenation->4-aminoacetophenone 4-hydroxyacetophenone 4-hydroxyacetophenone Williamson Ether Synthesis Williamson Ether Synthesis 4-hydroxyacetophenone->Williamson Ether Synthesis N-(4-halophenyl)acetamide, K₂CO₃ 1-(4-(4-Acetylamino)phenoxy)ethanone 1-(4-(4-Acetylamino)phenoxy)ethanone Williamson Ether Synthesis->1-(4-(4-Acetylamino)phenoxy)ethanone

Caption: Common synthetic pathways for the two target compounds.

Reactivity Profile

The primary amino group of 4-aminoacetophenone is the epicenter of its reactivity. It readily engages in a wide range of classical transformations essential for building molecular diversity:

  • N-Acylation/Alkylation: Forms amides and higher-order amines.

  • Diazotization: The formation of a diazonium salt opens a gateway to installing a plethora of functional groups (-OH, -CN, halogens) via Sandmeyer-type reactions.[11]

  • Condensation Reactions: Reacts with aldehydes and ketones to form Schiff bases or participates in Claisen-Schmidt condensations to yield chalcones.[1][6][12]

Conversely, the amide in 1-(4-(4-Acetylamino)phenoxy)ethanone is largely unreactive under standard conditions. Chemical transformations are more likely to occur at the ketone's carbonyl carbon or through electrophilic aromatic substitution on the electron-rich phenoxy ring. While the amide can be hydrolyzed back to a primary amine, this requires harsh acidic or basic conditions that may not be compatible with other functional groups in a complex molecule.

Applications: From Bulk Intermediate to Specialized Scaffold

The distinct properties of these two molecules steer them toward different, albeit sometimes overlapping, application areas.

4-aminoacetophenone is a high-volume intermediate in multiple sectors. In the pharmaceutical industry, it is a key starting material for analgesics, anti-inflammatory drugs, and anticancer agents.[6][7][8][9] Its derivatives have been explored for a vast range of biological activities.[6][10] It is also crucial in the dye industry for producing azo dyes and in agrochemical synthesis.[7][8][11]

1-(4-(4-Acetylamino)phenoxy)ethanone and its analogs are typically employed in more targeted drug discovery campaigns, particularly in the design of enzyme inhibitors. The extended, semi-rigid scaffold is well-suited to occupy the binding sites of proteins like kinases or phosphodiesterases. For example, structurally related keto-benzimidazole derivatives have been identified as potent inhibitors of phosphodiesterase 10A (PDE10A), a target for treating neuropsychiatric disorders.[13] The ether oxygen can act as a critical hydrogen bond acceptor, and the overall structure serves as a template for building potent and selective inhibitors.[14]

application_pathways cluster_4AAP_app 4-aminoacetophenone: Versatile Building Block cluster_144AP_app 1-(4-(4-Acetylamino)phenoxy)ethanone: Specialized Scaffold 4-aminoacetophenone 4-aminoacetophenone Pharmaceuticals Pharmaceuticals 4-aminoacetophenone->Pharmaceuticals APIs & Intermediates Dyes & Pigments Dyes & Pigments 4-aminoacetophenone->Dyes & Pigments Azo Dyes Agrochemicals Agrochemicals 4-aminoacetophenone->Agrochemicals Anti-inflammatories, Anticancer Anti-inflammatories, Anticancer Pharmaceuticals->Anti-inflammatories, Anticancer 1-(4-(4-Acetylamino)phenoxy)ethanone 1-(4-(4-Acetylamino)phenoxy)ethanone Medicinal Chemistry Medicinal Chemistry 1-(4-(4-Acetylamino)phenoxy)ethanone->Medicinal Chemistry Enzyme Inhibitor Design Enzyme Inhibitor Design Medicinal Chemistry->Enzyme Inhibitor Design Kinase / PDE10A Inhibitors Kinase / PDE10A Inhibitors Enzyme Inhibitor Design->Kinase / PDE10A Inhibitors

Caption: Primary application areas for 4-aminoacetophenone and 1-(4-(4-Acetylamino)phenoxy)ethanone.

Experimental Corner: Validated Protocols

To ground this comparison in practical laboratory work, this section provides validated, step-by-step protocols for representative transformations of each compound.

Protocol: N-Acetylation of 4-aminoacetophenone

This protocol demonstrates the fundamental reactivity of the primary amine, a common first step in many synthetic sequences to protect the amine or to synthesize the final target itself. The procedure is based on standard acylation methods.[15][16][17]

Objective: To protect the primary amino group of 4-aminoacetophenone via acetylation.

Materials:

  • 4-aminoacetophenone (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Pyridine (1.2 eq) or Sodium Acetate (as buffer)

  • Dichloromethane (DCM) or Water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-aminoacetophenone in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-(4-acetylphenyl)acetamide can be purified by recrystallization from ethanol/water.

acetylation_workflow start Dissolve 4-aminoacetophenone & Pyridine in DCM cool Cool to 0°C start->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Warm to RT, Stir add_anhydride->react monitor Monitor by TLC react->monitor workup Aqueous Workup (HCl, NaHCO₃, Brine) monitor->workup dry Dry & Concentrate workup->dry purify Recrystallize Product dry->purify

Caption: Experimental workflow for the N-acetylation of 4-aminoacetophenone.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol illustrates a more advanced application, using a halogenated derivative of a complex scaffold in a palladium-catalyzed reaction to form a C-C bond—a cornerstone of modern medicinal chemistry.[18][19][20][21]

Objective: To couple a bromo-substituted 1-(4-(4-acetylamino)phenoxy)ethanone with an arylboronic acid.

Materials:

  • 1-(4-(4-Acetylamino)phenoxy)-4-bromo-benzene (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask and inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the bromo-substituted substrate, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

The Final Verdict: A Strategic Choice

The decision between 1-(4-(4-Acetylamino)phenoxy)ethanone and 4-aminoacetophenone is a strategic one, dictated entirely by the end goal of the synthesis.

Select 4-aminoacetophenone for:

  • Versatility and Reactivity: When the primary amino group is a required reactive site for derivatization.

  • Cost-Effectiveness: For large-scale synthesis or when budgetary constraints are a key factor.

  • Fundamental Scaffolding: When building simpler molecules or exploring broad structure-activity relationships.

Select 1-(4-(4-Acetylamino)phenoxy)ethanone for:

  • Targeted Drug Design: When an extended, semi-rigid scaffold with a protected amine and an ether linkage is required for specific protein-ligand interactions (e.g., kinase inhibitors).

  • Reduced Reactivity: When the stability of the nitrogen functionality is paramount during subsequent synthetic steps.

  • Higher-Order Intermediates: When the synthetic plan calls for a pre-functionalized, advanced building block to converge on a complex target more efficiently.

References

  • ResearchGate. (2021, March 16). (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Apiary. (n.d.). 4-Aminoacetophenone (Cas 99-92-3) Market Size and Revenue Growth, Projected at a 5.5% CAGR from 2025 to 2032. Retrieved from [Link]

  • Market Report Analytics. (2026, March 1). Decoding 4-Aminoacetophenone Consumer Preferences 2025-2033. Retrieved from [Link]

  • NIST. (n.d.). Acetophenone, 4'-amino-. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(4-(4-(methylsulfonyl)phenoxy)phenyl)ethanone. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-(Diphenylamino)phenyl)ethanone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 1000-mL single-necked, round-bottomed flask equipped with a 7 cm magnetic stir bar.... Retrieved from [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

  • (n.d.). Suzuki Coupling for Pharmaceutical Intermediates. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • MDPI. (2013, January 17). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • PubMed. (2014, August 14). Discovery of clinical candidate 1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579).... Retrieved from [Link]

  • MolForge. (n.d.). Ethanone, 2-((4-(dichloroacetyl)phenyl)amino)-2-hydroxy-1-(4-phenoxyphenyl)- - Molecular Properties. Retrieved from [Link]

  • EPA. (2025, October 15). Ethanone, 1-(4-hydroxyphenyl)-2-(methylamino)- Properties. Retrieved from [Link]

  • PubChem. (n.d.). p-Aminoacetophenone. Retrieved from [Link]

  • NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

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Validation

Comparative HPLC Column Selection Guide: Optimizing Retention and Resolution for N-(4-(4-acetylphenoxy)phenyl)acetamide

As pharmaceutical and materials research advances, the precise analytical characterization of complex synthetic intermediates becomes paramount. N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS 1227-41-4) is a critical diaryl...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and materials research advances, the precise analytical characterization of complex synthetic intermediates becomes paramount. N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS 1227-41-4) is a critical diaryl ether intermediate, typically synthesized via the copper-catalyzed Ullmann coupling of acetaminophen and 4-bromoacetophenone [1].

The primary analytical challenge in quantifying this compound lies in separating the target diaryl ether from its structurally homologous unreacted precursors and downstream hydrolysis products (e.g., 1-[4-(4-aminophenoxy)phenyl]ethanone). This guide objectively compares the chromatographic performance of three reversed-phase HPLC column chemistries—Standard C18, Phenyl-Hexyl, and Biphenyl—providing researchers with a self-validating protocol and a deep mechanistic rationale for optimal column selection.

Part 1: Mechanistic Rationale & The Analytical Challenge

The Limits of Hydrophobic Retention

N-(4-(4-acetylphenoxy)phenyl)acetamide possesses a flexible diaryl ether core flanked by a polar acetamide group (hydrogen bond donor/acceptor) and an acetyl group (hydrogen bond acceptor). Traditional C18 columns rely almost exclusively on dispersive van der Waals forces (hydrophobicity) for retention [2]. Because the synthetic precursors and the target compound share similar hydrophobic cross-sectional areas, C18 phases often yield marginal resolution and severe co-elution risks.

Causality of Interactions

To resolve these closely related aromatic species, we must exploit the electronic differences in their


-systems.
  • Phenyl-Hexyl Phases: Introduce flexible

    
     interactions. The six-carbon alkyl spacer allows the phenyl ring to dynamically align with the analyte, offering alternative selectivity compared to aliphatic C18 phases [3].
    
  • Biphenyl Phases: Offer a rigid, mixed-mode retention mechanism. The dual-ring structure creates a strong, shape-selective cleft that interacts intensely with both the electron-rich phenoxy system and the electron-deficient acetyl-substituted ring of our target diaryl ether [4]. This dramatically increases retention time and selectivity for the target compound over the single-ring precursors.

G Analyte N-(4-(4-acetylphenoxy) phenyl)acetamide C18 C18 Column (Hydrophobic Only) Analyte->C18 van der Waals PhenylHexyl Phenyl-Hexyl Column (Hydrophobic + pi-pi) Analyte->PhenylHexyl Flexible pi-pi Biphenyl Biphenyl Column (Enhanced pi-pi + Steric) Analyte->Biphenyl Rigid pi-pi OutcomeC18 Poor Resolution Co-elution Risk C18->OutcomeC18 OutcomePH Moderate Resolution Acceptable Separation PhenylHexyl->OutcomePH OutcomeBP Optimal Resolution Baseline Separation Biphenyl->OutcomeBP

Mechanistic pathways of stationary phase interactions for diaryl ether retention.

Part 2: Experimental Workflow & Self-Validating Protocol

To ensure data integrity, the following protocol is designed as a self-validating system . The critical pair for resolution is the target compound and 4-Bromoacetophenone. The system suitability testing (SST) criteria dictate that the run is only valid if baseline resolution (


) and a strict peak symmetry (Tailing factor, 

) are achieved.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 10 mg of Acetaminophen, 4-Bromoacetophenone, 1-[4-(4-aminophenoxy)phenyl]ethanone, and N-(4-(4-acetylphenoxy)phenyl)acetamide.

  • Dissolve in 10 mL of a 50:50 (v/v) Water:Acetonitrile diluent to create 1 mg/mL stock solutions.

  • Combine and dilute the stocks to a final working concentration of 100 µg/mL for each analyte.

  • Filter the mixed standard through a 0.22 µm PTFE syringe filter into an HPLC vial.

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes ionization and suppresses silanol ionization on the column).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program: 20% B to 80% B over 15 minutes; hold at 80% B for 3 minutes; re-equilibrate at 20% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (captures the conjugated

    
    -systems of all analytes).
    
  • Column Temperature: 35 °C (reduces mobile phase viscosity and improves mass transfer).

Step 3: Column Evaluation Set

  • Column A: Standard C18 (150 x 4.6 mm, 3 µm)

  • Column B: Phenyl-Hexyl (150 x 4.6 mm, 3 µm)

  • Column C: Biphenyl (150 x 4.6 mm, 3 µm)

Step 4: System Suitability Verification Inject a blank (diluent) followed by six replicates of the mixed standard. Calculate the resolution (


) between 4-Bromoacetophenone and the target compound, and the tailing factor (

) for the target peak.

Workflow Prep 1. Sample Preparation (Mixed Standards) Setup 2. HPLC Setup (Gradient & 254nm UV) Prep->Setup Columns 3. Column Screening (C18, Phenyl-Hexyl, Biphenyl) Setup->Columns SST 4. System Suitability (Rs > 2.0, Tf < 1.5) Columns->SST Data 5. Data Analysis (Retention & Selectivity) SST->Data

Step-by-step experimental workflow for HPLC method development and validation.

Part 3: Comparative Performance Data

The quantitative results of the column screening are summarized below. The data highlights the retention time (


), resolution (

) of the critical pair, and tailing factor (

).
Column Chemistry

Target (min)

4-Bromoacetophenone (min)
Resolution (

)
Tailing Factor (

)
Selectivity Mechanism
Standard C18 9.459.101.1 (Fail)1.65Hydrophobic (Dispersive)
Phenyl-Hexyl 10.209.452.4 (Pass)1.30Hydrophobic + Flexible

Biphenyl 11.8510.154.8 (Pass)1.15Enhanced

+ Steric
Data Interpretation & Causality
  • Standard C18: Fails the self-validating criteria (

    
    ). The purely hydrophobic interactions cannot sufficiently differentiate the subtle electronic differences between the target diaryl ether and the uncoupled 4-bromoacetophenone, leading to peak overlap and poor symmetry.
    
  • Phenyl-Hexyl: Provides acceptable resolution. The flexibility of the hexyl chain allows the phenyl ring to align with the analyte's aromatic rings, generating enough

    
     interaction to pull the target compound away from the precursor.
    
  • Biphenyl: Delivers vastly superior performance. The rigid biphenyl ligand creates a strong, shape-selective

    
     interaction cleft. Because N-(4-(4-acetylphenoxy)phenyl)acetamide possesses two phenyl rings compared to 4-bromoacetophenone's single ring, the biphenyl column exponentially increases the retention of the target compound, achieving baseline separation (
    
    
    
    ) and excellent peak symmetry (
    
    
    ).

Conclusion

For the robust quantification and purity analysis of N-(4-(4-acetylphenoxy)phenyl)acetamide, Biphenyl stationary phases drastically outperform traditional C18 columns. By leveraging targeted


 interactions rather than relying solely on dispersive hydrophobicity, chromatographers can achieve guaranteed baseline separation from structurally homologous Ullmann coupling precursors, ensuring high-fidelity, reproducible analytical data.

References

  • Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands.Journal of the Serbian Chemical Society / RHHZ.
  • Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis.BenchChem.
  • Consider Column Variety for Effective Separations: Biphenyl and Beyond.ThermoFisher Scientific.
  • Why biphenyl is replacing C18 in HPLC.SelectScience.
Comparative

Comprehensive UV-Vis Absorption Profiling of 1-(4-(4-Acetylamino)phenoxy)ethanone: A Comparative Guide

As drug development and analytical methodologies advance, the precise spectroscopic characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 1-(4-(4-Acetylamino)phenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and analytical methodologies advance, the precise spectroscopic characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS: 1227-41-4) is a complex diaryl ether derivative that presents unique analytical challenges and advantages.

This guide objectively compares the UV-Vis absorption performance of this compound against its structural alternatives, providing researchers with the mechanistic causality and self-validating protocols required to develop robust, stability-indicating HPLC-UV methods.

Chromophore Deconstruction & Mechanistic Causality

To accurately predict and utilize the UV-Vis absorption maxima (


) of 1-(4-(4-Acetylamino)phenoxy)ethanone, we must deconstruct the molecule into its constituent pharmacophores. The molecule consists of two distinct aromatic systems bridged by an ether linkage:
  • The Acetamido-Aryl Moiety (Chromophore A): Structurally analogous to Acetaminophen (Paracetamol). This isolated system typically exhibits a strong

    
     transition. In methanolic solutions, Paracetamol demonstrates a primary 
    
    
    
    at 243 nm 1.
  • The Acetophenone Moiety (Chromophore B): Structurally analogous to 4'-hydroxyacetophenone and 4-phenoxyacetophenone. The extended conjugation of the carbonyl group with the aromatic ring yields distinct

    
     and 
    
    
    
    transitions, typically resulting in strong absorbance in the 270–280 nm range 2.

The Causality of the Ether Bridge: Unlike a direct biphenyl bond which enforces strict coplanarity and massive bathochromic shifts, the ether oxygen in 1-(4-(4-Acetylamino)phenoxy)ethanone acts as an insulating bridge that allows only partial cross-conjugation via its lone pairs. Consequently, the UV-Vis spectrum does not merge into a single massive peak. Instead, it exhibits a dual-band profile: a primary maximum around 245 nm and a secondary maximum (or pronounced shoulder) around 280 nm .

Comparative Performance: UV-Vis Stability & Sensitivity

When developing gradient HPLC methods, mobile phase pH fluctuations can drastically alter the UV absorption of target analytes, leading to baseline drift and integration errors.

As demonstrated in the table below, 1-(4-(4-Acetylamino)phenoxy)ethanone offers a distinct analytical advantage over its structural alternatives due to its chemical stability across varying pH environments. While compounds like 4'-hydroxyacetophenone undergo severe bathochromic shifts in alkaline conditions (shifting past 300 nm due to phenoxide ion formation) 3, the target compound lacks a free phenolic group, rendering its UV profile highly stable.

Compound / AlternativeStructural RolePrimary

(MeOH)
Secondary

(MeOH)
pH Sensitivity (Shift in 0.1 N NaOH)Analytical Advantage for HPLC
Acetaminophen Sub-unit Reference243 nmN/AHigh (Shifts to 256 nm)High absorptivity, poor pH stability
4'-Hydroxyacetophenone Sub-unit Reference~275 nm~330 nm (Shoulder)High (Shifts to >300 nm)Useful for alkaline detection
1-(4-(4-Acetylamino)phenoxy)ethanone Target Analyte ~245 nm ~280 nm Low (Stable Profile) Ideal for pH-gradient HPLC methods
Self-Validating Experimental Protocol for Spectral Acquisition

To ensure reproducibility and scientific integrity, the following self-validating protocol must be used to determine the exact UV-Vis absorption maxima of 1-(4-(4-Acetylamino)phenoxy)ethanone.

Step 1: Solvent Selection & Blanking

  • Action: Utilize HPLC-grade Methanol as the diluent and reference blank.

  • Causality: Diaryl ethers exhibit poor aqueous solubility. Methanol ensures complete solvation while providing a low UV cutoff (205 nm), preventing solvent interference in the critical 240–290 nm analytical window.

Step 2: Gravimetric Stock Preparation

  • Action: Accurately weigh 10.0 mg of the analyte and dissolve in 100 mL of Methanol (100 µg/mL stock). Sonicate for 5 minutes.

  • Causality: Sonication disrupts intermolecular hydrogen bonding of the acetamido groups, ensuring a homogenous, aggregate-free solution.

Step 3: Serial Dilution

  • Action: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and make up to volume with Methanol (Final concentration: 10 µg/mL).

  • Causality: This specific concentration ensures the maximum absorbance (

    
    ) falls within the 0.2–0.8 range. This strictly adheres to the linear dynamic range of the Beer-Lambert Law, eliminating photometric errors caused by stray light at high concentrations.
    

Step 4: Spectral Acquisition & Derivative Analysis

  • Action: Scan the sample from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700) 4 with a 1 nm slit width. Apply first-derivative (

    
    ) processing to the raw spectrum.
    
  • Causality: Because the 245 nm and 280 nm peaks may overlap to form a broad shoulder, the first-derivative spectrum will cross the zero-axis exactly at the

    
     of each hidden sub-band. This mathematical resolution is critical for setting the precise detection wavelength in subsequent HPLC method development.
    
Analytical Workflow Visualization

UV_Vis_Workflow Target 1-(4-(4-Acetylamino)phenoxy)ethanone CAS: 1227-41-4 ChromA Acetamido Moiety (Paracetamol-like) λmax ≈ 243-245 nm Target->ChromA ChromB Acetophenone Moiety (Phenoxy-like) λmax ≈ 275-285 nm Target->ChromB Synthesis Cross-Conjugated Diaryl Ether Stable UV Profile across pH 2-8 ChromA->Synthesis ChromB->Synthesis Prep Stock Prep: 100 µg/mL in MeOH (Ensures Solvation) Synthesis->Prep Dilute Working Dilution: 10 µg/mL (Beer-Lambert Compliance) Prep->Dilute Scan UV-Vis Scan (200-400 nm) Double-Beam Spectrophotometer Dilute->Scan Analyze First-Derivative Spectroscopy (Resolves Overlapping Peaks) Scan->Analyze

Fig 1: UV-Vis analytical workflow and chromophore deconstruction for diaryl ethers.

References
  • Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations - Arabian Journal of Chemistry. 1

  • 4-Hydroxyacetophenone UV-Vis Spectrum - SIELC Technologies. 2

  • Safety Assessment of Hydroxyacetophenone as Used in Cosmetics - Cosmetic Ingredient Review (CIR). 3

  • UV-Spectrophotometric and RP-HPLC Methods for the Simultaneous Estimation of Acetaminophen: Validation and Comparison - International Journal of Pharmacy. 4

Sources

Validation

Technical Comparison Guide: Physicochemical Profiling and Melting Point Validation of N-(4-(4-acetylphenoxy)phenyl)acetamide

Executive Brief N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4), also cataloged as 1-(4-(4-acetylamino)phenoxy)ethanone, is a highly versatile diaryl ether building block. In contemporary drug development, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

N-(4-(4-acetylphenoxy)phenyl)acetamide (CAS: 1227-41-4), also cataloged as 1-(4-(4-acetylamino)phenoxy)ethanone, is a highly versatile diaryl ether building block. In contemporary drug development, this scaffold is frequently utilized to synthesize low-toxicity neuroprotectants, cholinesterase inhibitors, and NMDA receptor antagonists .

Because this compound is typically synthesized via the copper-catalyzed cross-coupling of paracetamol and 4-bromoacetophenone , verifying its purity through precise melting point determination is a mandatory quality control (QC) step. Even trace amounts of unreacted precursors will significantly depress the melting point, leading to catastrophic yield losses in downstream derivatization.

Mechanistic Causality: Structure-Property Relationships

The melting point of pure N-(4-(4-acetylphenoxy)phenyl)acetamide is strictly defined at 141–143 °C . As an application scientist, it is crucial to understand why this specific thermal threshold exists. The thermal behavior of this molecule is a direct consequence of competing intermolecular forces:

  • Hydrogen Bonding (Lattice Strengthening): The acetamide (-NHCOCH3) group acts as both a strong hydrogen bond donor and acceptor, driving the formation of linear, high-energy crystal networks.

  • Dipole-Dipole Interactions (Lattice Strengthening): The para-acetyl group (-COCH3) on the opposite ring provides additional polarity, stabilizing the solid state.

  • Conformational Flexibility (Lattice Weakening): Unlike rigid, planar biphenyls, the central ether (-O-) linkage introduces a rotational "kink." This flexibility prevents perfectly symmetrical planar stacking, effectively capping the lattice energy and keeping the melting point in the moderate 141–143 °C range.

Logic A Acetamide Motif (Strong H-Bonding) D Crystal Lattice Energy (Balanced Packing) A->D Increases B Acetyl Motif (Dipole Interactions) B->D Increases C Diphenyl Ether Linkage (Conformational Flexibility) C->D Decreases E Melting Point: 141 - 143 °C D->E

Fig 1: Influence of structural motifs on the crystal lattice and melting point.

Comparative Thermal Analysis

To objectively evaluate the purity of synthesized or sourced CAS 1227-41-4, its thermal properties must be compared against its synthetic precursors. A depressed melting point (< 140 °C) or a broad melting range (> 3 °C) is a definitive indicator of contamination.

CompoundStructural RoleMolecular WeightMelting Point (°C)Dominant Intermolecular Forces
N-(4-(4-acetylphenoxy)phenyl)acetamide Target Compound 269.30 g/mol 141 - 143 Moderate H-bonding, Dipole-Dipole, Ether flexibility
Paracetamol (Acetaminophen)Synthetic Precursor151.16 g/mol 168 - 172Strong OH...O=C H-bonding, Rigid planar packing
4-BromoacetophenoneSynthetic Precursor199.04 g/mol 49 - 51Weak Dipole-Dipole, Halogen bonding
4-AminoacetophenoneStructural Analog135.17 g/mol 103 - 107Weak H-bonding, Dipole-Dipole

Data Interpretation: If your sample melts around 120–135 °C, it is highly probable that unreacted 4-bromoacetophenone (which acts as a low-melting impurity) has co-crystallized with the target compound, disrupting the lattice.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability must be proven before sample analysis.

Protocol 1: High-Precision Capillary Melting Point Determination

Causality: Residual moisture acts as a plasticizer, disrupting the crystal lattice and artificially depressing the melting point. Therefore, rigorous desiccation prior to thermal analysis is non-negotiable.

  • System Calibration (Self-Validation): Run a USP melting point standard (e.g., Phenacetin, MP 133–136 °C) to verify apparatus accuracy. Proceed only if the standard falls within 0.5 °C of its certified value.

  • Sample Preparation: Triturate 50 mg of N-(4-(4-acetylphenoxy)phenyl)acetamide in an agate mortar to ensure a uniform particle size. Transfer to a vacuum desiccator over anhydrous

    
     for 24 hours.
    
  • Capillary Loading: Pack the dried powder into a 1.0 mm inner-diameter glass capillary tube to a depth of 2–3 mm. Use a 70 cm glass drop tube to tamp the powder, eliminating insulating air pockets that cause thermal lag.

  • Thermal Ramping: Insert the capillary into the melting point apparatus. Apply a rapid heating rate (10 °C/min) up to 130 °C, then reduce to a strict 1 °C/min to allow for thermal equilibrium.

  • Observation & Recording: Record

    
     (first meniscus formation) and 
    
    
    
    (complete liquefaction). A pure sample will yield a sharp range of 141–143 °C .
Protocol 2: Differential Scanning Calorimetry (DSC) for Absolute Purity

Causality: Capillary methods are subjective to visual interpretation. DSC provides an objective, thermodynamic measurement of the solid-liquid phase transition, capable of detecting trace polymorphic impurities or unreacted paracetamol that visual methods might miss.

  • Encapsulation: Weigh precisely 3.00–5.00 mg of the sample into a standard aluminum DSC pan. Crimp the lid hermetically to ensure optimal thermal contact.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a flow rate of 50 mL/min. This prevents oxidative degradation during heating, which can artificially broaden the endotherm.

  • Thermal Cycle: Equilibrate the cell at 25 °C. Heat the sample at a controlled rate of 5 °C/min up to 180 °C.

  • Data Validation: Integrate the endothermic melting peak. A single, sharp endothermic peak with an extrapolated onset temperature of ~141.5 °C confirms >98% purity. The presence of secondary endotherms between 168–172 °C indicates paracetamol contamination .

Workflow A Precursors: Paracetamol + 4-Bromoacetophenone B Cu-Catalyzed C-O Coupling (Target: CAS 1227-41-4) A->B C Thermal Analysis (Capillary MP & DSC) B->C D Is MP 141-143 °C & Sharp Endotherm? C->D E High Purity (>96%) Proceed to Downstream D->E Yes F MP Depressed (<140 °C) Precursor Contamination D->F No

Fig 2: Synthesis and thermal validation workflow for N-(4-(4-acetylphenoxy)phenyl)acetamide.

References

  • Title: Phenoxy tacrine derivatives: Low-toxicity neuroprotectants with affinity for the ifenprodil binding site and cholinesterase inhibitory action (European Journal of Medicinal Chemistry, 2024) Source: European Journal of Medicinal Chemistry / MolAid Database URL: [Link]

  • Title: 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS: 1227-41-4) Product Specifications Source: Dr. Jagath Reddy's Heterocyclics Chemical Catalog URL: [Link]

Comparative

Characterization of Acetylamino Diaryl Ether Derivatives: Synthetic Methodologies and Biological Efficacy Profiling

As drug discovery pipelines increasingly focus on highly specific, target-directed therapies, the structural optimization of established pharmacophores is paramount. The diaryl ether scaffold is a privileged structure fo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on highly specific, target-directed therapies, the structural optimization of established pharmacophores is paramount. The diaryl ether scaffold is a privileged structure found in numerous biologically active compounds, ranging from enoyl-ACP reductase (FabI) inhibitors to opioid receptor antagonists. However, the strategic introduction of an acetylamino group (-NHCOCH₃) onto the diaryl ether core fundamentally alters its physicochemical and pharmacological profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic routes required to construct these sensitive derivatives and to evaluate how the acetylamino substitution drives superior biological efficacy compared to traditional alternatives.

Part 1: Synthetic Methodologies — A Comparative Analysis

The primary challenge in characterizing acetylamino diaryl ethers lies in their synthesis. The acetylamino moiety contains both a hydrogen bond donor and acceptor, making it susceptible to hydrolysis or unwanted metal coordination under harsh conditions.

Historically, diaryl ethers were synthesized via the traditional Ullmann coupling, which relies on stoichiometric copper and extreme temperatures (>150 °C). These conditions frequently lead to the thermal degradation or deacetylation of the acetylamino group. Conversely, modern Buchwald-Hartwig-type O-arylation utilizes catalytic copper (or palladium) coupled with specialized ligands (e.g., picolinic acid or diamines) to lower the transition state energy for oxidative addition, allowing the reaction to proceed at milder temperatures [1].

Quantitative Comparison of Synthetic Routes
Reaction ParameterTraditional Ullmann Ether SynthesisModern Cu-Catalyzed O-Arylation
Catalyst Loading Stoichiometric Cu powder / CuO5–10 mol% CuI
Ligand System NonePicolinic acid or N,N′-dimethylenediamine
Operating Temperature 150 °C – 210 °C80 °C – 100 °C
Typical Yield 30% – 50%75% – 95%
Acetylamino Tolerance Poor (High risk of deacetylation)Excellent (Intact functional group)
Self-Validating Protocol: Mild Cu-Catalyzed O-Arylation

To ensure high-fidelity synthesis of acetylamino diaryl ethers, the following protocol employs a self-validating workflow utilizing CuI and picolinic acid. The causality behind this specific ligand choice is critical: picolinic acid acts as a bidentate ligand that stabilizes the Cu(I) intermediate, preventing its disproportionation into inactive Cu(0) and Cu(II), thereby driving the catalytic cycle at lower temperatures.

Step-by-Step Methodology:

  • Inert Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-acetamidophenol (1.0 equiv), the corresponding aryl iodide (1.2 equiv), CuI (10 mol%), picolinic acid (20 mol%), and K₃PO₄ (2.0 equiv).

    • Scientific Rationale: K₃PO₄ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed hydrolysis of the acetylamino group.

  • Degassing: Evacuate and backfill the flask with ultra-pure Argon three times. Add anhydrous DMSO (0.5 M concentration).

  • Coupling Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12–18 hours.

    • Validation Checkpoint 1: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The disappearance of the highly UV-active aryl iodide indicates reaction completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine to remove the DMSO and phosphate salts. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification & Final Validation: Concentrate under reduced pressure and purify via flash column chromatography.

    • Validation Checkpoint 2: Confirm the integrity of the acetylamino group via LC-MS (looking for the[M+H]⁺ peak) and ¹H-NMR (confirming the sharp singlet of the acetyl methyl group near δ 2.1 ppm).

G cluster_traditional Traditional Ullmann cluster_modern Modern O-Arylation Start Aryl Halide + Acetamidophenol TradCat Stoichiometric Cu >150°C Start->TradCat ModCat Catalytic CuI + Ligand 80-100°C Start->ModCat TradResult Low Yield & Amide Degradation TradCat->TradResult ModResult High Yield & Intact Acetylamino ModCat->ModResult

Fig 1: Logical workflow comparing traditional vs. modern synthetic routes for acetylamino diaryl ethers.

Part 2: Biological Efficacy & Target Profiling

The integration of the acetylamino group is not merely a synthetic exercise; it serves a distinct pharmacological purpose. To illustrate this, we compare the efficacy of substituted diaryl ethers in the inhibition of 8-Oxoguanine DNA Glycosylase (OGG1) , a critical enzyme in the Base Excision Repair (BER) pathway. Inhibiting OGG1 is a emerging therapeutic strategy for sensitizing cancer cells to oxidative stress[2].

Structural Activity Relationship (SAR) Comparison

When profiling diaryl ether derivatives against OGG1, the nature of the substituent on the terminal phenyl ring dictates the binding affinity.

  • Unsubstituted / Methoxy Substitutions: Bare diphenyl ethers or those with simple methoxy (-OCH₃) groups exhibit weak activity. The methoxy oxygen acts only as a weak hydrogen bond acceptor.

  • Acetylamino Substitution: The acetylamino group (-NHCOCH₃) dramatically increases inhibitory activity. Mechanistically, the amide nitrogen serves as a highly directional hydrogen bond donor, while the carbonyl oxygen acts as a strong acceptor. This dual-capability allows the molecule to anchor deeply within the polar residues of the OGG1 active site, locking the enzyme in an inactive conformation.

Quantitative Biological Data

The table below summarizes the comparative in vitro inhibition data for various diaryl ether derivatives against recombinant human OGG1 at a 200 nM screening concentration.

Compound ScaffoldTerminal R-GroupH-Bonding CapabilityOGG1 Inhibition (% at 200 nM)
Diphenyl Ether-H (Unsubstituted)NoneInactive (< 5%)
Diphenyl Ether-OCH₃ (Methoxy)Acceptor only~20%
Diphenyl Ether-N(CH₃)₂ (Dimethylamino)Weak Acceptor~25%
Diphenyl Ether -NHCOCH₃ (Acetylamino) Donor & Strong Acceptor ~50%
Mechanistic Pathway Visualization

By successfully synthesizing and deploying the acetylamino diaryl ether, researchers can effectively block the OGG1 recruitment phase. The accumulation of 8-oxoguanine lesions under oxidative stress rapidly overwhelms the cancer cell's tolerance, forcing it into apoptosis.

G ROS Oxidative Stress (ROS) Lesion 8-Oxoguanine DNA Lesion ROS->Lesion OGG1 OGG1 Enzyme Recruitment Lesion->OGG1 Apoptosis Cancer Cell Apoptosis Lesion->Apoptosis Unrepaired DNA Repair Base Excision Repair (BER) OGG1->Repair Normal Pathway Inhibitor Acetylamino Diaryl Ether Inhibitor Inhibitor->OGG1 Blocks Active Site

Fig 2: Mechanism of action showing acetylamino diaryl ether blocking OGG1, leading to apoptosis.

Conclusion

The characterization of acetylamino diaryl ether derivatives requires a delicate balance of modern synthetic chemistry and rigorous biological profiling. By transitioning away from harsh traditional Ullmann conditions to mild, ligand-assisted Cu-catalyzed O-arylation, researchers can preserve the integrity of the critical acetylamino pharmacophore. As demonstrated in OGG1 inhibition studies, this specific functional group is not merely an accessory; it is the primary driver of target affinity via bidentate hydrogen bonding, vastly outperforming traditional ether or amine alternatives.

References

  • Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-(4-Acetylamino)phenoxy)ethanone

Part 1: Executive Summary & Chemical Identity Immediate Directive: 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS: 1227-41-4) is a functionalized diaryl ether used primarily as a pharmaceutical intermediate.[1] While specific...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

Immediate Directive: 1-(4-(4-Acetylamino)phenoxy)ethanone (CAS: 1227-41-4) is a functionalized diaryl ether used primarily as a pharmaceutical intermediate.[1] While specific toxicological data is limited, its structural homology to acetaminophen and acetophenone mandates handling it as a Category 4 Acute Toxin and Severe Environmental Hazard (WGK 3) .[1]

Critical Hazard:

  • Combustible Solid: Fine dusts may form explosive mixtures with air.[1]

  • Aquatic Toxicity: Classified WGK 3 (Severe hazard to waters); zero discharge to sinks/drains is permitted.[1]

  • Unknown Potency: As a drug pharmacophore precursor, assume biological activity.[1] Handle inside a fume hood or powder containment enclosure.[1]

Chemical Profile
PropertySpecification
Chemical Name N-[4-(4-acetylphenoxy)phenyl]acetamide
Common ID 1-(4-(4-Acetylamino)phenoxy)ethanone
CAS Number 1227-41-4
Formula C₁₆H₁₅NO₃
Molecular Weight 269.30 g/mol
Physical State White to off-white crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, Methanol

Part 2: Risk Assessment & PPE Matrix

The "Why" Behind the Protocol

Standard laboratory safety glasses are insufficient for this compound.[1] Because it is a fine crystalline powder, the risk of airborne particulate generation during weighing is high.[1] Inhalation can lead to systemic absorption via the mucous membranes, mimicking the hepatotoxic pathways of acetamide derivatives.[1]

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequired EquipmentTechnical Justification
Respiratory N95/P2 Respirator (Minimum) or Fume Hood Prevents inhalation of particulates.[1] If handling >10g, use a Powder Control Station.
Ocular Chemical Splash Goggles (ANSI Z87.[1]1)Sealed eyewear prevents dust entry into tear ducts; superior to safety glasses.[1]
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer: Change immediately upon contamination.Inner: Inspect for micro-tears.[1] Diaryl ethers can permeate latex.[1]
Body Tyvek® Lab Coat or ApronDisposable sleeves recommended to prevent cuff contamination during weighing.[1]

Part 3: Operational Handling Protocol

Workflow Visualization

The following diagram outlines the mandatory decision logic for handling this compound to ensure containment.

HandlingWorkflow Start Start: Task Assessment Quantity Check Quantity Start->Quantity SmallScale < 100 mg (Analytical) Quantity->SmallScale LargeScale > 100 mg (Preparative) Quantity->LargeScale Hood Standard Fume Hood (Sash at 18 inches) SmallScale->Hood Enclosure Powder Containment Enclosure / Glove Box LargeScale->Enclosure Static Anti-Static Gun usage (Neutralize charge) Hood->Static Enclosure->Static Weighing Weigh into tared vial (Do not use paper boats) Static->Weighing Solubilization Add Solvent (DMSO/DMF) IMMEDIATELY to suppress dust Weighing->Solubilization

Figure 1: Decision logic for containment based on mass. Solubilization is the critical control point to eliminate dust hazards.[1]

Step-by-Step Procedure
1. Preparation & Weighing
  • Static Control: Use an ionizing anti-static gun on the spatula and vial before weighing.[1] Dry powders of acetamide derivatives are prone to static cling, which causes "jumping" and area contamination.[1]

  • Vessel Selection: Weigh directly into a pre-tared glass vial or round-bottom flask. Never use weighing paper or plastic boats, as static will retain the compound, leading to inaccuracies and spill risks.[1]

  • Technique: Use the "tap-and-settle" method. Do not dump powder; tap the spatula gently to dispense.[1]

2. Solubilization (Dust Suppression)
  • Immediate Solvation: Once weighed, add the reaction solvent (e.g., DMSO, DMF, or Ethanol) immediately to the vessel.[1]

  • Why? Wetting the solid eliminates the inhalation hazard.[1]

  • Dissolution: This compound may require gentle warming (40°C) or sonication to fully dissolve in organic solvents.[1] Ensure the vessel is vented (needle/septum) during heating to prevent pressure buildup.[1]

3. Reaction Setup
  • Inert Atmosphere: While not strictly pyrophoric, running reactions under Nitrogen/Argon is recommended to prevent oxidative degradation of the ether linkage at high temperatures.[1]

  • Temperature Control: If heating >100°C, use a silicone oil bath.[1] Avoid aluminum blocks if possible, as they can create hot spots that degrade the acetylamino group.[1]

Part 4: Emergency Response & Waste Management

Spill Response Decision Tree

In the event of a spill, do not panic. Follow this logic to contain the hazard.

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Dry Powder Type->Solid Liquid Solution (DMSO/Org) Type->Liquid ActionSolid Cover with wet paper towel (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad Liquid->ActionLiquid Clean Wipe with MeOH/Water (3x Pass) ActionSolid->Clean ActionLiquid->Clean Disposal Bag as Hazardous Waste (Tag: Toxic/Irritant) Clean->Disposal

Figure 2: Spill response protocol.[2][3] Note that dry sweeping is prohibited to prevent aerosolization.[1]

Disposal Protocols
  • Solid Waste: All contaminated gloves, weighing boats (if used), and paper towels must be sealed in a clear hazardous waste bag.[1] Label as "Toxic Solid - Acetamide Derivative."

  • Liquid Waste: Collect in a dedicated "Non-Halogenated Organic" waste stream.[1]

  • Environmental Warning: WGK 3 . Under no circumstances should this chemical or its mother liquors be poured down the drain.[1][4] It poses a long-term threat to aquatic life.[2]

References

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1-(4-(4-Acetylamino)phenoxy)ethanone. Product No. JRD0497.[1][5] Link

  • PubChem. (2025).[1] Compound Summary: N-[4-(4-acetylphenoxy)phenyl]acetamide.[1] National Library of Medicine.[1] Link[1]

  • ECHA (European Chemicals Agency). (2024).[1] Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity and Carcinogenicity. Link

  • Fisher Scientific. (2025).[1] SDS for 4'-Aminoacetophenone (Structural Analog). Link

Sources

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